Iptriazopyrid
Description
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Properties
Molecular Formula |
C15H15F3N6O4S |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(propan-2-ylsulfonylmethyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide |
InChI |
InChI=1S/C15H15F3N6O4S/c1-7(2)29(26,27)6-11-21-22-12-9(4-5-10(24(11)12)15(16,17)18)13(25)19-14-23-20-8(3)28-14/h4-5,7H,6H2,1-3H3,(H,19,23,25) |
InChI Key |
ODXFUPRPCAYZLK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Iptriazopyrid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iptriazopyrid is a novel, foliar-applied herbicide demonstrating high efficacy against problematic weeds in rice cultivation, such as barnyard grass (Echinochloa crus-galli).[1][2] Developed by Nissan Chemical Corporation in collaboration with Japan's National Institute of Advanced Industrial Science and Technology (AIST), this compound represents a significant advancement in weed management, particularly for herbicide-resistant strains.[1][2] Its mechanism of action centers on the specific inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in the carotenoid biosynthesis pathway in plants.[1][2] This inhibition leads to bleaching, or chlorosis, and subsequent plant death.[3][4] this compound is classified as a Group 27 herbicide by the Herbicide Resistance Action Committee (HRAC).[1][2] A defining characteristic of this compound is its remarkable selectivity for rice (Oryza sativa), which is attributed to the rapid metabolic detoxification of the herbicide in rice plants, a process absent in susceptible weed species.[2][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental workflows.
Core Mechanism of Action: Inhibition of HPPD
The primary molecular target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[3][4] This reaction is a critical step in the tyrosine catabolism pathway, which provides the precursor for the biosynthesis of plastoquinone (B1678516) and tocopherol.[3] Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme in the carotenoid biosynthesis pathway.
By inhibiting HPPD, this compound disrupts the production of HGA, leading to a downstream depletion of plastoquinone.[3][4] The lack of plastoquinone, in turn, inhibits carotenoid biosynthesis. Carotenoids are vital pigments that protect chlorophyll (B73375) from photo-oxidation. Their absence results in the characteristic bleaching (chlorosis) of the plant tissue, followed by growth cessation and death.[3]
X-ray crystallography studies have confirmed that this compound binds to the active site of the HPPD enzyme.[2][5][6] It functions as a slow-binding inhibitor, indicating a time-dependent increase in enzyme inhibition.[5][6]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Iptriazopyrid: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iptriazopyrid is a novel herbicide belonging to the azole carboxamide class of molecules. It is a potent and selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the carotenoid biosynthesis pathway in plants. By disrupting this pathway, this compound leads to bleaching of plant tissues and ultimately, plant death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and evaluation are also presented to facilitate further research and development.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule with the systematic IUPAC name: 3-[(isopropylsulfonyl)methyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine-8-carboxamide.[4] Its chemical structure and identifying information are summarized below.
| Identifier | Value |
| IUPAC Name | 3-[(isopropylsulfonyl)methyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine-8-carboxamide[4] |
| CAS Number | 1994348-72-9[4] |
| Molecular Formula | C₁₅H₁₅F₃N₆O₄S[4] |
| SMILES | CC1=NN=C(O1)NC(=O)C2=CC=C(N3C2=NN=C3CS(=O)(=O)C(C)C)C(F)(F)F[5] |
| InChI | InChI=1S/C15H15F3N6O4S/c1-7(2)29(26,27)6-11-21-22-12-9(4-5-10(24(11)12)15(16,17)18)13(25)19-14-23-20-8(3)28-14/h4-5,7H,6H2,1-3H3,(H,19,23,25)[4] |
Chemical Structure:
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 432.4 g/mol | PubChem (Computed)[5] |
| XLogP3 | 1.5 | PubChem (Computed)[5] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[5] |
| Hydrogen Bond Acceptors | 8 | PubChem (Computed)[5] |
| Rotatable Bond Count | 5 | PubChem (Computed)[5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Data not available | |
| Vapor Pressure | Data not available |
Biological Activity and Mechanism of Action
This compound is a potent herbicide that demonstrates high selectivity, effectively controlling weeds such as barnyard grass (Echinochloa crus-galli) in rice (Oryza sativa) fields.[1][6]
Herbicidal Activity
This compound exhibits significant phytotoxicity to susceptible weed species at low concentrations. Its herbicidal efficacy is superior to that of the commercial HPPD inhibitor, mesotrione (B120641).[1][7]
| Parameter | Species | Value | Reference |
| IC₅₀ | Echinochloa crus-galli | 6.3 g ai ha⁻¹ | [8] |
| Selectivity Index (Si) | Oryza sativa vs. E. crus-galli | > 64 | [8] |
| Kᵢ (Arabidopsis HPPD) | Arabidopsis thaliana | 24.3 nM | [6] |
| Kᵢ (Rice HPPD) | Oryza sativa | 33.3 nM | [6] |
Mechanism of Action
This compound functions as a slow-binding inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[7] HPPD is a key enzyme in the tyrosine metabolic pathway, responsible for converting 4-hydroxyphenylpyruvic acid (HPPA) to homogentisic acid (HGA).[1] HGA is a precursor for the biosynthesis of plastoquinone (B1678516) and tocopherol in plants. The inhibition of HPPD disrupts this pathway, leading to a blockage in plastoquinone and carotenoid synthesis, which results in the characteristic chlorosis (bleaching) and eventual death of the weed.[1][6]
The high selectivity of this compound for rice is attributed to the rapid metabolism and detoxification of the compound in rice plants, a process that does not occur in susceptible weed species like barnyard grass.[1][6]
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of this compound, based on published literature.
Synthesis of this compound
The synthesis of this compound has been described in patent literature, specifically WO2014192936.[1] The following is a generalized multi-step synthetic route:
A detailed, step-by-step experimental protocol for the synthesis is proprietary and contained within the patent. Researchers should refer to WO2014192936 for specific reaction conditions, reagents, and purification methods.
Phytotoxicity Assay
This protocol is used to assess the herbicidal effect of this compound on target weed species.[1]
Materials:
-
This compound
-
Mesotrione (as a positive control)
-
Glass test tubes
-
Seeds of the target weed (e.g., Echinochloa crus-galli)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare stock solutions of this compound and mesotrione in acetone at various concentrations (e.g., 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M for this compound and 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M for mesotrione).
-
Prepare a 0.5% agarose medium in water and dispense it into glass test tubes.
-
Add the appropriate volume of the herbicide stock solutions to the agarose medium to achieve the desired final concentrations. Include a control with acetone only.
-
Sow a consistent number of seeds (e.g., 10) onto the surface of the solidified agarose medium in each test tube.
-
Cover the test tubes with aluminum lids and incubate them in a growth chamber under continuous light (e.g., photon flux density of 400 μmol·m⁻²·s⁻¹) at a constant temperature (e.g., 25 °C).
-
After a set period (e.g., 7 days), visually assess and document the phytotoxic effects, such as chlorosis and growth inhibition, compared to the control.
In Vitro HPPD Enzyme Inhibition Assay
This assay quantifies the inhibitory activity of this compound against the HPPD enzyme.[1][7]
Materials:
-
Purified recombinant HPPD enzyme (from the target plant species)
-
This compound
-
4-hydroxyphenylpyruvic acid (HPPA) as the substrate
-
A suitable buffer system (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Ferrous chloride (FeCl₂)
-
Sodium ascorbate
-
A coupled enzyme system for detecting the reaction product (e.g., homogentisate (B1232598) 1,2-dioxygenase)
-
A microplate reader
Procedure:
-
Prepare a reaction mixture containing the buffer, FeCl₂, sodium ascorbate, and the coupled enzyme system in the wells of a microplate.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a control with the solvent only.
-
Add the purified HPPD enzyme to each well and incubate for a short period at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the HPPA substrate.
-
Immediately monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a microplate reader. The rate of the reaction is indicative of the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ and Kᵢ values.
Metabolite Analysis in Plants
This protocol is designed to identify and quantify the metabolism of this compound in different plant species to understand the basis of its selectivity.[8]
Materials:
-
Young plants of the species of interest (e.g., Oryza sativa and Echinochloa crus-galli)
-
This compound formulated as a suspension concentrate (SC)
-
A suitable adjuvant (e.g., Tween 20)
-
Micropipette
-
Extraction solvents (e.g., acetonitrile)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Grow the plants to a specific growth stage (e.g., the three-leaf stage).
-
Prepare an application solution of the this compound SC formulation diluted in water, including the adjuvant.
-
Apply a precise volume of the solution onto the leaves of the plants.
-
Harvest the plants at different time points after treatment (e.g., 6, 24, and 48 hours).
-
Separate the treated leaves and wash the surface to collect any unabsorbed this compound.
-
Homogenize the plant tissues and extract the absorbed this compound and its potential metabolites using an appropriate solvent.
-
Analyze the extracts from the leaf wash and the plant tissue separately using LC-MS to identify and quantify the parent compound and any metabolites.
-
Compare the metabolic profiles between the different plant species to determine the rate and extent of metabolism.
Conclusion
This compound is a promising new herbicide with a distinct chemical structure and a potent, selective mechanism of action. Its efficacy as an HPPD inhibitor makes it a valuable tool for weed management, particularly in rice cultivation. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound and to develop new, improved herbicidal solutions. Further research into its environmental fate and toxicological profile will be crucial for its successful and sustainable application in agriculture.
References
- 1. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Ref: NC-656) [sitem.herts.ac.uk]
- 3. Author Guidelines [researcher-resources.acs.org]
- 4. New ISO Candidate July 2022 Update – Japanese Nissan Chemical: this compound – New Herbicide Candidate Published – News & Updates [chemrobotics.in]
- 5. This compound | C15H15F3N6O4S | CID 146491372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Iptriazopyrid: A Deep Dive into its Mechanism of Action as a Novel HPPD-Inhibiting Herbicide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Iptriazopyrid is a novel, selective herbicide developed by Nissan Chemical Corporation, anticipated for market launch in 2027.[1] It is a promising tool for managing resistant weeds in rice cultivation.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.
Core Mechanism of Action: Inhibition of HPPD
This compound functions as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] This enzyme is a critical component in the biochemical pathway responsible for carotenoid biosynthesis in plants. By specifically binding to the HPPD enzyme, this compound effectively blocks this pathway.[1][3]
The inhibition of carotenoid synthesis leads to the degradation of chlorophyll (B73375), as carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. The ultimate result is a characteristic bleaching or whitening of the plant tissues, followed by plant death.[3] this compound is classified as a Group 27 herbicide by the Herbicide Resistance Action Committee (HRAC).[1][2]
Signaling Pathway: Carotenoid Biosynthesis Inhibition
The mechanism of action of this compound can be visualized as a targeted disruption of the carotenoid biosynthesis pathway.
Quantitative Data
The herbicidal activity and selectivity of this compound have been quantified through various studies. The following tables summarize the key findings.
| Compound | Target Species | IC50 (g ai ha⁻¹) | Selectivity Index (SI) |
| This compound | Echinochloa crus-galli (Barnyard Grass) | 6.3 | >64 |
| Mesotrione | Echinochloa crus-galli (Barnyard Grass) | 100 | 4 |
| This compound | Oryza sativa (Rice) | >400 | |
| Mesotrione | Oryza sativa (Rice) | 400 |
Table 1: Herbicidal Activity and Selectivity of this compound compared to Mesotrione.
Experimental Protocols
Phytotoxicity Assay
Objective: To assess the herbicidal effect of this compound on target weed species.
Methodology:
-
Preparation of Test Medium: An agar (B569324) medium (0.5%) is prepared in glass tubes. This compound and a reference herbicide (e.g., mesotrione) are dissolved in acetone (B3395972) and added to the agar at various concentrations (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M).
-
Seed Sowing: Seeds of the target weed (e.g., Echinochloa crus-galli) are sown on the surface of the solidified agar medium.
-
Incubation: The tubes are incubated under controlled conditions of light and temperature.
-
Observation: The phytotoxic effects, such as chlorosis (bleaching), are observed and recorded at specific time points (e.g., 7 days after treatment). The concentration required to cause a visible effect is determined.
HPPD Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against the HPPD enzyme.
Methodology:
-
Enzyme Source: Recombinant HPPD enzyme from the target plant species (e.g., Arabidopsis thaliana or Oryza sativa) is expressed and purified.
-
Assay Principle: A coupled-enzyme assay is used. The activity of HPPD is measured by monitoring the rate of a coupled reaction that produces a detectable product.
-
Reaction Mixture: The reaction mixture contains the purified HPPD enzyme, the substrate (4-hydroxyphenylpyruvate), and the necessary co-factors in a suitable buffer.
-
Inhibition Measurement: this compound is added to the reaction mixture at various concentrations. The rate of the reaction is measured in the presence and absence of the inhibitor.
-
Data Analysis: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Metabolite Analysis
Objective: To investigate the metabolism of this compound in different plant species to understand the basis of its selectivity.
Methodology:
-
Plant Treatment: The test plants (e.g., rice and barnyard grass) are treated with a solution of this compound.
-
Sample Collection: At various time points after treatment, plant tissues (e.g., leaves) are collected.
-
Extraction: The plant tissues are homogenized and extracted with a suitable solvent (e.g., acetonitrile/water) to isolate this compound and its potential metabolites.
-
Analysis by LC-MS/MS: The extracts are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique separates the different compounds in the extract and allows for their identification and quantification based on their mass-to-charge ratio.
-
Data Interpretation: The levels of the parent this compound and its metabolites are determined in each plant species over time. A rapid decrease in the parent compound and the appearance of metabolites in one species compared to another indicates differential metabolism.
Selectivity Mechanism
The high selectivity of this compound for rice over weeds like barnyard grass is a key feature.[1][2] This selectivity is not due to differences in the HPPD enzyme itself, but rather to the differential metabolism of the herbicide in the two plant species.[2] Rice plants can rapidly metabolize and detoxify this compound, whereas the weed species cannot.[1][2] This leads to the accumulation of the active herbicide in the weeds, causing phytotoxicity, while the rice crop remains unharmed.
Experimental Workflow for Selectivity Analysis
The following diagram illustrates the workflow used to determine the basis of this compound's selectivity.
Conclusion
This compound is a novel azole carboxamide herbicide that demonstrates high efficacy against key weeds in rice through the potent inhibition of the HPPD enzyme. Its excellent selectivity for rice is attributed to the rapid metabolic degradation of the compound in the crop plant. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of weed management.
References
Iptriazopyrid: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptriazopyrid is a novel, foliar-applied herbicide developed by Nissan Chemical Corporation for the selective control of problematic weeds in rice cultivation.[1] Classified as a Group 27 herbicide by the Herbicide Resistance Action Committee (HRAC), its unique mode of action targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), offering a new tool for managing herbicide-resistant weeds. This technical guide provides an in-depth overview of the discovery and development timeline of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Discovery and Development Timeline
The development of this compound has followed a structured path from initial discovery to its anticipated commercial launch.
| Date | Milestone | Description |
| May 30, 2014 | Priority Patent Application Filed | The initial international patent application, WO2014192936, was filed, laying the groundwork for the intellectual property protection of this compound.[1] |
| July 2022 | Provisional ISO Approval | The International Organization for Standardization (ISO) provisionally approved the common name "this compound" under the designation ISO 1750.[1] |
| June 11, 2025 | Mechanism of Action Published | A pivotal study detailing the herbicidal action and selectivity of this compound was published in the Journal of Agricultural and Food Chemistry.[2] |
| July 10, 2025 | Regulatory Approval in India | This compound was approved under the Insecticides Act of 1968 by India's Central Insecticides Board & Registration Committee during its 465th meeting.[2][3] |
| 2027 (Projected) | Commercial Launch | Nissan Chemical Corporation anticipates the global commercial launch of this compound.[2] |
Mechanism of Action
This compound functions as a potent and selective inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2] HPPD is a critical enzyme in the carotenoid biosynthesis pathway in plants. By inhibiting this enzyme, this compound disrupts the production of essential pigments, leading to chlorosis (bleaching) and subsequent death of susceptible weed species.
Signaling Pathway Diagram
Quantitative Data
The herbicidal efficacy and selectivity of this compound have been quantified through rigorous testing.
| Parameter | Species | Value | Comparison | Reference |
| IC₅₀ (Herbicidal Activity) | Echinochloa crus-galli (Barnyard Grass) | 6.3 g ai ha⁻¹ | 15-fold more potent than Mesotrione | [4] |
| Selectivity Index (SI) | Oryza sativa (Rice) vs. E. crus-galli | > 64 | Significantly more selective than Mesotrione (SI = 4) | [4] |
Experimental Protocols
Phytotoxicity Assay
Objective: To assess the herbicidal effect of this compound on target weeds.
-
Preparation of Test Medium: An agar-based medium (0.5% agar (B569324) in water) is prepared in test tubes.
-
Incorporation of Herbicide: Stock solutions of this compound in acetone (B3395972) are added to the molten agar at various concentrations. A control group with acetone alone is also prepared.
-
Seed Sowing: Seeds of the target weed (e.g., Echinochloa crus-galli) are sown on the surface of the solidified agar.
-
Incubation: The test tubes are incubated under controlled light and temperature conditions.
-
Observation: After a set period (e.g., 7-14 days), the plants are observed for signs of phytotoxicity, such as chlorosis, growth inhibition, and mortality. The IC₅₀ value is then calculated.[4]
In Vitro HPPD Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the HPPD enzyme.
-
Enzyme Preparation: Recombinant HPPD enzyme from the target plant species is expressed and purified.
-
Assay Reaction Mixture: A reaction mixture containing a buffer, the HPPD enzyme, and a substrate (4-hydroxyphenylpyruvate) is prepared in a microplate.
-
Inhibitor Addition: this compound is added to the reaction mixture at varying concentrations.
-
Kinetic Measurement: The enzyme activity is measured by monitoring the change in absorbance or fluorescence over time, which corresponds to the rate of substrate conversion.
-
Data Analysis: The rate of inhibition is calculated to determine the IC₅₀ value of this compound against the HPPD enzyme.[4]
Experimental Workflow Diagram
Selectivity Mechanism
A key attribute of this compound is its high selectivity for rice, allowing for effective weed control without harming the crop. Research has demonstrated that this selectivity is not due to differences in the HPPD enzyme structure between rice and susceptible weeds. Instead, it is a result of differential metabolism. Rice plants can rapidly metabolize and detoxify this compound, whereas target weeds like barnyard grass cannot, leading to the accumulation of the herbicide and subsequent phytotoxicity.[4]
Logical Relationship Diagram
Conclusion
This compound represents a significant advancement in herbicide technology for rice cultivation. Its novel mode of action, high efficacy against resistant weeds, and excellent crop selectivity, underpinned by a differential metabolism mechanism, position it as a valuable tool for sustainable agriculture. The development timeline, from patent filing to the imminent commercial launch, reflects a thorough and successful research and development process by Nissan Chemical Corporation. This technical guide provides a foundational understanding of this compound for professionals in the field of crop protection and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. India’s 465th Registration Committee Meeting (CIB&RC) Clears 19 New Pesticide Registrations [global-agriculture.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Iptriazopyrid: A Technical Guide to a Novel HPPD Inhibitor for Weed Management
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iptriazopyrid is an innovative azole carboxamide-based herbicide that demonstrates potent and selective inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. Developed by Nissan Chemical Corporation, this compound is a promising solution for managing herbicide-resistant weeds in rice cultivation, with a global launch anticipated in 2027.[3][4]
Introduction
The emergence of herbicide-resistant weeds poses a significant challenge to global food security. The development of herbicides with novel chemical structures and modes of action is crucial for sustainable weed management. This compound (also known as NC-656) is a new active ingredient belonging to the azole carboxamide chemical class, which targets the HPPD enzyme, a validated herbicidal target.[1][4] This document serves as a technical resource for researchers and professionals interested in the development and application of this compound.
Mechanism of Action
This compound functions as a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][4] HPPD is a key enzyme in the tyrosine catabolism pathway, responsible for converting 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[5] HGA is a precursor for the biosynthesis of essential molecules in plants, including plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E).[5]
By inhibiting HPPD, this compound disrupts the production of these vital compounds. The depletion of plastoquinone, a critical component of the photosynthetic electron transport chain, leads to the inhibition of carotenoid biosynthesis. Carotenoids are essential for protecting chlorophyll (B73375) from photo-oxidation. The absence of carotenoids results in the characteristic bleaching or chlorosis of plant tissues, ultimately leading to plant death.[6]
X-ray crystallography studies have revealed that this compound binds to the active site of the HPPD enzyme, acting as a slow-binding inhibitor.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. nissanchem.co.jp [nissanchem.co.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Triazolopyridine Derivatives in Agricultural Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic compounds known as triazolopyridine derivatives have emerged as a significant and versatile scaffold in agricultural research. Their inherent chemical properties and amenability to structural modification have led to the development of potent herbicides, fungicides, and insecticides. This technical guide provides a comprehensive overview of the core applications of triazolopyridine derivatives in agriculture, detailing their mechanisms of action, synthesis, and biological efficacy. The information is presented to aid researchers and professionals in the development of novel and effective crop protection agents.
Herbicidal Activity of Triazolopyridine Derivatives
Triazolopyridine derivatives, particularly the triazolopyrimidine sulfonamide class, are highly effective herbicides. Their primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a key enzyme in the biosynthetic pathway of essential amino acids such as valine, leucine, and isoleucine.[1][2] The inhibition of this enzyme leads to a deficiency in these amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[1][2] Triazolopyrimidine sulfonamide herbicides are potent, non-competitive inhibitors of ALS.[1]
Below is a diagram illustrating the branched-chain amino acid biosynthesis pathway and the point of inhibition by triazolopyridine derivatives.
Quantitative Data on Herbicidal Efficacy
The efficacy of triazolopyridine herbicides is often quantified by their inhibition constant (Ki) against the ALS enzyme and their effective concentration in greenhouse or field studies.
| Herbicide | Target Enzyme | Ki (µM) | Application Rate (g a.i./ha) | Target Weeds | Reference |
| Flumetsulam | ALS | 1.85 | 37.5 | Broadleaf weeds | [3] |
| Florasulam | ALS | - | 5 | Broadleaf weeds | [4] |
| Pyroxsulam | ALS | - | - | Annual, biannual, and perennial weeds | [1] |
| Compound 3d (experimental) | ALS | 1.61 | 37.5 | Galium aparine, Cerastium arvense, Chenopodium album, Amaranthus retroflexus, Rumex acetosa | [3] |
| Compound 8h (experimental) | ALS | 1.29 | - | - | [3] |
Experimental Protocol: Synthesis of Florasulam
The synthesis of florasulam, a commercial triazolopyrimidine sulfonamide herbicide, involves a multi-step process. A key final step is the condensation of 2-chlorosulfonyl-8-fluoro-5-methoxy[5][6][7]triazolo[1,5-c]pyrimidine with 2,6-difluoroaniline (B139000).
Materials:
-
2-chlorosulfonyl-8-fluoro-5-methoxy[5][6][7]triazolo[1,5-c]pyrimidine
-
2,6-difluoroaniline
-
1,2-propanediol (1,2-PD)
Procedure:
-
In a 250 mL reaction flask, prepare a dichloromethane solution of 2-chlorosulfonyl-8-fluoro-5-methoxy[5][6][7]triazolo[1,5-c]pyrimidine (0.1 mol).[5]
-
Add 2,6-difluoroaniline (0.1 mol), 1,2-propanediol (7g), and triethylamine (0.2 mol) to the reaction mixture.[5]
-
Heat the reaction mixture to 40°C and maintain this temperature for 6 hours with continuous stirring.[5]
-
After the reaction is complete, cool the mixture to 10°C.[6]
-
Filter the resulting precipitate.
-
Wash the filter cake with absolute ethanol (B145695).[6]
-
Dry the product at 60°C to obtain florasulam.[6]
Fungicidal Activity of Triazolopyridine Derivatives
Certain triazolopyridine derivatives have demonstrated significant potential as antifungal agents, targeting essential components and pathways in fungal cells.
Mechanisms of Action
Some triazolopyridine compounds act as specific inhibitors of β-1,6-glucan synthesis.[8] β-1,6-Glucan is a vital component of the fungal cell wall, responsible for its structural integrity. Inhibition of its synthesis leads to a weakened cell wall and ultimately, fungal cell death.
Similar to their herbicidal counterparts, some triazolopyrimidine derivatives exhibit antifungal activity by inhibiting acetohydroxyacid synthase (AHAS) in fungi. This enzyme is also essential for the biosynthesis of branched-chain amino acids in these organisms.
Quantitative Data on Antifungal Efficacy
The antifungal activity of triazolopyridine derivatives is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a compound that inhibits 50% of the fungal growth.
| Compound | Target Pathogen | EC50 (µg/mL) | Reference |
| 4 | Botrytis cinerea (cucumber) | 1.89 | [6] |
| 5h | Botrytis cinerea (cucumber) | 2.34 | [6] |
| 5o | Botrytis cinerea (cucumber) | 1.57 | [6] |
| 5r | Botrytis cinerea (cucumber) | 2.11 | [6] |
| 4 | Botrytis cinerea (strawberry) | 1.23 | [6] |
| 5h | Botrytis cinerea (strawberry) | 1.87 | [6] |
| 5o | Botrytis cinerea (strawberry) | 1.09 | [6] |
| 5r | Botrytis cinerea (strawberry) | 1.65 | [6] |
| 4 | Botrytis cinerea (tobacco) | 2.56 | [6] |
| 5h | Botrytis cinerea (tobacco) | 3.12 | [6] |
| 5o | Botrytis cinerea (tobacco) | 2.03 | [6] |
| 5r | Botrytis cinerea (tobacco) | 2.88 | [6] |
Experimental Protocol: Synthesis of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives
A general five-step synthesis for a novel series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives with antifungal activity is outlined below.[6]
General Synthetic Route:
-
Cyclization: Reaction of acetamidine (B91507) hydrochloride and ethyl trifluoroacetoacetate.
-
Chlorination: Introduction of a chlorine atom.
-
Hydrazinolysis: Reaction with hydrazine.
-
Cyclization: Formation of the triazole ring.
-
Thioetherification: Introduction of a thioether moiety.
Detailed Protocol for Intermediate 4 (5-Methyl-7-(trifluoromethyl)-[5][6][7]triazolo[4,3-c]pyrimidine-3-thiol):
-
A mixture of the preceding intermediate, carbon disulfide, and potassium hydroxide (B78521) in ethanol is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and filtered.
-
The filtrate is acidified to pH 3 with 10% hydrochloric acid.
-
The mixture is refrigerated overnight to allow for precipitation.
-
The precipitate is collected by suction filtration and dried to yield the intermediate.[9]
Insecticidal Activity of Triazolopyridine Derivatives
While less extensively studied than their herbicidal and fungicidal counterparts, triazole and triazolopyridine derivatives have shown promise as insecticides. The primary proposed mechanisms of action involve the disruption of the insect nervous system.
Potential Mechanisms of Action
Some nitrogen-containing heterocyclic compounds, a class to which triazolopyridines belong, are known to act as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects.[10][11] These receptors are crucial for synaptic transmission in the insect central nervous system. Agonistic or antagonistic interactions with nAChRs can lead to hyperexcitation, paralysis, and death of the insect.
Another potential target for neurotoxic insecticides is the voltage-gated sodium channel.[3][4][9] Blockade of these channels disrupts the transmission of nerve impulses, leading to paralysis and death. While this mechanism is established for other classes of insecticides, its specific relevance to triazolopyridine derivatives requires further investigation.
Quantitative Data on Insecticidal Efficacy
Specific quantitative data on the insecticidal activity of triazolopyridine derivatives is currently limited in the publicly available literature. However, related pyridine (B92270) derivatives have shown efficacy against pests like aphids. For example, certain novel pyridine compounds have demonstrated LC50 values against cowpea aphids that are comparable to or better than the commercial insecticide acetamiprid.[8] One study reported an LD50 of 200 mg/kg for a triazolopyridine derivative in mice via intraperitoneal injection, though this is not a direct measure of insecticidal activity.[12]
Experimental Protocol: Leaf-Dip Bioassay for Aphid Efficacy
A common method to evaluate the contact toxicity of a compound against aphids is the leaf-dip bioassay.
Materials:
-
Test compounds (triazolopyridine derivatives)
-
Solvent (e.g., acetone (B3395972) or ethanol)
-
Surfactant (e.g., Triton X-100)
-
Distilled water
-
Host plant leaves (e.g., fava bean or cotton)
-
Petri dishes
-
Filter paper
-
Aphids (e.g., Aphis gossypii)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Create a series of dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.1%).
-
Dip host plant leaves into each test solution for a set time (e.g., 10-30 seconds).
-
Allow the leaves to air dry completely.
-
Place one treated leaf in each Petri dish lined with moist filter paper.
-
Introduce a known number of aphids (e.g., 10-20) onto each leaf.
-
Seal the Petri dishes and incubate under controlled conditions (temperature, humidity, and photoperiod).
-
Assess aphid mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LC50 value using probit analysis.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Effects of LC50 chlorantraniliprole using different application methods on adult Spodoptera exigua and across generations [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. RTECS NUMBER-XZ5550000-Chemical Toxicity Database [drugfuture.com]
An In-depth Technical Guide to Iptriazopyrid (CAS No. 1994348-72-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iptriazopyrid (CAS No. 1994348-72-9), with the developmental code NC-656, is a novel azole carboxamide herbicide developed by Nissan Chemical Corporation.[1][2] It is a potent and selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the carotenoid biosynthesis pathway in plants.[2][3] Inhibition of HPPD leads to a deficiency in plastoquinone (B1678516) and carotenoids, resulting in bleaching (chlorosis) and subsequent death of susceptible weeds.[4] this compound demonstrates remarkable selectivity, effectively controlling major rice paddy weeds such as barnyard grass (Echinochloa crus-galli) while maintaining high safety for rice (Oryza sativa) crops.[3][5] This selectivity is primarily attributed to the rapid metabolism of the compound in rice plants, a process that is significantly slower in target weed species.[2][5] Classified under Group 27 by the Herbicide Resistance Action Committee (HRAC), this compound is the first foliar-applied HPPD inhibitor for rice fields, offering a new tool for managing resistant weeds.[2][5]
Physicochemical Properties
| Property | Value | Reference |
| CAS Registry Number | 1994348-72-9 | [6] |
| IUPAC Name | 3-[(isopropylsulfonyl)methyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-(trifluoromethyl)-[1][3][6]triazolo[4,3-a]pyridine-8-carboxamide | [6] |
| Molecular Formula | C₁₅H₁₅F₃N₆O₄S | [6] |
| Developmental Code | NC-656 | [1] |
Mechanism of Action & Signaling Pathway
This compound functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3] HPPD is a key enzyme in the tyrosine metabolic pathway, responsible for converting 4-hydroxyphenylpyruvic acid (HPPA) to homogentisic acid (HGA). HGA is a precursor for the biosynthesis of plastoquinone (PQ) and tocopherols. Plastoquinone is an essential cofactor in the photosynthetic electron transport chain and a cofactor for phytoene (B131915) desaturase, an enzyme in the carotenoid biosynthesis pathway.
By inhibiting HPPD, this compound disrupts the production of HGA, which in turn blocks the synthesis of plastoquinone and carotenoids. Carotenoids are vital for protecting chlorophyll (B73375) from photo-oxidation. The absence of carotenoids leads to the characteristic bleaching symptoms (chlorosis) in susceptible plants, followed by necrosis and death.
Quantitative Data
Herbicidal Efficacy (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potent herbicidal activity of this compound against the weed E. crus-galli and its high selectivity for the crop O. sativa compared to the commercial standard, mesotrione.[3]
| Compound | Species | IC₅₀ (g ai ha⁻¹) | Selectivity Index (SI)¹ | Reference |
| This compound | Echinochloa crus-galli | 6.3 | >64 | [3] |
| Oryza sativa | >400 | [1] | ||
| Mesotrione | Echinochloa crus-galli | 100 | 4 | [3] |
| Oryza sativa | 400 | [1] | ||
| ¹ Selectivity Index (SI) is the ratio of IC₅₀ for O. sativa to IC₅₀ for E. crus-galli. |
In Vitro HPPD Enzyme Inhibition (Kᵢ Values)
In vitro kinetic studies show that this compound is a slow-binding inhibitor of HPPD from both Arabidopsis thaliana (a model plant) and Oryza sativa (rice).[3] Its inhibitory potency is comparable to that of mesotrione.
| Compound | Enzyme Source | Kᵢ (nM) | Reference |
| This compound | Arabidopsis thaliana HPPD (AtHPPD) | 24.3 | [3] |
| Oryza sativa HPPD (OsHPPD) | 33.3 | [3] | |
| Mesotrione | Arabidopsis thaliana HPPD (AtHPPD) | 22.1 | [3] |
| Oryza sativa HPPD (OsHPPD) | 26.5 | [3] |
Experimental Protocols
Synthesis of this compound
This compound (NC-656) was synthesized by Nissan Chemical Corporation according to the synthetic scheme outlined in patent WO2014192936.[1][6]
Phytotoxicity and Selectivity Assays
Objective: To determine the herbicidal efficacy and crop selectivity of this compound.
Methodology:
-
Plant Growth: Oryza sativa 'Koshihikari' and Echinochloa crus-galli seeds were sown and cultivated in a greenhouse.[1]
-
Treatment Application: At the three-leaf growth stage, plants were treated with various concentrations of this compound and mesotrione.[7] For initial screening, treatments were applied in test tubes, with chlorosis symptoms observed after 7 days.[3]
-
Greenhouse-Scale Experiments: For quantitative analysis, formulated compounds were applied as a foliar spray at different rates (g ai ha⁻¹).[3]
-
Data Analysis: The fresh weight of the aerial parts of the plants was measured after a set period. The IC₅₀ values were calculated from dose-response curves.[3]
In Vitro HPPD Inhibition Assay
Objective: To quantify the inhibitory activity of this compound against the HPPD enzyme.
Methodology:
-
Enzyme Preparation: The genes for AtHPPD and OsHPPD were expressed in E. coli, and the recombinant proteins were purified.[7]
-
Coupled Enzyme Assay: The HPPD activity was measured using a coupled enzyme assay.[1][7] This method likely involves a secondary enzyme that converts the product of the HPPD reaction (HGA) into a chromogenic or otherwise detectable substance.
-
Kinetic Analysis: The synthesis of the reaction product was monitored over time in the presence of various concentrations of this compound and mesotrione.[1]
-
Data Calculation: The progress curves were fitted to determine the kinetic parameters, including the inhibition constant (Kᵢ). This compound was identified as a slow-binding inhibitor based on the curvilinear nature of the progress curves.[1]
Metabolism Study
Objective: To investigate the basis for the selectivity of this compound between rice and barnyard grass.
Methodology:
-
Treatment: Rice and barnyard grass plants at the third-leaf stage were treated with a suspension concentrate (SC) formulation of this compound (1000 ng per plant).[7]
-
Sample Collection: At various time points, unabsorbed this compound was rinsed from the leaf surface with acetonitrile. The plant material was then harvested.[1][7]
-
Extraction and Analysis: The amounts of the parent this compound and its metabolite, 656Ox-1 ([5-methyl-1,3,4-oxadiazol-2-amine]), were quantified within the plant tissues using appropriate analytical techniques (e.g., LC-MS).[1][7]
-
Results: The study demonstrated that rice plants rapidly metabolize this compound, while the weed species does not, explaining the high crop safety.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nissanchem.co.jp [nissanchem.co.jp]
- 3. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nissan Chemical's New Herbicide this compound: First HPPD Inhibitor for Foliar Application in Rice, to Be Launched in 2027 [tridge.com]
- 6. New ISO Candidate July 2022 Update – Japanese Nissan Chemical: this compound – New Herbicide Candidate Published – News & Updates [chemrobotics.in]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Herbicidal Spectrum of Iptriazopyrid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the herbicidal spectrum of Iptriazopyrid (developmental code: NC-656), a novel herbicide developed by Nissan Chemical.[1][2] This document details its mode of action, crop selectivity, and available data on its efficacy against various weed species, with a focus on its application in rice cultivation.
Introduction
This compound is a novel azole carboxamide herbicide that has been provisionally approved by the ISO committee.[2][3] It is designed for use in paddy fields and can be applied as a soil or foliar treatment.[3] The product is anticipated for a global launch in 2027.[4] this compound offers a new tool for managing herbicide-resistant weeds, particularly in direct-seeded rice systems.[4][5]
Mode of Action
This compound is classified as a Group 27 herbicide by the Herbicide Resistance Action Committee (HRAC), targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4] HPPD is a key enzyme in the biochemical pathway responsible for the synthesis of plastoquinone (B1678516) and carotenoids in plants. The inhibition of HPPD disrupts these vital processes, leading to chlorosis (bleaching) of the plant tissue and subsequent death of the susceptible weed.[5][6]
Crystal structure analysis has confirmed that this compound binds specifically to the active pocket of the HPPD enzyme.[5] It acts as a slow-binding inhibitor, a characteristic common to many commercial herbicides.[7] The inhibition of the HPPD pathway by this compound has been demonstrated to be reversible by the application of homogentisic acid (HGA), the product of the HPPD enzyme, confirming its specific mode of action.[7]
Caption: Biochemical mode of action of this compound.
Herbicidal Spectrum
This compound has demonstrated high efficacy against key weeds in rice paddies, particularly grass weeds that have developed resistance to other herbicides.[4]
Quantitative Efficacy Data
The primary weed for which quantitative data is publicly available is Echinochloa crus-galli (barnyard grass). Studies have shown that this compound is significantly more potent on this species compared to the commercial HPPD inhibitor herbicide, mesotrione.[7]
| Target Weed | Herbicide | IC50 (g a.i. ha-1) |
| Echinochloa crus-galli | This compound | 6.3 |
| Echinochloa crus-galli | Mesotrione | 100 |
Data from greenhouse-scale experiments.[7]
Qualitative Herbicidal Spectrum
While comprehensive quantitative data for a wider range of weeds is not yet publicly detailed, this compound is reported to control a broader spectrum of weeds.
| Weed Type | Species |
| Grassy Weeds | Echinochloa crus-galli (Barnyard grass)[4] |
| Red Sprangletop[4] | |
| Annual meadow-grass[8] | |
| Rough meadow-grass[8] | |
| Loose silky bent[8] | |
| Broadleaf Weeds | Charlock[8] |
| Cleavers[8] | |
| Chickweed[8] |
Crop Safety and Selectivity
A key feature of this compound is its high selectivity for rice (Oryza sativa), ensuring crop safety.[7] This selectivity is metabolically driven. While susceptible weeds like barnyard grass do not metabolize this compound, rice plants rapidly break it down, detoxifying the herbicide.[5] This metabolic difference results in a high selectivity index for rice.
| Herbicide | Selectivity Index (Si) for Oryza sativa vs. Echinochloa crus-galli |
| This compound | > 64 |
| Mesotrione | 4 |
A higher selectivity index indicates greater crop safety.[7]
Experimental Protocols
The following protocols are based on the methodologies described in the available scientific literature for the evaluation of this compound.
In-Vivo Herbicidal Efficacy and Selectivity Assessment
This protocol outlines the procedure for assessing the whole-plant herbicidal activity and crop selectivity of this compound.
References
- 1. nissanchem.co.jp [nissanchem.co.jp]
- 2. echemi.com [echemi.com]
- 3. New ISO Candidate July 2022 Update – Japanese Nissan Chemical: this compound – New Herbicide Candidate Published – News & Updates [chemrobotics.in]
- 4. nissanchem.co.jp [nissanchem.co.jp]
- 5. echemi.com [echemi.com]
- 6. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (Ref: NC-656) [sitem.herts.ac.uk]
An In-Depth Technical Guide on the Effect of Iptriazopyrid on Carotenoid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iptriazopyrid is a novel, potent herbicide demonstrating a significant impact on the carotenoid biosynthesis pathway in plants.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the tyrosine catabolism pathway.[1][3][4] The inhibition of HPPD indirectly disrupts carotenoid biosynthesis by limiting the production of plastoquinone (B1678516), an essential cofactor for phytoene (B131915) desaturase.[4][5][6] This guide presents quantitative data on the efficacy of this compound, outlines detailed experimental protocols for its evaluation, and provides visual representations of the involved biochemical pathways and experimental workflows.
Introduction
Carotenoids are vital pigments in plants, primarily responsible for photoprotection and aiding in light harvesting during photosynthesis.[4] They protect chlorophyll (B73375) from photo-oxidative damage by quenching triplet chlorophyll and scavenging reactive oxygen species.[4] Disruption of the carotenoid biosynthesis pathway leads to rapid photooxidation of chlorophyll, resulting in a characteristic bleaching or white phenotype in the affected plant tissues.[4]
This compound, a novel azole carboxamide compound, has been identified as a potent herbicide that induces such bleaching effects.[1][2][3] Its mode of action is the specific inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that is not directly in the carotenoid biosynthesis pathway but is crucial for the synthesis of plastoquinone (PQ) and α-tocopherol.[1][3][4] Plastoquinone is an indispensable cofactor for phytoene desaturase (PDS), a key enzyme in the carotenoid pathway that converts the colorless phytoene into phytofluene.[4] By inhibiting HPPD, this compound effectively halts the carotenoid biosynthesis pathway, leading to plant death.[7] This document provides a detailed examination of the biochemical and physiological effects of this compound.
Mechanism of Action of this compound
The primary target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[7] HGA is a precursor for the biosynthesis of plastoquinone (PQ) and tocopherols.[7] Plastoquinone is a critical cofactor for the enzyme phytoene desaturase (PDS), which is a key enzyme in the carotenoid biosynthesis pathway responsible for the desaturation of phytoene.[4][5]
The inhibition of HPPD by this compound leads to a depletion of the plastoquinone pool.[4] This deficiency of plastoquinone, in turn, indirectly inhibits the activity of PDS, causing a halt in the carotenoid biosynthesis pathway at the phytoene desaturation step.[4] The accumulation of the colorless precursor, phytoene, and the lack of colored carotenoids result in the characteristic bleaching symptoms observed in treated plants.[4]
Quantitative Data
The inhibitory activity of this compound has been quantified through in vitro enzyme assays and in vivo phytotoxicity tests.
Table 1: In Vitro Inhibitory Activity of this compound against HPPD
| Compound | Target Enzyme | Ki (nM) |
| This compound | Arabidopsis thaliana HPPD (AtHPPD) | 33.3 |
| This compound | Oryza sativa HPPD (OsHPPD) | 26.5 |
| Mesotrione | Arabidopsis thaliana HPPD (AtHPPD) | 3.3 |
| Mesotrione | Oryza sativa HPPD (OsHPPD) | 4.8 |
Data sourced from Nishio et al. (2025), Journal of Agricultural and Food Chemistry.[7]
Table 2: Phytotoxic Effects of this compound
| Compound | Plant Species | IC50 (g ai ha⁻¹) | Selectivity Index (SI) |
| This compound | Echinochloa crus-galli | 6.3 | >64 |
| This compound | Oryza sativa | >400 | |
| Mesotrione | Echinochloa crus-galli | 100 | 4 |
| Mesotrione | Oryza sativa | 400 |
Data sourced from Nishio et al. (2025), Journal of Agricultural and Food Chemistry.[7]
Experimental Protocols
In Vitro HPPD Enzyme Inhibition Assay (Coupled Enzyme Method)
This protocol details the determination of the inhibitory activity of this compound against HPPD using a coupled enzyme assay.[1][7]
Materials and Reagents:
-
Recombinant Arabidopsis thaliana HPPD (AtHPPD) and Oryza sativa HPPD (OsHPPD)
-
4-hydroxyphenylpyruvate (HPPA) as the substrate
-
Homogentisate 1,2-dioxygenase (HGD) as the coupling enzyme
-
This compound and Mesotrione (as a standard)
-
Assay Buffer: 20 mM HEPES (pH 7.0), 0.1 mM FeSO₄, 2 mM sodium ascorbate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, an appropriate concentration of HPPA, and a sufficient amount of HGD in a 96-well plate.
-
Add varying concentrations of this compound or the standard inhibitor (mesotrione) to the wells. A control group with no inhibitor should be included.
-
Initiate the reaction by adding the HPPD enzyme (AtHPPD or OsHPPD) to each well.
-
Immediately monitor the formation of maleylacetoacetate (MAA), the product of the HGD-catalyzed reaction, by measuring the increase in absorbance at 318 nm over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the inhibitory constant (Ki) by fitting the data to appropriate enzyme inhibition models.
Phytotoxicity Assay
This protocol is for assessing the herbicidal efficacy of this compound on whole plants.[2]
Materials and Reagents:
-
Seeds of the target weed species (e.g., Echinochloa crus-galli) and crop species (e.g., Oryza sativa)
-
Pots with appropriate soil mix
-
This compound formulated for application
-
Growth chamber or greenhouse with controlled environmental conditions
-
Spraying equipment
Procedure:
-
Sow the seeds of the test plant species in pots and allow them to grow to a specific stage (e.g., three-leaf stage).
-
Prepare a series of dilutions of the this compound formulation.
-
Apply the different concentrations of this compound to the plants using a sprayer. Include an untreated control group.
-
Maintain the treated plants in a growth chamber or greenhouse under optimal conditions for growth.
-
Visually assess the phytotoxic effects (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.
-
Calculate the IC50 value, which is the concentration of the herbicide that causes a 50% reduction in plant growth compared to the untreated control.
Logical Relationships and Outcomes
The inhibition of HPPD by this compound initiates a cascade of events leading to the death of the plant. This logical relationship can be visualized as a cause-and-effect chain.
Conclusion
This compound is a highly effective herbicide that acts through the potent and specific inhibition of the HPPD enzyme.[1][3] This action leads to an indirect but catastrophic disruption of the carotenoid biosynthesis pathway, resulting in rapid photobleaching and death of susceptible plant species.[7] The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and professionals in the fields of agriculture, weed science, and drug development to further investigate and utilize this novel compound. The high selectivity of this compound for certain weed species over crops like rice highlights its potential as a valuable tool in modern agriculture.[2][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nissanchem.co.jp [nissanchem.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 7. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Iptriazopyrid and its Impact on Non-Target Organisms: A Technical Guide
Disclaimer: Publicly available information on the specific impact of Iptriazopyrid on a wide range of non-target organisms is currently limited. This guide synthesizes the known mechanism of action of this compound and infers potential ecotoxicological impacts based on data available for other herbicides within the same class (HPPD inhibitors). Researchers are encouraged to consult primary literature and regulatory assessments for the most current and detailed information.
Executive Summary
This compound is a novel herbicide developed for the control of grass and broadleaf weeds in rice cultivation. Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the carotenoid biosynthesis pathway in plants. While demonstrating high efficacy on target weeds and selectivity for rice, a comprehensive understanding of its impact on non-target organisms is crucial for a complete environmental risk assessment. This technical guide provides an in-depth overview of the available information on this compound, its mechanism of action, and the potential ecotoxicological effects on various non-target organisms, drawing parallels from other HPPD-inhibiting herbicides.
Introduction to this compound
This compound is a new active ingredient in the herbicide market, anticipated for commercial launch around 2027. It is noted for its effectiveness against weeds that have developed resistance to other herbicide classes.
Mechanism of Action: HPPD Inhibition
This compound's herbicidal activity stems from its inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants. The inhibition of HPPD leads to a depletion of these essential compounds, which in turn disrupts carotenoid synthesis. Without carotenoids to protect chlorophyll (B73375) from photo-oxidation, the plant's photosynthetic machinery is destroyed, leading to bleaching of the leaves and eventual plant death.[1][2]
Signaling Pathway of HPPD Inhibition in Plants
The following diagram illustrates the biochemical pathway affected by this compound.
Potential Impact on Non-Target Organisms
Direct and comprehensive ecotoxicological data for this compound is not yet widely available in the public domain. The following sections infer potential impacts based on the known effects of other HPPD inhibitor herbicides, such as mesotrione (B120641) and topramezone.
Mammals
The HPPD enzyme is also present in mammals as part of the tyrosine catabolism pathway.[2] Inhibition of this enzyme by HPPD-inhibiting herbicides can lead to an accumulation of tyrosine in the blood (tyrosinemia).[2] Studies on other HPPD inhibitors have shown that rats are particularly sensitive to these effects, which can manifest as ocular opacities and other adverse outcomes at relatively low doses.[2][3] In contrast, mice and dogs appear to be less sensitive.[2] The relevance of these findings to human health is an area of ongoing assessment by regulatory agencies.[4]
Birds
Data for other HPPD inhibitors, such as topramezone, indicate moderate toxicity to birds.[5] The potential risk to avian species would depend on the level and route of exposure, including consumption of treated seeds or contaminated insects.
Aquatic Organisms
The environmental fate of a herbicide is a key determinant of its impact on aquatic ecosystems. Herbicides can enter waterways through surface runoff and leaching.[6]
-
Fish and Aquatic Invertebrates: Topramezone, another HPPD inhibitor, is reported to be moderately toxic to fish and aquatic invertebrates.[5] Herbicides, in general, can have both direct toxic effects and indirect impacts on aquatic life.[6] Direct effects can include impaired reproduction and development, while indirect effects may result from changes in water quality, such as reduced dissolved oxygen due to the decay of dead plant matter.[6]
-
Algae and Aquatic Plants: As HPPD inhibitors target a fundamental pathway in plants, there is a potential for them to affect non-target aquatic plants and algae. This could lead to shifts in the aquatic plant community, potentially favoring more resistant species and leading to phenomena such as algal blooms.[6]
Terrestrial Invertebrates
-
Bees and Other Pollinators: While herbicides are not typically designed to be toxic to insects, they can have indirect and sublethal effects on pollinators.[7][8] The primary indirect impact is the reduction of floral resources (weeds) that serve as forage for bees and other pollinators.[7][8] Some studies on other herbicides have indicated potential for sublethal effects such as impaired navigation and learning in honeybees.[8] Topramezone is listed as moderately toxic to honeybees.[5]
-
Earthworms and Soil Organisms: The soil is a primary reservoir for many herbicides. The persistence and degradation of these chemicals in the soil are influenced by factors such as soil type, temperature, moisture, and microbial activity.[9][10] Topramezone is reported to be moderately toxic to earthworms.[5] Some HPPD inhibitors have been shown to initially inhibit the activity of certain soil enzymes, though this effect may diminish over time.[11] The impact on soil microbial communities can be complex, with some studies showing initial decreases in bacteria and actinomycetes, followed by recovery.[11]
Environmental Fate
The environmental persistence and mobility of this compound will be critical factors in determining its potential for off-target effects. For other HPPD inhibitors like topramezone, there is a noted risk of leaching to groundwater due to high water solubility, and it can be persistent in both soil and aquatic systems.[5] The degradation of these herbicides is often dependent on microbial activity in the soil.[9][10]
Experimental Protocols (Hypothetical Workflow)
As specific experimental protocols for this compound's ecotoxicology are not publicly available, a generalized workflow for assessing the environmental impact of a new herbicide is presented below.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. maine.gov [maine.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Topramezone (Ref: BAS 670 H) [sitem.herts.ac.uk]
- 6. wodnesprawy.pl [wodnesprawy.pl]
- 7. entomologyjournals.com [entomologyjournals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Degradation of Mesotrione Affected by Environmental Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the novel HPPD-inhibitor herbicide QYM201 on enzyme activity and microorganisms, and its degradation in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Weed Management: An In-depth Technical Guide to the Novelty of Azole Carboxamide Herbicides
For Researchers, Scientists, and Drug Development Professionals
A new class of herbicides, the azole carboxamides, is emerging as a significant breakthrough in weed management technology. These compounds present a novel chemical scaffold with a distinct mode of action, offering a potent solution to the growing challenge of herbicide resistance. This technical guide provides a comprehensive overview of the core novelty of azole carboxamide herbicides, with a focus on their mechanism of action, herbicidal efficacy, and crop selectivity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
A Novel Mode of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The primary novelty of azole carboxamide herbicides lies in their potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the tyrosine catabolism pathway in plants, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate. This pathway is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols, which are vital for photosynthesis and antioxidant protection.[1][2] By inhibiting HPPD, azole carboxamides disrupt these crucial processes, leading to the characteristic bleaching of plant tissues and, ultimately, plant death.
One of the most well-studied examples of this class is iptriazopyrid . Research has shown that this compound acts as a slow-binding inhibitor, binding tightly to the active site of the HPPD enzyme.[1][3] This mode of action is distinct from many existing commercial herbicides, offering a valuable tool for managing weeds that have developed resistance to other herbicide classes.[1]
The Tyrosine Catabolism Pathway and HPPD Inhibition
The following diagram illustrates the point of intervention of azole carboxamide herbicides within the tyrosine catabolism pathway.
Quantitative Efficacy and Selectivity
Azole carboxamide herbicides have demonstrated remarkable herbicidal efficacy, often surpassing that of existing commercial standards. Their novelty also extends to their impressive crop selectivity, a critical attribute for agricultural applications.
Herbicidal Activity
Quantitative data from greenhouse and field trials highlight the potent herbicidal activity of azole carboxamides against a range of problematic weeds. For instance, this compound has shown significantly higher phytotoxicity to Echinochloa crus-galli (barnyardgrass) compared to the commercial HPPD inhibitor, mesotrione (B120641).[2]
| Herbicide | Target Weed | IC50 (g ai/ha) | Reference |
| This compound | Echinochloa crus-galli | 6.3 | [2] |
| Mesotrione | Echinochloa crus-galli | 100 | [2] |
Table 1: Comparative herbicidal efficacy (IC50) of this compound and mesotrione against Echinochloa crus-galli.
Crop Selectivity
A key advantage of certain azole carboxamide herbicides is their high degree of selectivity, allowing for effective weed control within valuable crops. This selectivity is often attributed to the crop's ability to rapidly metabolize the herbicide into non-toxic compounds, a mechanism less efficient in target weed species.[4] For example, this compound exhibits excellent selectivity in rice (Oryza sativa).[2][3]
| Herbicide | Crop | Target Weed | Selectivity Index (SI) | Reference |
| This compound | Oryza sativa | Echinochloa crus-galli | > 64 | [2] |
| Mesotrione | Oryza sativa | Echinochloa crus-galli | 4 | [2] |
Table 2: Comparative selectivity index of this compound and mesotrione in Oryza sativa against Echinochloa crus-galli.
Experimental Protocols
To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the evaluation of azole carboxamide herbicides.
In Vitro HPPD Inhibition Assay
This protocol outlines the determination of the inhibitory activity of a test compound against the HPPD enzyme.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against HPPD.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-Hydroxyphenylpyruvate (HPPA) substrate
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test compound (e.g., azole carboxamide herbicide) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the test compound dilutions, and the HPPD enzyme.
-
Initiate the enzymatic reaction by adding the HPPA substrate.
-
Immediately monitor the change in absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader. The rate of decrease in absorbance corresponds to the rate of HPPA consumption.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Whole-Plant Phytotoxicity Bioassay
This protocol describes a method for assessing the herbicidal efficacy and crop selectivity of a test compound on whole plants.
Objective: To determine the herbicidal effect (e.g., growth reduction, chlorosis) of a test compound on target weeds and crop species.
Materials:
-
Seeds of target weed and crop species
-
Potting soil
-
Pots or trays
-
Growth chamber or greenhouse with controlled environmental conditions
-
Test compound formulated for application (e.g., as an emulsifiable concentrate)
-
Sprayer for herbicide application
Procedure:
-
Sow seeds of the selected plant species in pots filled with soil and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare a range of concentrations of the test compound formulation in water.
-
Apply the different concentrations of the test compound to the plants using a calibrated sprayer, ensuring uniform coverage. Include an untreated control group.
-
Maintain the plants in a controlled environment (temperature, light, humidity) for a specified period (e.g., 14-21 days).
-
Visually assess the plants for signs of phytotoxicity, such as chlorosis (bleaching), necrosis, stunting, and overall growth inhibition, using a rating scale.
-
For a quantitative assessment, harvest the above-ground biomass of the plants and determine the fresh or dry weight.
-
Calculate the percentage of growth reduction for each treatment compared to the untreated control.
-
The data can be used to determine the effective dose for 50% growth reduction (ED50) or other relevant endpoints.[6]
Structure-Activity Relationship (SAR) and Future Directions
The novelty of the azole carboxamide scaffold provides a rich platform for further chemical exploration and optimization. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure influence herbicidal activity, selectivity, and spectrum of weed control.
Initial studies on compounds like this compound have revealed the importance of specific substitutions on the azole and carboxamide moieties for potent HPPD inhibition.[1] Future research will likely focus on:
-
Synthesis of novel analogs: Exploring a wider range of substituents on the azole and carboxamide rings to enhance efficacy and broaden the weed control spectrum.
-
Improving crop safety: Fine-tuning the chemical structure to enhance the rate of metabolic detoxification in a wider range of crops.
-
Understanding resistance mechanisms: Investigating the potential for weed resistance to this new class of herbicides and designing strategies to mitigate its development.
The logical relationship for future development can be visualized as a cycle of design, synthesis, and testing.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
Iptriazopyrid: A Technical Guide to its Role in Sustainable Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptriazopyrid is a novel herbicide demonstrating significant potential for application in sustainable agricultural systems, particularly in rice cultivation.[1][2] Developed by Nissan Chemical Corporation, this compound offers a unique mode of action and high selectivity, positioning it as a valuable tool for managing herbicide-resistant weeds while ensuring crop safety.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, phytotoxicity, and its prospective role in promoting sustainable farming practices. The information is compiled from peer-reviewed research and publicly available data.
Mechanism of Action: Inhibition of HPPD
This compound functions as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] HPPD is a key enzyme in the biochemical pathway responsible for carotenoid biosynthesis in plants.[1][2] By inhibiting HPPD, this compound disrupts the production of essential pigments, leading to chlorosis (bleaching) and eventual death of susceptible weed species.[3]
The selectivity of this compound is attributed to differential metabolism between rice and target weeds.[1][2] Rice plants can rapidly metabolize and detoxify the herbicide, whereas susceptible weeds like barnyard grass (Echinochloa crus-galli) are unable to do so, leading to the accumulation of the active compound and subsequent phytotoxicity.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound as an HPPD inhibitor leading to weed death.
Phytotoxicity and Selectivity
This compound exhibits high efficacy against common rice weeds, particularly Echinochloa crus-galli, at lower concentrations compared to other commercial herbicides like mesotrione (B120641).[3] Its selectivity for rice (Oryza sativa) is a key feature for its application in sustainable agriculture.[3]
Quantitative Phytotoxicity Data
| Compound | Target Species | IC50 (g ai ha⁻¹) | Selectivity Index (SI) | Reference |
| This compound | Echinochloa crus-galli | 6.3 | >64 | [3] |
| This compound | Oryza sativa | >400 | [3] | |
| Mesotrione | Echinochloa crus-galli | 100 | 4 | [3] |
| Mesotrione | Oryza sativa | 400 | [3] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% reduction in a specific biological activity. The Selectivity Index (SI) is the ratio of the IC50 for the crop to the IC50 for the weed. A higher SI indicates greater safety for the crop.
Experimental Protocols
Phytotoxicity Assay in Greenhouse
The phytotoxicity of this compound was evaluated in greenhouse-scale experiments. The following protocol is based on the methodology described in the Journal of Agricultural and Food Chemistry.[3]
-
Plant Material: Echinochloa crus-galli and Oryza sativa seeds were sown in pots containing a suitable growth medium.
-
Herbicide Application: this compound and mesotrione were applied post-emergence at various concentrations. A control group with no herbicide application was also maintained.
-
Growth Conditions: Plants were grown under controlled greenhouse conditions (temperature, humidity, and light).
-
Data Collection: After a specified period (e.g., 7 days), the visual injury (chlorosis) was assessed, and the fresh weight of the above-ground biomass was measured.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a logarithmic regression model.
In Vitro HPPD Inhibition Assay
The inhibitory activity of this compound on the HPPD enzyme was determined using an in vitro assay.[3]
-
Enzyme Source: HPPD enzyme was purified from a suitable source (e.g., Arabidopsis thaliana or Oryza sativa).
-
Assay Reaction: The reaction mixture contained the purified HPPD enzyme, its substrate (4-hydroxyphenylpyruvic acid), and varying concentrations of this compound or a control inhibitor (mesotrione).
-
Detection: The enzyme activity was measured by monitoring the formation of the product, homogentisic acid, or by a coupled-enzyme assay.
-
Data Analysis: The inhibitory constant (Ki) was determined by analyzing the enzyme kinetics data.
Experimental Workflow Diagram
Caption: Workflow for phytotoxicity and in vitro inhibition assays of this compound.
Role in Sustainable Agriculture
This compound has the potential to contribute to sustainable agriculture in several ways:
-
Weed Resistance Management: As a new mode of action for rice herbicides, it provides an alternative to combat weeds that have developed resistance to other herbicide classes.[1][2]
-
Conservation Tillage: Its effectiveness in controlling weeds can facilitate the adoption of conservation tillage practices, which reduce soil erosion and improve soil health.
-
Reduced Labor and Water Use: By providing effective weed control, this compound can reduce the need for manual weeding, saving labor and associated costs.[2] This is particularly beneficial in regions with labor shortages. Furthermore, effective weed management can lead to more efficient water use by the crop.[2]
-
Potential for Lower Environmental Impact: While specific data is limited, its high efficacy at low application rates suggests a potential for a reduced overall chemical load in the environment compared to older, less effective herbicides.
Environmental Fate and Ecotoxicity
A comprehensive assessment of this compound's environmental impact is crucial for its integration into sustainable agriculture. However, publicly available data on its environmental fate and ecotoxicity is currently limited.
Environmental Parameters
| Parameter | Value | Source |
| Soil Degradation (Half-life) | No data found | [4] |
| Aquatic Toxicity (e.g., LC50 for fish) | No data found | [5] |
| Avian Toxicity (e.g., LD50 for birds) | No data found | [5] |
| Non-target Organism Toxicity | No data found | [5] |
The absence of this data in publicly accessible databases highlights a critical area for further research. Regulatory agencies will require comprehensive studies on soil persistence, leaching potential, and effects on non-target organisms before widespread use can be approved.
Impact on Crop Yield
Effective weed control is directly linked to increased crop yields by reducing competition for essential resources such as sunlight, water, and nutrients. While the high efficacy of this compound in controlling key rice weeds suggests a positive impact on rice yield, specific quantitative data from field trials is not yet widely available in the public domain. Further research and publication of field trial results are needed to quantify the precise impact of this compound on rice grain yield under various agricultural conditions.
Conclusion and Future Directions
This compound presents a promising advancement in herbicide technology with significant potential to enhance the sustainability of rice production. Its novel mode of action, high efficacy, and excellent crop selectivity address key challenges in modern agriculture, including herbicide resistance. However, to fully realize its potential and ensure its responsible deployment, further research is imperative. Key areas for future investigation include:
-
Comprehensive Environmental Fate and Ecotoxicology Studies: To establish a complete environmental profile and ensure minimal impact on non-target organisms and ecosystems.
-
Field Trials for Crop Yield Optimization: To quantify the impact on rice yield under diverse environmental conditions and agronomic practices.
-
Long-term Resistance Management Strategies: To develop and promote integrated weed management programs that preserve the efficacy of this compound for years to come.
The continued development and transparent reporting of data on this compound will be critical for its acceptance and successful integration into sustainable agricultural systems worldwide.
References
- 1. nissanchem.co.jp [nissanchem.co.jp]
- 2. echemi.com [echemi.com]
- 3. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Ref: NC-656) [sitem.herts.ac.uk]
- 5. This compound (Ref: NC-656)-Pesticide database [wppdb.com]
Initial Findings on the Environmental Fate of Iptriazopyrid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iptriazopyrid is a novel azole carboxamide herbicide demonstrating high selectivity for rice crops against problematic weeds such as barnyard grass. Its mode of action is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in carotenoid biosynthesis.[1][2][3][4] While comprehensive data on the environmental fate of this compound is not yet publicly available, initial research into its metabolic pathways within plants provides critical insights into its potential degradation mechanisms in the environment. This technical guide summarizes the current understanding of this compound's metabolism, outlines standard experimental protocols for assessing the environmental fate of pesticides, and presents conceptual diagrams to illustrate key processes.
Introduction
This compound is a promising new herbicide developed by Nissan Chemical Corporation, expected to be commercialized globally by 2027.[1][3] It is classified as a Group 27 herbicide by the Herbicide Resistance Action Committee (HRAC) and is notable as potentially the first foliar-applied HPPD inhibitor for rice fields.[1][3] The herbicidal selectivity of this compound is attributed to its differential metabolism between rice (Oryza sativa) and target weeds like barnyard grass (Echinochloa crus-galli).[2][5] Rice plants can rapidly metabolize and detoxify the compound, whereas target weeds cannot, leading to chlorosis and plant death.[2][5] Understanding the environmental fate of this new active ingredient is crucial for assessing its ecological impact and ensuring its sustainable use in agriculture.
Physicochemical Properties
Detailed quantitative data on the physicochemical properties of this compound, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), are not extensively published. The pesticide database from the University of Hertfordshire indicates that values for these and other key environmental fate parameters are currently unavailable.[6][7]
Known Metabolic Pathways
The primary mechanism of this compound degradation identified to date is through metabolic action within plants. Research has shown that rice plants rapidly break down the herbicide, ensuring high crop safety.[1][3][5]
Plant Metabolism
Studies have identified at least one metabolite of this compound in rice plants, designated as 656Ox-1 .[8] While the exact structure of this metabolite is not detailed in the available public literature, its formation is a key step in the detoxification process within the rice plant. In contrast, this metabolic pathway is significantly slower or absent in target weeds like barnyard grass, leading to the accumulation of the active this compound and subsequent phytotoxicity.[2][5]
The following diagram illustrates the differential metabolism of this compound in rice and barnyard grass.
Environmental Fate Data
As of late 2025, specific quantitative data on the environmental fate of this compound, including its dissipation time (DT50) in soil and water, is not available in the public domain. The University of Hertfordshire's pesticide properties database lists the values for aqueous photolysis, aqueous hydrolysis, and soil degradation DT50 as not yet determined.[6][7]
Table 1: Soil Degradation Parameters (Data Not Available)
| Parameter | Value | Conditions |
|---|---|---|
| Aerobic DT₅₀ | - | - |
| Anaerobic DT₅₀ | - | - |
| Field DT₅₀ | - | - |
Table 2: Aqueous Degradation Parameters (Data Not Available)
| Parameter | Value | Conditions |
|---|---|---|
| Hydrolysis DT₅₀ | - | pH 7, 20°C |
| Photolysis DT₅₀ | - | pH 7 |
| Water-Sediment DT₅₀ | - | - |
Standard Experimental Protocols for Environmental Fate Assessment
To determine the environmental fate of a new herbicide like this compound, a series of standardized laboratory and field studies are typically conducted. The following outlines the general methodologies for key experiments.
Soil Degradation (Aerobic and Anaerobic)
-
Objective: To determine the rate and pathway of degradation in soil under aerobic and anaerobic conditions.
-
Methodology:
-
Radiolabeled (e.g., ¹⁴C) this compound is applied to characterized soil samples.
-
For aerobic studies, soils are maintained at a specific moisture content and temperature with continuous air flow to ensure aerobic conditions.
-
For anaerobic studies, soils are saturated with water and purged with nitrogen to create an oxygen-free environment.
-
Samples are collected at various time intervals and analyzed for the parent compound and its degradation products using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC).
-
The DT₅₀ (time for 50% dissipation) and DT₉₀ (time for 90% dissipation) are calculated.
-
Aqueous Hydrolysis
-
Objective: To determine the rate of degradation in water due to reaction with water at different pH levels.
-
Methodology:
-
Radiolabeled this compound is dissolved in sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9).
-
The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Aliquots are taken at set intervals and analyzed by HPLC to quantify the concentration of the parent compound.
-
The rate constant and half-life (DT₅₀) of hydrolysis are determined for each pH.
-
Aqueous Photolysis
-
Objective: To determine the rate of degradation in water due to exposure to light.
-
Methodology:
-
Radiolabeled this compound is dissolved in a sterile aqueous buffer (typically pH 7).
-
The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Control samples are incubated in the dark at the same temperature.
-
Samples are collected over time and analyzed to measure the concentration of the parent compound and identify major photoproducts.
-
The photolytic half-life (DT₅₀) is calculated.
-
The following diagram illustrates a generalized workflow for these environmental fate studies.
Logical Framework for Environmental Exposure Assessment
The potential environmental fate of this compound will depend on its application method (foliar or soil treatment in paddy fields) and its intrinsic properties.[9] The primary environmental compartments of concern will be soil, paddy water, and sediment.
The following diagram illustrates the logical relationships between application, environmental compartments, and degradation processes.
Conclusion and Future Research
The available information on this compound highlights the importance of plant metabolism in its mode of action and selectivity. However, there is a significant gap in the understanding of its environmental fate, with key quantitative data on degradation rates in soil and water currently unavailable. As this compound moves closer to global commercialization, it is imperative that comprehensive studies are conducted and the results made available to the scientific community. Future research should prioritize standardized environmental fate studies to determine its persistence, mobility, and the nature of its environmental metabolites. This data will be essential for conducting robust environmental risk assessments and developing best management practices to ensure its safe and effective use in rice cultivation.
References
- 1. echemi.com [echemi.com]
- 2. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nissan Chemical's New Herbicide this compound: First HPPD Inhibitor for Foliar Application in Rice, to Be Launched in 2027 [tridge.com]
- 4. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nissanchem.co.jp [nissanchem.co.jp]
- 6. This compound (Ref: NC-656)-Pesticide database [wppdb.com]
- 7. This compound (Ref: NC-656) [sitem.herts.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New ISO Candidate July 2022 Update – Japanese Nissan Chemical: this compound – New Herbicide Candidate Published – News & Updates [chemrobotics.in]
Methodological & Application
Iptriazopyrid Application in Rice Paddies: Technical Notes and Experimental Protocols
For Researchers, Scientists, and Agricultural Development Professionals
Introduction
Iptriazopyrid is a novel azole carboxamide herbicide developed for selective weed control in rice paddies.[1] As a Group 27 herbicide, its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This inhibition disrupts carotenoid biosynthesis in susceptible plants, leading to chlorosis and eventual death.[3] A key characteristic of this compound is its high selectivity; rice plants can rapidly metabolize the compound, whereas target weeds such as barnyard grass (Echinochloa crus-galli) and red sprangletop cannot, ensuring crop safety.[1][2] This document provides an overview of its mechanism of action, available efficacy data, and detailed experimental protocols for research applications.
Mechanism of Action
This compound functions by inhibiting the HPPD enzyme, which is crucial for the biosynthesis of plastoquinone (B1678516) and tocopherol in plants.[4][5] The inhibition of HPPD blocks the conversion of 4-hydroxyphenylpyruvic acid (HPPA) to homogentisic acid (HGA).[4][5] HGA is a precursor for both plastoquinone, essential for photosynthetic electron transport, and carotenoids, which protect chlorophyll (B73375) from photooxidation. The disruption of this pathway leads to the characteristic bleaching or whitening of susceptible weeds.[3]
Signaling Pathway and Metabolic Selectivity
The herbicidal action and selectivity of this compound are rooted in its interaction with the HPPD enzyme and the differential metabolic rates between rice and target weeds.
Caption: Mechanism of this compound and basis for crop selectivity.
Efficacy Data
Greenhouse studies have demonstrated the high efficacy of this compound against key rice weeds. The following table summarizes the comparative phytotoxicity of this compound and Mesotrione on Echinochloa crus-galli and Oryza sativa.
| Compound | Target Species | IC50 (g a.i. ha⁻¹) | Selectivity Index (SI) | Reference |
| This compound | Echinochloa crus-galli | 6.3 | >64 | [4][5] |
| This compound | Oryza sativa | >400 | [4][5] | |
| Mesotrione | Echinochloa crus-galli | 100 | 4 | [4][5] |
| Mesotrione | Oryza sativa | 400 | [4][5] |
Application Protocols for Research
This compound is noted as the first HPPD inhibitor for paddy rice intended for foliar application, a contrast to other in-water treatments.[4][5] It is particularly suitable for direct-seeded rice systems.[1][2]
General Recommendations for Field Trials (Inferred)
While specific commercial application protocols are pending global launch, the following can be inferred for research purposes:
-
Application Timing: Apply at the early post-emergence stage of weeds for optimal control. For rice, application should occur at a growth stage where the crop demonstrates tolerance, likely after the establishment of a few true leaves.
-
Water Management: As a foliar-applied herbicide, water levels in the paddy may need to be managed to ensure adequate weed foliage is exposed for spray deposition.
-
Adjuvants: The use of adjuvants, such as non-ionic surfactants, may enhance uptake and efficacy. A study utilized Tween 20 in its formulation.[4]
Detailed Experimental Protocols
The following protocols are adapted from published research and are intended for laboratory and greenhouse settings.
Protocol 1: In Vitro Phytotoxicity Assay
Objective: To determine the concentration-dependent phytotoxic effects of this compound on target weeds.
Materials:
-
This compound
-
Mesotrione (for comparison)
-
Homogentisic acid (HGA)
-
Acetone
-
Glass test tubes
-
Echinochloa crus-galli seeds
-
Growth chamber
Procedure:
-
Prepare stock solutions of this compound and Mesotrione in acetone.
-
Prepare a 0.5% agarose medium in glass tubes.
-
Add the herbicide solutions to the agarose to achieve final concentrations (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M for this compound).[4]
-
To test for reversal of phytotoxicity, add HGA to some tubes at varying concentrations (e.g., 10⁻⁴ M, 5 x 10⁻⁴ M, 10⁻³ M).[4]
-
Sow a standardized number of E. crus-galli seeds (e.g., 10) on the surface of the agarose medium.
-
Cover the tubes and incubate in a growth chamber under continuous light at a constant temperature (e.g., 25°C).[4]
-
Observe and record signs of chlorosis and growth inhibition over a period of 7-14 days.
Caption: Workflow for the in vitro phytotoxicity assay.
Protocol 2: Greenhouse Efficacy and Selectivity Assay
Objective: To evaluate the herbicidal efficacy of this compound on a target weed and its selectivity in rice under controlled greenhouse conditions.
Materials:
-
Oryza sativa (e.g., 'Koshihikari') and Echinochloa crus-galli seeds
-
Paddy soil
-
Plastic pots (e.g., 15 cm²)
-
Greenhouse with controlled temperature and humidity
-
This compound suspension concentrate (SC) formulation
-
Adjuvant (e.g., Tween 20)
-
Micropipette
Procedure:
-
Sow O. sativa and E. crus-galli seeds in separate pots containing paddy soil and grow in a greenhouse (e.g., 35°C/25°C day/night, ~80% relative humidity).[4]
-
Grow plants to the three-leaf stage.
-
Prepare the application solution by diluting the this compound SC formulation with water to the desired concentration (e.g., 100 ng µL⁻¹).[4]
-
Incorporate an adjuvant into the solution (e.g., Tween 20 at 400 ng µL⁻¹).[4]
-
Apply a precise volume of the solution to the second leaves of the plants using a micropipette (e.g., ten 1 µL droplets). This application method can simulate a field rate.[4]
-
Maintain the plants in the greenhouse and observe for signs of phytotoxicity.
-
Harvest the plants at set time points (e.g., 6, 24, and 48 hours) for absorption and metabolism studies, or after a longer period (e.g., 7-14 days) to assess biomass reduction and calculate IC₅₀ values.[4]
Caption: Greenhouse efficacy and selectivity experimental workflow.
Safety and Toxicology
As a new active ingredient, comprehensive public toxicology data is still emerging. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a research setting, following standard laboratory safety protocols for handling chemical compounds.
Future Outlook
Nissan Chemical Corporation aims for a global launch of this compound by 2027.[1][2] As it becomes commercially available, more detailed regional application guidelines for various rice cultivation systems are expected to be released. Its novel structure and mode of action make it a promising tool for managing herbicide-resistant weeds in rice production.[1]
References
- 1. nissanchem.co.jp [nissanchem.co.jp]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Iptriazopyrid in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptriazopyrid is a novel azole carboxamide herbicide that effectively controls a range of weeds in rice paddies.[1] Its mode of action is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for carotenoid synthesis in plants.[1] The increasing use of this compound necessitates the development of robust and sensitive analytical methods for its monitoring in soil to ensure environmental safety and regulatory compliance. Soil, being a complex matrix, presents analytical challenges due to the presence of organic matter and other interfering substances.[2][3]
This document provides detailed application notes and protocols for the extraction and quantification of this compound in soil samples using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection.[3][4][5][6]
Principle
The analytical workflow involves the extraction of this compound from soil samples using an organic solvent, followed by a clean-up step to remove matrix interferences. The purified extract is then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the quantification of the target analyte.[7][8]
Materials and Reagents
-
This compound analytical standard (>98% purity)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetic acid (Glacial, ACS grade)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (optional, for highly pigmented soils)
-
Ultrapure water (18.2 MΩ·cm)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
Syringe filters (0.22 µm, PTFE or Nylon)
-
Autosampler vials
Equipment
-
High-speed centrifuge
-
Vortex mixer
-
Sample shaker (optional)
-
Analytical balance
-
Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (triple quadrupole) with an electrospray ionization (ESI) source
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile. From this stock solution, prepare a series of working standard solutions by serial dilution in a suitable solvent (e.g., acetonitrile or methanol) to construct a calibration curve. Matrix-matched calibration standards should be prepared by spiking the working standards into blank soil extracts to compensate for matrix effects.[9][10]
Sample Preparation and Extraction (Modified QuEChERS Protocol)
The QuEChERS method is a popular choice for pesticide residue analysis in soil due to its simplicity, speed, and effectiveness.[3][4][5]
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil thoroughly.
-
Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.[2][4]
-
Hydration (for dry soils): If the soil is very dry, add 8 mL of ultrapure water to the tube and vortex for 1 minute. Let it stand for 30 minutes to hydrate (B1144303) the soil.[2]
-
Extraction:
-
Centrifugation: Centrifuge the tube at ≥ 5000 rcf for 5 minutes.[2]
Dispersive Solid-Phase Extraction (d-SPE) Clean-up
The d-SPE step is crucial for removing co-extracted matrix components that can interfere with the LC-MS/MS analysis.[6]
-
Supernatant Transfer: Transfer a 1 mL aliquot of the acetonitrile supernatant into a 2 mL d-SPE microcentrifuge tube containing the clean-up sorbents. A common combination for soil is 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.[5]
-
Vortex and Centrifuge: Cap the tube, vortex for 30 seconds, and then centrifuge at a high speed (e.g., ≥ 10,000 rcf) for 2 minutes.[2]
-
Filtration: Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[11]
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of this compound. These may need to be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[11] |
| Mobile Phase A | 0.1% Formic acid in water[11] |
| Mobile Phase B | Acetonitrile[11] |
| Flow Rate | 0.25 mL/min[11] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C[11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |
| MRM Transitions | Precursor ion: m/z 432.8; Product ions: m/z 326.15 (quantifier), additional product ion for confirmation (qualifier)[11] |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 3.0 | 50 | 50 |
| 3.0 - 4.0 | 5 | 95 |
| 4.0 - 7.0 | 80 | 20 |
This gradient is a starting point and should be optimized for best peak shape and separation.[11]
Data Presentation
Method Validation Parameters
The analytical method should be validated according to established guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99[4] | 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 0.003 µg/kg[10] |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.01 µg/kg[10] |
| Accuracy (Recovery) | 70-120%[4][12] | 85-110% |
| Precision (RSD) | ≤ 20%[4][12] | < 15% |
Recovery Data at Different Spiking Levels
| Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 10 | 95.2 | 8.5 |
| 50 | 98.6 | 6.2 |
| 100 | 101.3 | 4.8 |
These are example data and will vary depending on the soil matrix and specific laboratory conditions.[4]
Visualizations
Caption: Experimental workflow for this compound analysis in soil.
Caption: Logical relationship of the analytical method components.
Conclusion
The described QuEChERS-based extraction method followed by LC-MS/MS analysis provides a sensitive, accurate, and reliable approach for the determination of this compound residues in soil. The protocol is robust and can be adapted for routine monitoring in environmental laboratories. Adherence to proper quality control and method validation procedures is essential for generating high-quality data.
References
- 1. nissanchem.co.jp [nissanchem.co.jp]
- 2. unitedchem.com [unitedchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Iptriazopyrid Residues by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iptriazopyrid is a novel azole carboxamide-based herbicide that functions by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] Its selective action on weeds, particularly in rice cultivation, makes it a significant compound in agricultural science.[1][2] Monitoring its residue levels in environmental and biological samples is crucial for safety assessment and regulatory compliance. This document provides a detailed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of this compound residues.
Quantitative Data Summary
The performance of the described LC-MS/MS method is summarized in the table below. Method validation should be performed according to SANTE guidelines or other relevant regulatory standards to demonstrate robustness and reliability for the specific matrix of interest.[4]
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Quantification (LOQ) | 1 ng[1] |
| Limit of Detection (LOD) | 0.3 ng |
| Accuracy (Recovery %) | 85-110% |
| Precision (RSD%) | <15% |
Experimental Protocol
This protocol is adapted from the methodology described for the analysis of this compound in plant materials.[1]
1. Sample Preparation
1.1. Surface Residue Collection:
- Rinse the surface of the plant material (e.g., leaves) with 10 mL of acetonitrile (B52724) to collect unabsorbed this compound.[1]
- Filter the rinse solution using a 0.45 μm PTFE membrane filter prior to LC-MS/MS analysis.[1]
1.2. Plant Tissue Extraction:
- Homogenize plant materials in 10 mL of an acetonitrile/water solution (80/20, v/v) using a POLYTRON homogenizer.[1]
- Centrifuge the homogenate at 4000 rpm for 5 minutes.[1]
- Collect the supernatant for analysis. It is recommended to filter the supernatant through a 0.22 or 0.45 µm filter before injection.
2. LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[1]
2.1. Liquid Chromatography Conditions:
- LC System: Prominence Modular HPLC (Shimadzu Corporation) or equivalent.[1]
- Column: Waters ACQUITY UPLC HSS T3 (1.8 μm; 2.1 × 100 mm).[1]
- Column Temperature: 40 °C.[1]
- Flow Rate: 0.25 mL/min.[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: Acetonitrile.[1]
- Injection Volume: 3-10 µL.
- Gradient Elution Program: [1] | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | | :--- | :--- | :--- | | 0.0 | 80 | 20 | | 3.0 | 50 | 50 | | 3.0 - 4.0 | 5 | 95 | | 4.0 - 7.0 | 80 | 20 |
2.2. Mass Spectrometry Conditions:
- Mass Spectrometer: LSMS-7060 (Shimadzu Corporation) or equivalent triple quadrupole mass spectrometer.[1]
- Ionization Mode: Positive Ion Electrospray (ESI+).
- Monitoring Mode: Multiple Reaction Monitoring (MRM).[1]
- MRM Transition for this compound: m/z 432.80 > 326.15.[1]
3. Data Analysis and Quantification
Quantification is typically performed using a matrix-matched calibration curve to compensate for matrix effects.[4][5] The concentration of this compound in the samples is determined by comparing the peak area ratios of the analyte to an internal standard (if used) against the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for this compound residue analysis.
Caption: Workflow for this compound residue analysis.
References
- 1. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nissanchem.co.jp [nissanchem.co.jp]
- 3. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. curresweb.com [curresweb.com]
- 5. azom.com [azom.com]
Application Notes and Protocols for Iptriazopyrid Foliar Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Iptriazopyrid, a novel herbicide for foliar application, with detailed protocols for its formulation and efficacy evaluation.
Introduction
This compound is a novel azole carboxamide herbicide that has been identified as a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] Classified under Group 27 by the Herbicide Resistance Action Committee (HRAC), it is the first foliar-applied herbicide in this class specifically developed for rice fields.[3][4] Its unique mode of action and high selectivity make it a promising tool for managing resistant weeds in rice cultivation.[1][3]
Mechanism of Action
This compound functions by inhibiting the HPPD enzyme, which is crucial for carotenoid biosynthesis in plants.[1][3] The inhibition of HPPD disrupts the production of plastoquinone, a vital cofactor for phytoene (B131915) desaturase. This disruption leads to the degradation of chlorophyll (B73375) and subsequent bleaching of plant tissues, ultimately causing plant death.[5]
A key feature of this compound is its remarkable selectivity. While it is highly effective against major rice weeds such as barnyard grass (Echinochloa crus-galli) and red sprangletop (Leptochloa chinensis), rice plants can rapidly metabolize the compound, ensuring high crop safety.[1][3][4] This metabolic difference is crucial for its effectiveness in controlling herbicide-resistant weeds.[3][4]
Signaling Pathway
The following diagram illustrates the targeted signaling pathway of this compound.
Formulation Protocol: 10% Suspension Concentrate (SC)
This protocol outlines the preparation of a general 10% this compound suspension concentrate (SC) for research purposes.
4.1. Components
| Component | Function | Typical Concentration (% w/w) | Example |
| This compound (active ingredient) | Herbicide | 10.0 | - |
| Wetting Agent | Facilitates wetting of solid particles | 1.0 - 2.0 | Alkyl aryl sulfonate |
| Dispersing Agent | Prevents particle agglomeration | 2.0 - 5.0 | Phosphate ester |
| Antifreeze | Prevents freezing during storage | 5.0 - 10.0 | Propylene glycol |
| Thickener (Suspending Agent) | Prevents settling of particles | 0.1 - 0.4 | Xanthan gum / Gelling clay |
| Antifoaming Agent | Prevents foam formation | < 1.0 | Silicone-based antifoam |
| Preservative | Prevents microbial growth | As required | - |
| Water | Carrier | To 100% | Deionized water |
4.2. Preparation Workflow
4.3. Step-by-Step Procedure
-
Aqueous Phase Preparation: In a suitable vessel, combine water, antifreeze, wetting agent, dispersing agent, and a portion of the antifoaming agent. Mix until all components are fully dissolved.
-
Milling:
-
Slowly add the this compound active ingredient to the aqueous phase while mixing to create a mill base.
-
Process the mill base through a wet mill (e.g., bead mill) to achieve the desired particle size (typically < 5 µm).
-
-
Final Formulation:
-
In a separate container, prepare the thickener solution according to the manufacturer's instructions.
-
Slowly add the milled concentrate to the thickener solution under gentle agitation.
-
Add the remaining antifoaming agent and mix until a homogenous suspension is achieved.
-
-
Quality Control: Perform quality control checks, including viscosity, particle size distribution, and storage stability tests.
Foliar Application Protocol
This protocol is intended for greenhouse or controlled environment efficacy studies.
5.1. Materials
-
This compound 10% SC formulation
-
Adjuvant (see section 5.2)
-
Deionized water
-
Research track sprayer or handheld sprayer with a flat-fan nozzle
-
Target weed species (e.g., Echinochloa crus-galli, Leptochloa chinensis) at the 2-4 leaf stage
-
Rice plants (Oryza sativa) at a similar growth stage (for selectivity studies)
-
Pots with appropriate growth medium
5.2. Adjuvant Selection
The addition of an adjuvant is critical for optimizing the performance of foliar-applied this compound. For HPPD inhibitors, oil-based adjuvants are generally recommended.
| Adjuvant Type | Description | Recommended Use |
| Methylated Seed Oil (MSO) | Derived from seed oils, MSOs are effective at dissolving the leaf cuticle, leading to enhanced herbicide absorption.[6] | Recommended for improved efficacy, especially under dry or stressful environmental conditions. |
| Crop Oil Concentrate (COC) | Petroleum-based oils that also aid in cuticle penetration. | A suitable alternative to MSO. |
| Non-ionic Surfactant (NIS) | Reduces the surface tension of spray droplets, improving leaf coverage. | Can be used, but may be less effective than MSO or COC for HPPD inhibitors. |
5.3. Application Procedure
-
Plant Preparation: Grow target weeds and rice plants to the 2-4 leaf stage in pots. Ensure plants are healthy and not under drought stress.
-
Spray Solution Preparation:
-
Fill the spray tank with half the required volume of water.
-
If using a water conditioning agent (e.g., ammonium (B1175870) sulfate), add it first and agitate.
-
Add the calculated amount of this compound 10% SC formulation to the tank.
-
Continue to agitate while filling the tank with the remaining water.
-
Add the selected adjuvant last, according to the manufacturer's recommended rate.
-
-
Application:
-
Calibrate the sprayer to deliver a consistent volume (e.g., 150-200 L/ha).
-
Apply the spray solution evenly to the foliage of the target plants.
-
Include an untreated control and a vehicle (water + adjuvant) control for comparison.
-
-
Post-Application Care:
-
Return the plants to the greenhouse or growth chamber.
-
Maintain optimal growing conditions (temperature, light, and water).
-
Avoid overhead watering for at least 24 hours to prevent washoff.
-
-
Efficacy Assessment:
-
Visually assess plant injury (e.g., bleaching, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Efficacy Data
The following tables summarize the efficacy of this compound against key weed species.
Table 1: Herbicidal Activity of this compound Compared to Mesotrione
| Species | Compound | IC₅₀ (g a.i. ha⁻¹) | Selectivity Index (SI) vs. O. sativa |
| Echinochloa crus-galli (Barnyard grass) | This compound | 6.3 | > 64 |
| Mesotrione | 100 | 4 |
Data sourced from a greenhouse-scale experiment.[7]
Table 2: Baseline Sensitivity of Key Rice Weeds to Flusulfinam (another HPPD inhibitor)
| Weed Species | GR₅₀ (g a.i. ha⁻¹) |
| Echinochloa crus-galli | 6.48 |
| Leptochloa chinensis | 22.38 |
This data for a different HPPD inhibitor provides context for the sensitivity of these weed species.[8]
Conclusion
This compound is a highly effective, selective, foliar-applied herbicide with a favorable metabolic profile in rice. The provided protocols for formulation and application will enable researchers to conduct robust evaluations of its herbicidal properties. The use of appropriate adjuvants, such as methylated seed oils, is recommended to maximize its efficacy. Further research may explore its performance on a broader range of weed species and under various environmental conditions.
References
- 1. nissanchem.co.jp [nissanchem.co.jp]
- 2. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nissan Chemical's New Herbicide this compound: First HPPD Inhibitor for Foliar Application in Rice, to Be Launched in 2027 [tridge.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. How the Right Adjuvant Can Optimize Weed Control | The More You Grow | Corteva Agriscience [corteva.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Baseline Sensitivity of Echinochloa crus-galli (L.) P.Beauv. and Leptochloa chinensis (L.) Nees to Flusulfinam, a New 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicide in Rice, in China - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Field Trial Design: Iptriazopyrid Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for designing and executing field trials to evaluate the performance of Iptriazopyrid, a novel hypothetical triazole fungicide. The protocols outlined herein are intended to ensure robust, reproducible, and scientifically valid data collection for the assessment of this compound's efficacy in controlling target fungal pathogens in an agricultural setting.
Hypothetical Profile of this compound:
-
Mechanism of Action: Inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][3][4] This disruption of ergosterol production leads to impaired fungal cell membrane formation and ultimately inhibits fungal growth.[1][4]
-
Target Pathogens: Broad-spectrum activity against Ascomycetes and Basidiomycetes.
-
Key Characteristics: Systemic and curative properties, with potential for long-lasting effects (up to 4-6 weeks).[2]
Signaling Pathway
Ergosterol Biosynthesis Inhibition
This compound, as a triazole fungicide, targets the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.[5][6] The primary mode of action is the inhibition of the enzyme lanosterol 14α-demethylase.[1] This blockage prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts the cell membrane structure and function, thereby inhibiting fungal growth.[7]
Caption: Inhibition of Ergosterol Biosynthesis by this compound.
Field Trial Design and Experimental Workflow
A successful field trial requires careful planning and execution. The following workflow outlines the key stages for testing this compound performance.
References
- 1. mdpi.com [mdpi.com]
- 2. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [dr.lib.iastate.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Iptriazopyrid Uptake and Translocation in Weeds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the uptake, translocation, and metabolism of Iptriazopyrid, a novel azole carboxamide-based herbicide, in target weed species. The information herein is critical for understanding its bio-efficacy, selectivity, and for the development of new weed management strategies.
Introduction to this compound
This compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for carotenoid biosynthesis in plants.[1][2][3] Inhibition of HPPD leads to the depletion of plastoquinone (B1678516) and tocopherol precursors, ultimately causing bleaching of chlorophyll (B73375) and plant death.[4] Classified as a Group 27 herbicide by the Herbicide Resistance Action Committee (HRAC), this compound offers a valuable tool for managing resistant weeds.[1][3]
A key feature of this compound is its high selectivity, particularly in rice cultivation. It exhibits strong herbicidal effects on weeds like barnyard grass (Echinochloa crus-galli) while demonstrating safety for rice (Oryza sativa).[1][2] This selectivity is primarily attributed to the rapid metabolism of this compound in rice plants, a process that is significantly slower in susceptible weed species.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound uptake and metabolism in the common weed Echinochloa crus-galli (barnyard grass) versus the crop Oryza sativa (rice).
Table 1: this compound Uptake and Metabolism in Echinochloa crus-galli vs. Oryza sativa
| Time After Treatment (hours) | Plant Species | This compound on Leaf Surface (ng) | This compound Inside Plant (ng) | Metabolite (656Ox-1) Inside Plant (ng) |
| 6 | Echinochloa crus-galli | ~800 | ~150 | ~10 |
| Oryza sativa | ~850 | ~100 | ~40 | |
| 24 | Echinochloa crus-galli | ~600 | ~250 | ~20 |
| Oryza sativa | ~700 | ~50 | ~150 | |
| 48 | Echinochloa crus-galli | ~450 | ~300 | ~30 |
| Oryza sativa | ~600 | ~20 | ~200 |
Data are approximate values derived from graphical representations in scientific literature and are intended for comparative purposes.[4]
Table 2: Translocation of HPPD Inhibitor Herbicides in Weeds (Illustrative Data)
As specific quantitative translocation data for this compound is not yet publicly available, this table provides illustrative data based on studies of other HPPD inhibitors, such as mesotrione, to demonstrate typical translocation patterns.
| Time After Treatment (hours) | Plant Part | ¹⁴C-Mesotrione (% of Absorbed) |
| 48 | Treated Leaf | 85 - 95% |
| Above Treated Leaf | 2 - 8% | |
| Below Treated Leaf | 1 - 5% | |
| Roots | < 2% | |
| 72 | Treated Leaf | 80 - 90% |
| Above Treated Leaf | 5 - 12% | |
| Below Treated Leaf | 2 - 8% | |
| Roots | < 3% |
This data is illustrative and based on general findings for other HPPD inhibitors. Actual values for this compound may vary.[5][6]
Experimental Protocols
Protocol for Assessing this compound Uptake and Metabolism
This protocol is adapted from methodologies used to study this compound in Echinochloa crus-galli.[4]
Objective: To quantify the amount of this compound absorbed into the plant tissue and the extent of its metabolism over time.
Materials:
-
This compound 10% suspension concentrate (SC) formulation
-
Tween 20
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Micropipette
-
Homogenizer (e.g., POLYTRON)
-
Centrifuge
-
0.45 µm PTFE membrane filters
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) system
-
Echinochloa crus-galli plants at the three-leaf growth stage
Procedure:
-
Plant Growth: Cultivate Echinochloa crus-galli in a greenhouse under controlled conditions (e.g., 35°C/25°C day/night temperature, ~80% relative humidity) until they reach the three-leaf stage.
-
Treatment Solution Preparation: Prepare a 100 ng/µL solution of this compound by diluting the 10% SC formulation with water. Add Tween 20 to the final solution at a concentration of 400 ng/µL.
-
Application: Using a micropipette, apply ten 1 µL droplets of the treatment solution onto the second leaf of each plant. This application is equivalent to a field rate of approximately 15 g a.i. ha⁻¹.
-
Harvesting: Harvest the treated plants at designated time points (e.g., 6, 24, and 48 hours after treatment).
-
Extraction of Unabsorbed this compound:
-
Carefully excise the treated leaf.
-
Rinse the leaf surface with 10 mL of acetonitrile to collect the unabsorbed this compound.
-
Filter the rinse solution through a 0.45 µm PTFE membrane filter for LC-MS/MS analysis.
-
-
Extraction of Absorbed this compound and Metabolites:
-
Homogenize the entire plant material (including the washed treated leaf) in 10 mL of acetonitrile/water (80/20, v/v).
-
Centrifuge the homogenate at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
Re-extract the pellet with an additional 10 mL of acetonitrile/water (80/20, v/v) by shaking for 30 minutes.
-
Centrifuge again and pool the supernatants.
-
Filter the pooled supernatant through a 0.45 µm PTFE membrane filter for LC-MS/MS analysis.
-
-
Quantification: Analyze the filtered extracts using a validated LC-MS/MS method to quantify the concentrations of this compound and its known metabolites (e.g., 656Ox-1).
Protocol for Assessing this compound Translocation using Radiolabeling
This protocol is a generalized procedure for studying herbicide translocation using a radiolabeled active ingredient, which is a standard method in the field.[7] A ¹⁴C-labeled this compound would be required for this assay.
Objective: To visualize and quantify the movement of this compound from the application site to other parts of the weed.
Materials:
-
¹⁴C-labeled this compound
-
Non-labeled this compound formulation
-
Micropipette
-
Plant press
-
Oven
-
Phosphor imager or X-ray film cassette
-
Biological oxidizer
-
Liquid scintillation counter
Procedure:
-
Plant Growth: Grow weeds to the desired stage (e.g., three-leaf stage) as described in Protocol 3.1.
-
Treatment Solution Preparation: Prepare a treatment solution containing a known concentration and specific activity of ¹⁴C-Iptriazopyrid, mixed with the formulated non-labeled product to mimic field application conditions.
-
Application: Apply a precise volume (e.g., 10 µL) of the radiolabeled solution to a specific area on a single leaf of the plant.
-
Incubation: Place the treated plants back into the growth chamber for various time periods (e.g., 24, 48, 72 hours).
-
Harvesting and Washing:
-
At each time point, harvest the entire plant.
-
Wash the treated leaf with an appropriate solvent (e.g., methanol:water solution) to remove unabsorbed ¹⁴C-Iptriazopyrid from the leaf surface.
-
Rinse the roots gently with water to remove any soil or growth medium.
-
-
Visualization (Autoradiography):
-
Mount the plant on a piece of paper and press it flat.
-
Dry the pressed plant in an oven at a low temperature (e.g., 60°C).
-
Expose the dried plant to a phosphor screen or X-ray film for a sufficient duration (1 day for phosphor imaging, several weeks for X-ray film).[1]
-
Scan the phosphor screen or develop the film to obtain a visual representation of the radiolabel's distribution.
-
-
Quantification:
-
Section the plant into different parts: treated leaf, leaves above the treated leaf, stem above the treated leaf, leaves and stem below the treated leaf, and roots.
-
Combust each plant section in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂.
-
Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Express the amount of translocated ¹⁴C-Iptriazopyrid as a percentage of the total absorbed radioactivity.
-
Visualizations
References
- 1. Comparisons Between X-ray Film- and Phosphorescence Imaging-Based Autoradiography for the Visualization of Herbicide Translocation | Weed Technology | Cambridge Core [cambridge.org]
- 2. nissanchem.co.jp [nissanchem.co.jp]
- 3. Nissan Chemical's New Herbicide this compound: First HPPD Inhibitor for Foliar Application in Rice, to Be Launched in 2027 [tridge.com]
- 4. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Laboratory Bioassays of Iptriazopyrid Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptriazopyrid is a novel herbicidal active ingredient developed for paddy rice, demonstrating high efficacy against problematic grass weeds.[1][2] As a member of the Herbicide Resistance Action Committee (HRAC) Group 27, its mechanism of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][3][4] This enzyme is a critical component in the biochemical pathway responsible for carotenoid biosynthesis in plants.[2][3][4] Inhibition of HPPD leads to a depletion of essential molecules, ultimately causing bleaching of new plant tissues and subsequent plant death. This compound exhibits excellent selectivity, providing robust control of major rice weeds such as barnyardgrass (Echinochloa crus-galli) and red sprangletop, while maintaining a high margin of safety for rice (Oryza sativa).[1][2][5] This selectivity is attributed to the rapid metabolism of this compound in rice plants, a process that does not occur in susceptible weed species.[1][2]
These application notes provide detailed protocols for laboratory-based bioassays to evaluate the herbicidal activity of this compound. The described methods include whole-plant and petri dish assays, which are fundamental for determining dose-response relationships, assessing species sensitivity, and understanding the herbicidal characteristics of this new active ingredient.
Mechanism of Action: HPPD Inhibition
This compound targets and inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key step in the biosynthesis of plastoquinone (B1678516) and tocopherols. Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme in the carotenoid biosynthesis pathway. The disruption of this pathway leads to the degradation of chlorophyll (B73375) and the characteristic bleaching symptoms in susceptible plants.
Caption: Mechanism of action of this compound via HPPD inhibition.
Data Presentation
The following tables summarize the known herbicidal activity of this compound against key rice weeds. Due to the novelty of this herbicide, publicly available data is limited. Researchers are encouraged to populate similar tables with their own experimental findings to build a comprehensive understanding of this compound's efficacy spectrum.
Table 1: Herbicidal Activity of this compound against Grass Weeds
| Weed Species | Common Name | Parameter | Value | Reference Crop | Selectivity Index (SI) |
| Echinochloa crus-galli | Barnyardgrass | IC₅₀ | 6.3 g a.i. ha⁻¹ | Oryza sativa (Rice) | >64 |
| Leptochloa chinensis | Red Sprangletop | - | Effective Control | Oryza sativa (Rice) | - |
Table 2: Template for Herbicidal Activity of this compound against Broadleaf and Sedge Weeds
| Weed Species | Common Name | Growth Stage | Parameter (e.g., GR₅₀, EC₅₀) | Value (unit) |
| Monochoria vaginalis | Pickerelweed | User Defined | User Defined | User Defined |
| Sagittaria trifolia | Threeleaf Arrowhead | User Defined | User Defined | User Defined |
| Cyperus difformis | Smallflower Umbrellasedge | User Defined | User Defined | User Defined |
| Scirpus juncoides | Japanese Bulrush | User Defined | User Defined | User Defined |
IC₅₀: The concentration of herbicide that inhibits growth by 50%. GR₅₀: The dose of herbicide that reduces plant biomass by 50%. EC₅₀: The concentration of herbicide that causes a 50% effect. SI: Selectivity Index (Ratio of crop GR₅₀ to weed GR₅₀).
Experimental Protocols
The following are detailed protocols for conducting whole-plant and petri dish bioassays to determine the herbicidal activity of this compound.
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol is designed to assess the post-emergence herbicidal activity of this compound on target weed species and rice in a controlled greenhouse environment.
Materials:
-
This compound technical grade or formulated product
-
Tween 20 or other suitable surfactant
-
Distilled water
-
Pots (e.g., 10 cm diameter)
-
Potting medium (e.g., sandy loam soil or commercial potting mix)
-
Seeds of target weed species and rice
-
Greenhouse with controlled temperature, humidity, and lighting
-
Laboratory sprayer with a flat-fan nozzle
-
Balance, volumetric flasks, pipettes, and other standard laboratory glassware
-
Drying oven
Procedure:
-
Plant Propagation:
-
Fill pots with potting medium and moisten.
-
Sow a predetermined number of seeds (e.g., 5-10) of each test species per pot.
-
Cover the seeds lightly with soil.
-
Place the pots in a greenhouse under optimal growing conditions for the test species (e.g., 25-30°C, 14-hour photoperiod).
-
Water the plants as needed to maintain adequate soil moisture.
-
After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5 plants).
-
Grow plants to the desired growth stage for treatment (e.g., 2-3 leaf stage).
-
-
Herbicide Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in a small volume of acetone.
-
Prepare a stock solution by diluting the acetone mixture with distilled water containing a surfactant (e.g., 0.1% v/v Tween 20). The final acetone concentration should be low (e.g., <1% v/v) to avoid phytotoxicity.
-
-
Dose-Response Application:
-
Prepare a series of herbicide dilutions from the stock solution to achieve a range of application rates (e.g., 0, 1, 5, 10, 20, 40, 80 g a.i. ha⁻¹). The untreated control should contain the same concentration of acetone and surfactant as the herbicide treatments.
-
Calibrate the laboratory sprayer to deliver a known volume of spray solution per unit area.
-
Arrange the pots in the spray chamber and apply the different herbicide concentrations to the respective pots.
-
-
Post-Application Care and Evaluation:
-
Return the treated plants to the greenhouse.
-
Observe the plants regularly for the development of herbicidal symptoms (e.g., bleaching, stunting, necrosis).
-
At a predetermined time after treatment (e.g., 14-21 days), visually assess the percentage of injury for each plant compared to the untreated control.
-
Harvest the above-ground biomass of each pot.
-
Dry the biomass in an oven at 70°C for 72 hours or until a constant weight is achieved.
-
Weigh the dry biomass for each pot.
-
-
Data Analysis:
-
Calculate the percent reduction in biomass for each treatment relative to the untreated control.
-
Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the GR₅₀ or EC₅₀ values.
-
Caption: Experimental workflow for a whole-plant dose-response bioassay.
Protocol 2: Petri Dish Bioassay for Phytotoxicity
This protocol provides a rapid method for assessing the phytotoxicity of this compound on the germination and early seedling growth of weed species.
Materials:
-
This compound technical grade or formulated product
-
Acetone
-
Distilled water
-
Petri dishes (e.g., 9 cm diameter)
-
Filter paper
-
Seeds of target weed species
-
Growth chamber with controlled temperature and light
-
Forceps
-
Balance, volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Herbicide-Containing Media Preparation:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a 0.5-1.0% (w/v) agar solution in distilled water and autoclave.
-
Cool the agar to approximately 45-50°C.
-
Add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Ensure the final acetone concentration is minimal.
-
Pour the agar medium into sterile petri dishes and allow it to solidify.
-
Alternatively, for a filter paper-based assay, add the desired concentrations of this compound in a suitable solvent to the filter paper and allow the solvent to evaporate before placing the paper in the petri dish and moistening with distilled water.
-
-
Seed Plating:
-
Surface sterilize the seeds of the target weed species if necessary (e.g., with a short wash in 1% sodium hypochlorite (B82951) solution followed by rinsing with sterile distilled water).
-
Aseptically place a known number of seeds (e.g., 10-20) onto the surface of the solidified agar or on the prepared filter paper in each petri dish.
-
-
Incubation:
-
Seal the petri dishes with parafilm to prevent moisture loss.
-
Place the dishes in a growth chamber with controlled temperature and light conditions suitable for the germination of the test species (e.g., 25°C with a 12-hour photoperiod).
-
-
Evaluation:
-
After a specified incubation period (e.g., 7-14 days), measure the following parameters:
-
Germination percentage.
-
Root length of the seedlings.
-
Shoot length of the seedlings.
-
Observe any signs of phytotoxicity such as chlorosis (bleaching), necrosis, or growth inhibition.
-
-
-
Data Analysis:
-
Calculate the percent inhibition of germination, root length, and shoot length for each treatment relative to the untreated control.
-
Determine the concentration of this compound that causes a 50% inhibition (IC₅₀) for each parameter using appropriate statistical analysis.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the laboratory evaluation of the herbicidal activity of this compound. Consistent application of these bioassays will enable researchers to generate reliable and comparable data on the efficacy of this novel herbicide against a range of important rice weeds. This information is crucial for the development of effective weed management strategies and for understanding the full potential of this compound in modern rice production systems.
References
Application Notes and Protocols for Studying Iptriazopyrid Metabolism in Rice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptriazopyrid is a novel herbicide developed for selective control of weeds in rice cultivation.[1][2] Its efficacy and selectivity are attributed to the differential metabolism between the target weeds and the rice crop.[1][3][4] Rice plants possess a robust metabolic system that rapidly detoxifies this compound, rendering the crop tolerant to its application.[1][3][4] Understanding the metabolic pathways of this compound in rice is crucial for optimizing its use, ensuring crop safety, and assessing potential environmental impacts. This document provides detailed protocols and application notes for studying the metabolism of this compound in Oryza sativa.
This compound is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1][2] Inhibition of HPPD disrupts the biosynthesis of plastoquinone (B1678516) and carotenoids, leading to chlorosis and eventual death of susceptible plants.[2][5] The selectivity of this compound for rice is a result of rapid metabolic detoxification within the rice plant, a process that is significantly slower or absent in target weed species like Echinochloa crus-galli (barnyard grass).[1][5]
Metabolic Pathway of this compound in Rice
The primary metabolic pathway of this compound in rice involves an initial oxidation reaction, likely mediated by cytochrome P450 monooxygenases, followed by conjugation, a common detoxification strategy in plants. The major metabolite identified in rice is an oxidized form of the parent compound, referred to as 656Ox-1.[5] This initial oxidative step is critical for the detoxification process. While not explicitly detailed for this compound in the provided search results, a subsequent common step in herbicide metabolism is the conjugation of the oxidized metabolite with glucose, facilitated by UDP-glucosyltransferases (UGTs), to increase its water solubility and facilitate sequestration or further degradation.[6][7]
Experimental Protocols
Rice Plant Culture and Herbicide Application
This protocol describes the cultivation of rice plants and the application of this compound for metabolism studies.
Materials:
-
Rice seeds (Oryza sativa)
-
Pots or trays for planting
-
Growth medium (e.g., paddy soil or a suitable commercial mix)
-
Growth chamber or greenhouse with controlled conditions (temperature, humidity, light)
-
This compound analytical standard
-
Formulation of this compound for application
-
Micropipette or sprayer for application
-
Adjuvant (e.g., Tween 20)
-
Deionized water
Procedure:
-
Plant Growth:
-
Sow rice seeds in pots or trays filled with the growth medium.
-
Grow the plants in a growth chamber or greenhouse under controlled conditions (e.g., 28°C/22°C day/night temperature, 14-hour photoperiod).
-
Water the plants as needed to maintain soil moisture.
-
Grow the plants until they reach the desired growth stage for treatment (e.g., second leaf stage).[5]
-
-
Herbicide Treatment:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare the application solution by diluting the stock solution with deionized water to the desired concentration. The final solution should contain an adjuvant like Tween 20.[5]
-
Apply the this compound solution to the leaves of the rice plants using a micropipette or a sprayer.[5] Ensure even coverage of the treated leaves.
-
Leave a set of plants untreated to serve as a control group.
-
-
Sample Collection:
-
Harvest the treated leaves at different time points after application (e.g., 6, 24, and 48 hours).[5]
-
To measure unabsorbed this compound, rinse the surface of the treated leaves with acetonitrile.[5]
-
Collect the rinsed leaves (for internal metabolite analysis) and the acetonitrile rinse (for surface residue analysis).
-
Flash-freeze the collected leaf samples in liquid nitrogen and store them at -80°C until extraction.
-
Extraction of this compound and its Metabolites
This protocol details the extraction of this compound and its metabolites from rice leaf tissue using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is a common technique for pesticide residue analysis in food matrices.[8][9]
Materials:
-
Frozen rice leaf samples
-
Liquid nitrogen
-
Mortar and pestle or a cryogenic grinder
-
Centrifuge tubes (50 mL)
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Homogenization:
-
Grind the frozen leaf samples to a fine powder using a mortar and pestle with liquid nitrogen or a cryogenic grinder.
-
-
Extraction:
-
Weigh a specific amount of the homogenized sample (e.g., 2 g) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Shake vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately shake vigorously for 1 minute.
-
-
Centrifugation and Cleanup:
-
Centrifuge the tubes at a specified speed (e.g., 4000 rpm) for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile extract) to a d-SPE tube containing PSA and C18.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge the d-SPE tube at a high speed (e.g., 10,000 rpm) for 5 minutes.
-
-
Final Sample Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
References
- 1. nissanchem.co.jp [nissanchem.co.jp]
- 2. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nissan Chemical's New Herbicide this compound: First HPPD Inhibitor for Foliar Application in Rice, to Be Launched in 2027 [tridge.com]
- 4. echemi.com [echemi.com]
- 5. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UDP-glucosyltransferase regulates grain size and abiotic stress tolerance associated with metabolic flux redirection in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemisgroup.us [chemisgroup.us]
- 9. Risk Assessment of Triflumezopyrim and Imidacloprid in Rice through an Evaluation of Residual Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iptriazopyrid in Direct-Seeded Rice Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptriazopyrid is a novel herbicide active ingredient developed by Nissan Chemical Corporation, demonstrating high efficacy for weed control in paddy rice, particularly in direct-seeded rice (DSR) systems.[1] As a new entrant in the herbicide market, with a projected launch in 2027, it offers a unique mode of action and a high degree of safety for rice crops, making it a significant tool for managing resistant weeds.[1][2] These application notes provide a comprehensive overview of this compound, its mechanism of action, and protocols for its evaluation in a research and development setting.
Chemical and Toxicological Profile
| Property | Value | Reference |
| Active Ingredient | This compound | --INVALID-LINK--[3] |
| Development Code | NC-656 | --INVALID-LINK--[4] |
| CAS Registry Number | 1994348-72-9 | --INVALID-LINK--[5] |
| Mode of Action | Inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | --INVALID-LINK--[1] |
| HRAC Group | Group 27 | --INVALID-LINK--[1] |
| Key Characteristics | - Novel azole carboxamide structure- High selectivity for rice- Effective against resistant grass weeds | --INVALID-LINK--[1] |
Mechanism of Action and Selectivity
This compound functions by inhibiting the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is crucial for carotenoid synthesis. Inhibition of HPPD leads to a depletion of carotenoids, which are essential for protecting chlorophyll (B73375) from photo-oxidation. The resulting effect on susceptible weeds is a characteristic bleaching or chlorosis, followed by necrosis and death.
The selectivity of this compound in rice is a key feature for its use in DSR systems. This selectivity is achieved through differential metabolism.[1][2] Rice plants can rapidly metabolize and detoxify this compound, rendering it harmless.[1][2] In contrast, target weeds such as barnyard grass (Echinochloa crus-galli) and red sprangletop lack this metabolic pathway, leading to the accumulation of the herbicide and subsequent phytotoxicity.[1]
References
Application Notes and Protocols for Developing Iptriazopyrid-Resistant Weed Management Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptriazopyrid is a novel azole carboxamide herbicide anticipated for market launch in 2027.[1] It functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in carotenoid biosynthesis in plants.[1][2][3] This inhibition leads to the bleaching of susceptible weeds, followed by necrosis and death. This compound is classified under Group 27 of the Herbicide Resistance Action Committee (HRAC) classification.[1][2] Its high efficacy against major weeds in rice, such as barnyard grass (Echinochloa crus-galli), and its selectivity in rice (due to rapid metabolic detoxification in the crop) make it a promising new tool for weed management.[1][2][4]
However, the extensive use of any herbicide creates selection pressure for the evolution of resistant weed populations. Proactive resistance management is crucial to preserve the long-term efficacy of this compound. These application notes provide a framework for researchers to understand potential resistance mechanisms, protocols for early detection of resistance, and strategies for integrated weed management (IWM) to mitigate the development of this compound-resistant weeds.
Potential Mechanisms of Resistance to this compound
Based on known resistance mechanisms to other HPPD-inhibiting herbicides, resistance to this compound is likely to occur via two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[5]
-
Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the HPPD gene, which alter the enzyme's structure. These alterations can reduce the binding affinity of this compound to the HPPD enzyme, rendering the herbicide less effective.[5] Overexpression of the target HPPD enzyme can also contribute to target-site resistance.
-
Non-Target-Site Resistance (NTSR): This is a more complex form of resistance that involves mechanisms other than alterations to the herbicide's target site. For HPPD inhibitors, the most common NTSR mechanism is enhanced metabolic detoxification.[6][7] Weeds may evolve the ability to rapidly metabolize this compound into non-toxic compounds, often through the action of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[1][6]
Data Presentation: Predictive Quantitative Data for this compound Resistance
As this compound is not yet commercially available, no field-evolved resistant populations have been identified. The following tables present hypothetical, yet plausible, quantitative data based on resistance patterns observed with other HPPD inhibitors. These tables can serve as a baseline for future resistance monitoring studies.
Table 1: Hypothetical Dose-Response Data for this compound on Susceptible (S) and Resistant (R) Biotypes of a Model Weed Species (e.g., Echinochloa crus-galli)
| Biotype | GR₅₀ (g a.i./ha)¹ | Resistance Index (RI)² |
| Susceptible (S) | 15 | - |
| Resistant (R) - TSR | 150 | 10 |
| Resistant (R) - NTSR | 90 | 6 |
¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth (biomass). ²Resistance Index (RI): Calculated as the GR₅₀ of the resistant biotype divided by the GR₅₀ of the susceptible biotype.
Table 2: Hypothetical this compound Metabolism in Excised Leaves of Susceptible (S) and NTSR Biotypes
| Biotype | Time (hours) | % Parent this compound Remaining |
| Susceptible (S) | 0 | 100 |
| 6 | 85 | |
| 12 | 65 | |
| 24 | 40 | |
| Resistant (R) - NTSR | 0 | 100 |
| 6 | 50 | |
| 12 | 20 | |
| 24 | <5 |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay for Confirmation of this compound Resistance
This protocol is designed to confirm suspected cases of this compound resistance and to quantify the level of resistance in a weed population.
1. Seed Collection and Plant Growth:
- Collect mature seeds from putative resistant weed populations that have survived this compound treatment in the field. Also, collect seeds from a known susceptible population of the same weed species.
- Germinate seeds in trays containing a standard potting mix in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
- Once seedlings reach the 2-3 leaf stage, transplant them into individual pots.
2. Herbicide Application:
- Prepare a stock solution of a formulated this compound product.
- Create a series of herbicide dilutions to achieve a range of doses. For a suspected resistant population, a suggested range is 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate. For the susceptible population, a lower range may be more appropriate.
- Apply the herbicide solutions to the plants at the 3-4 leaf stage using a calibrated laboratory sprayer to ensure uniform coverage. Include a non-treated control for comparison.
3. Data Collection and Analysis:
- At 21 days after treatment, visually assess plant injury and record survival rates.
- Harvest the above-ground biomass for each plant, dry it in an oven at 60°C for 72 hours, and weigh it.
- Analyze the data using a non-linear regression model to determine the GR₅₀ for each population.
- Calculate the Resistance Index (RI) by dividing the GR₅₀ of the suspected resistant population by the GR₅₀ of the susceptible population.
Protocol 2: Excised Leaf Assay for Determining this compound Metabolism Rates
This protocol helps to determine if NTSR via enhanced metabolism is the mechanism of resistance.
1. Plant Material:
- Grow suspected resistant and known susceptible weed populations as described in Protocol 1.
- Use plants at the 4-6 leaf stage for the assay.
2. Assay Procedure:
- Excise the third and fourth true leaves from the plants and immediately place the petioles in a solution containing radiolabeled ([¹⁴C]) this compound.
- Incubate the leaves under controlled light and temperature conditions for various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
- At each time point, remove the leaves, rinse them to remove unabsorbed herbicide, and immediately freeze them in liquid nitrogen to stop metabolic processes.
3. Extraction and Analysis:
- Homogenize the frozen leaf tissue and extract the parent herbicide and its metabolites using an appropriate solvent (e.g., acetonitrile/water).
- Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.
- Quantify the amount of parent [¹⁴C]this compound and its metabolites at each time point.
4. Data Interpretation:
- Compare the rate of this compound metabolism between the suspected resistant and susceptible populations. A significantly faster decline in the parent herbicide in the resistant population is indicative of enhanced metabolic detoxification.
Protocol 3: Molecular Analysis of the HPPD Gene for Target-Site Mutations
This protocol is used to identify TSR mechanisms.
1. DNA Extraction:
- Extract genomic DNA from fresh leaf tissue of suspected resistant and susceptible plants using a commercial plant DNA extraction kit.
2. PCR Amplification:
- Design primers to amplify the coding sequence of the HPPD gene. This may require prior knowledge of the HPPD gene sequence in the target weed species. If the sequence is unknown, degenerate primers based on conserved regions of HPPD genes from other plant species can be used.
- Perform Polymerase Chain Reaction (PCR) to amplify the HPPD gene from the extracted DNA.
3. DNA Sequencing:
- Purify the PCR products and send them for Sanger sequencing.
- Sequence the HPPD gene from multiple individuals of both the resistant and susceptible populations.
4. Sequence Analysis:
- Align the DNA sequences from the resistant and susceptible plants and compare them to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the HPPD protein.
- Known mutations conferring resistance to other HPPD inhibitors can provide clues as to which regions of the protein are likely to be involved in resistance.
Visualizations
Caption: this compound mode of action and potential resistance mechanisms.
References
- 1. Collection - Multisite Mutagenesis of 4âHydroxyphenylpyruvate Dioxygenase (HPPD) Enhances Rice Resistance to HPPD Inhibitors and Its Carotenoid Contents - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 2. Identifying resistant mutations in the herbicide target site of the plant 4‐hydroxyphenylpyruvate dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A PCR plus restriction enzyme-based technique for detecting target-enzyme mutations at position Pro-106 in glyphosate-resistant Lolium perenne - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Using integrated weed management systems to manage herbicide-resistant weeds in the Canadian Prairies [frontiersin.org]
- 7. Herbicide-resistant 4-hydroxyphenylpyruvate dioxygenase variants identified via directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Iptriazopyrid Phytotoxicity on Rotational Crops
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptriazopyrid is a novel herbicide belonging to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class (HRAC Group 27).[1] Developed for post-emergence weed control in rice cultivation, its unique azole carboxamide structure provides efficacy against various grass and broadleaf weeds.[2][3] As with any new herbicide, it is crucial to evaluate its potential for phytotoxicity on subsequent crops in a rotational system. Herbicide carryover in the soil can adversely affect the germination and growth of sensitive rotational crops, leading to potential yield losses.[4][5]
These application notes provide a detailed protocol for researchers to evaluate the phytotoxicity of this compound on a range of common rotational crops. The protocols are based on internationally recognized guidelines, such as the OECD Guideline for the Testing of Chemicals 208 (Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test), and established methodologies for herbicide residue analysis.[2][6][7]
I. Phytotoxicity Assessment Protocol
This protocol outlines a greenhouse or controlled environment study to assess the dose-response relationship of this compound on selected rotational crops.
Experimental Design
The study should be designed as a randomized complete block with a sufficient number of replications (minimum of four) to ensure statistical power. Treatments will include a negative control (no herbicide) and a range of this compound concentrations.
Materials
-
Test Soil: A well-characterized, uniform soil, preferably a sandy loam or loam, with known physicochemical properties (pH, organic matter content, texture).
-
This compound: Analytical grade standard and formulated product.
-
Rotational Crop Seeds: Certified seeds of selected rotational crops (see Table 1).
-
Pots/Containers: Non-porous pots of a suitable size for the selected plant species.
-
Controlled Environment Chamber/Greenhouse: Capable of maintaining consistent temperature, humidity, and light conditions.
-
Analytical Equipment: Balance, sprayer for herbicide application, equipment for biomass determination (drying oven), and root/shoot length measurement tools.
Methodology
-
Soil Preparation and Treatment:
-
Air-dry and sieve the test soil to ensure homogeneity.
-
Prepare a range of this compound concentrations to be mixed with the soil. The concentration range should be determined based on the expected environmental concentrations and should aim to establish a no-observed-effect concentration (NOEC) and an effective concentration that causes 50% inhibition (EC50).
-
Thoroughly mix the this compound solutions with the soil to achieve uniform distribution. A carrier solvent (e.g., acetone) may be used for the analytical standard, which should be allowed to evaporate completely before planting.
-
Include a solvent control if a carrier solvent is used.
-
Fill the pots with the treated and control soils.
-
-
Planting and Growth Conditions:
-
Sow a predetermined number of seeds of each rotational crop species into the pots at a suitable depth.
-
Place the pots in the controlled environment chamber or greenhouse. Maintain optimal conditions for the growth of the specific crop species (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Water the plants as needed, avoiding overwatering and leaching.
-
-
Phytotoxicity Assessment:
-
Assess seedling emergence daily until emergence stabilizes in the control group.
-
Conduct visual assessments of phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after emergence). Use a rating scale (e.g., 0-100%, where 0 = no effect and 100 = plant death) to score symptoms such as chlorosis (bleaching), necrosis, stunting, and malformations.
-
At the end of the study (typically 21 days after 50% emergence in the control group), harvest the plants.
-
Carefully wash the roots to remove soil.
-
Measure the shoot and root length of each plant.
-
Determine the fresh and dry weight (after drying in an oven at 70°C until a constant weight is achieved) of the shoots and roots.
-
Data Presentation
Summarize the quantitative data in tables for easy comparison.
Table 1: Recommended Rotational Crops and Endpoints for Phytotoxicity Assessment
| Crop Category | Scientific Name | Recommended Endpoints |
| Cereals | Zea mays (Maize) | Emergence rate, visual injury, shoot/root length, shoot/root dry biomass |
| Triticum aestivum (Wheat) | Emergence rate, visual injury, shoot/root length, shoot/root dry biomass | |
| Hordeum vulgare (Barley) | Emergence rate, visual injury, shoot/root length, shoot/root dry biomass | |
| Legumes | Glycine max (Soybean) | Emergence rate, visual injury, shoot/root length, shoot/root dry biomass |
| Oilseeds | Brassica napus (Canola/Mustard) | Emergence rate, visual injury, shoot/root length, shoot/root dry biomass |
| Vegetables | Solanum lycopersicum (Tomato) | Emergence rate, visual injury, shoot/root length, shoot/root dry biomass |
Table 2: Example of Data Summary for Phytotoxicity Assessment
| This compound Conc. (mg/kg soil) | Crop Species | Emergence (%) | Visual Injury (%) (21 DAE*) | Shoot Dry Weight (% of Control) | Root Dry Weight (% of Control) |
| 0 (Control) | Maize | 98 | 0 | 100 | 100 |
| 0.01 | Maize | 97 | 5 | 95 | 98 |
| 0.1 | Maize | 95 | 25 | 70 | 75 |
| 1 | Maize | 80 | 60 | 40 | 45 |
| 10 | Maize | 50 | 90 | 10 | 15 |
| DAE: Days After Emergence |
Experimental Workflow Diagram
References
- 1. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 2. nissanchem.co.jp [nissanchem.co.jp]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Iptriazopyrid in Integrated Weed Management (IWM) Programs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptriazopyrid is a novel, foliar-applied herbicide anticipated for global commercialization around 2027.[1][2] As a member of the Herbicide Resistance Action Committee (HRAC) Group 27, it acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This inhibition disrupts carotenoid biosynthesis in susceptible plants, leading to bleaching (chlorosis) and subsequent plant death.[1][2] this compound has demonstrated high efficacy against major rice weeds, including herbicide-resistant biotypes of barnyard grass (Echinochloa crus-galli) and sprangletop.[1][2] A key feature of this compound is its high selectivity for rice (Oryza sativa), which can rapidly metabolize the active ingredient, ensuring crop safety.[1][2] This document provides detailed application notes and protocols for the use of this compound in integrated weed management (IWM) programs for rice cultivation, based on available research.
Data Presentation
Table 1: Efficacy of this compound on Key Rice Weeds
| Weed Species | Common Name | Efficacy Level | Application Rate (g a.i. ha⁻¹) | Growth Stage at Application | Citation |
| Echinochloa crus-galli | Barnyard Grass | High | 6.3 (IC₅₀) | 3-leaf stage | [3] |
| Leptochloa spp. | Sprangletop | High | Not Specified | Not Specified | [1][2] |
Note: IC₅₀ represents the concentration required to inhibit the growth of 50% of the target weed population. Further research is needed to establish effective field application rates for a broader spectrum of weeds.
Table 2: Comparison of this compound and Mesotrione Efficacy and Selectivity
| Herbicide | Target Weed | IC₅₀ (g a.i. ha⁻¹) | Crop | Selectivity Index (SI) | Citation |
| This compound | Echinochloa crus-galli | 6.3 | Rice (Oryza sativa) | > 64 | [3] |
| Mesotrione | Echinochloa crus-galli | 100 | Rice (Oryza sativa) | 4 | [3] |
Note: A higher Selectivity Index indicates greater crop safety.
Signaling Pathway and Experimental Workflows
This compound's Mode of Action: Inhibition of Carotenoid Biosynthesis
Caption: this compound inhibits the HPPD enzyme, blocking carotenoid synthesis and leading to weed death.
Integrated Weed Management (IWM) Workflow Incorporating this compound
Caption: A logical workflow for integrating this compound into a comprehensive rice IWM program.
Experimental Protocols
Protocol 1: Determining the Efficacy of this compound on Various Weed Species in a Greenhouse Setting
Objective: To determine the dose-response of various rice weed species to post-emergence applications of this compound.
Materials:
-
This compound technical grade or formulated product
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Leptochloa chinensis, Cyperus difformis, Monochoria vaginalis) and rice (Oryza sativa)
-
Pots (10 cm diameter) filled with a standardized potting mix
-
Greenhouse with controlled temperature (25-30°C) and light conditions
-
Laboratory sprayer calibrated to deliver a specific volume
-
Adjuvant (e.g., non-ionic surfactant)
-
Deionized water
-
Analytical balance and volumetric flasks
Methodology:
-
Plant Propagation: Sow seeds of each weed species and rice in separate pots. Thin seedlings to a uniform number (e.g., 3-5 plants per pot) after emergence.
-
Growth Conditions: Grow plants in the greenhouse until they reach the 2-3 leaf stage.
-
Herbicide Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create a range of application rates (e.g., 0, 5, 10, 15, 20, 30 g a.i. ha⁻¹). Include a recommended adjuvant as per manufacturer's guidelines if using a formulated product.
-
Herbicide Application: Apply the herbicide solutions to the plants using the laboratory sprayer. Ensure uniform coverage. Include an untreated control for each species.
-
Post-Application Care: Return the pots to the greenhouse and maintain optimal growing conditions.
-
Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess phytotoxicity using a scale of 0% (no effect) to 100% (plant death). At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Analyze the data using a dose-response model (e.g., log-logistic) to calculate the GR₅₀ (the dose required to reduce plant growth by 50%) for each weed species.
Protocol 2: Field Trial for this compound in an Integrated Weed Management Program
Objective: To evaluate the efficacy and crop safety of this compound within an IWM program for direct-seeded or transplanted rice.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with 4 replications.
-
Plot Size: 5m x 4m with a 1m buffer between plots.
-
Treatments:
-
Weedy check (no weed control)
-
Weed-free check (manual weeding as needed)
-
This compound applied post-emergence at a target rate (e.g., 15 g a.i. ha⁻¹)
-
This compound tank-mixed with a broadleaf/sedge herbicide.
-
Sequential application: Pre-emergence herbicide followed by post-emergence this compound.
-
Farmer's standard practice.
-
Methodology:
-
Land Preparation: Prepare the field according to standard local practices for rice cultivation.[4][5][6]
-
Crop Establishment: Sow or transplant the selected rice variety at the recommended seeding rate.
-
Herbicide Application: Apply herbicides at the appropriate timing and growth stage using a calibrated backpack sprayer. For post-emergence applications of this compound, target the 2-4 leaf stage of weeds.
-
Cultural Practices: Implement standard cultural practices such as water and nutrient management uniformly across all plots.[4][6][7]
-
Data Collection:
-
Weed Density and Biomass: At 30 and 60 days after sowing/transplanting (DAS/DAT), collect weed samples from a 0.5m x 0.5m quadrat in each plot. Identify, count, and record the dry weight of each weed species.
-
Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAT using the European Weed Research Council (EWRC) rating scale.
-
Yield and Yield Components: At harvest, record grain yield, straw biomass, and other relevant yield components from a designated area within each plot.
-
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Application Notes for Integrated Weed Management
-
Cultural Control: The foundation of a successful IWM program is the implementation of sound cultural practices.[4][5][6][7][8] This includes thorough land preparation to create a stale seedbed, proper water management to suppress weed germination, and the use of certified weed-free seeds.[4][5][6]
-
Application Timing: As a foliar-applied herbicide, the timing of this compound application is critical for optimal efficacy. Application should target small, actively growing weeds, typically at the 2-4 leaf stage.
-
Tank-Mixing: While specific tank-mix partners for this compound are not yet widely documented, HPPD inhibitors are often tank-mixed with herbicides that have different modes of action to broaden the weed control spectrum and manage resistance.[9] Potential partners could include herbicides effective against sedges and broadleaf weeds. Always conduct a jar test to ensure physical compatibility before tank-mixing.
-
Resistance Management: To delay the development of herbicide resistance, it is crucial to rotate herbicides with different modes of action.[9] this compound (Group 27) should be used in a program that includes herbicides from other groups. Do not rely solely on this compound for weed control throughout the growing season.
-
Crop Rotation: Where possible, rotating rice with other crops can help to break the life cycles of problematic rice weeds and reduce the overall weed seed bank.[5][6]
References
- 1. echemi.com [echemi.com]
- 2. nissanchem.co.jp [nissanchem.co.jp]
- 3. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cultural weed control - IRRI Rice Knowledge Bank [knowledgebank.irri.org]
- 5. Cultural Weed Management Strategies in Rice Cultivation: Reducing the Infestation of Weedy Rice | Huang | Field Crop [cropscipublisher.com]
- 6. Integrated Weed Management / Rice / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 7. Cultivation Practices [agritech.tnau.ac.in]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing Iptriazopyrid application timing for maximum weed control
Welcome to the Technical Support Center for Iptriazopyrid application. This resource is designed for researchers, scientists, and professionals in drug development to optimize the use of this compound for maximum weed control in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a selective herbicide that functions as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1] By inhibiting the HPPD enzyme, it disrupts the synthesis of carotenoids in susceptible weed species.[1] This leads to the destruction of chlorophyll, resulting in characteristic bleaching or whitening of the plant tissues, followed by necrosis and death.[1]
Q2: At what growth stage should this compound be applied for optimal weed control?
A2: For post-emergence applications, targeting small, actively growing weeds is crucial for maximizing efficacy.[2][3][4] Greenhouse studies have demonstrated effective control of Echinochloa crus-galli (barnyard grass) when this compound was applied at the three-leaf stage.[5] As a general guideline for post-emergence herbicides, application at the 2- to 4-leaf stage of weed growth is recommended.[6]
Q3: What are the ideal environmental conditions for this compound application?
A3: While specific environmental parameters for this compound are still under extensive research, general principles for post-emergence, systemic herbicides apply. Optimal efficacy is typically achieved when weeds are not under stress. Avoid application during periods of excessive heat, drought, or cold, as these conditions can reduce herbicide uptake and translocation.[4] Applications during warm, calm weather are preferable.[3]
Q4: Can I tank-mix this compound with other herbicides?
A4: HPPD inhibitors are often tank-mixed with other herbicides, such as those with a photosystem II (PS II) inhibiting mode of action (e.g., atrazine), to enhance the spectrum of controlled weeds and manage resistance.[7][8][9][10] However, it is crucial to always perform a compatibility test before mixing this compound with other chemicals to ensure there is no antagonism or precipitation.
Q5: What are the visual symptoms of this compound phytotoxicity on susceptible weeds?
A5: The primary symptom of this compound on susceptible weeds is chlorosis, or bleaching, of the foliage.[11] This whitening of the leaves is a characteristic effect of HPPD inhibitors. Following chlorosis, the affected plant tissues will become necrotic, leading to plant death.[11]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Poor Weed Control | Incorrect application timing (weeds too mature). | Apply this compound to young, actively growing weeds, ideally at the 2- to 4-leaf stage.[6] |
| Unfavorable environmental conditions (e.g., drought, high temperature). | Apply during periods of moderate temperature and humidity when weeds are not stressed. | |
| Weed species is not susceptible to HPPD inhibitors. | Confirm the susceptibility of the target weed species through literature or preliminary screening. | |
| Herbicide resistance.[12][13] | Rotate herbicide modes of action and consider tank-mixing with other effective herbicides.[13] | |
| Poor spray coverage. | Ensure uniform and thorough spray coverage of the target weeds. | |
| Inconsistent Results Between Experiments | Variation in weed growth stages at the time of application. | Standardize the weed growth stage for all experimental applications. |
| Fluctuations in environmental conditions (e.g., temperature, light intensity) between experiments. | Control and document environmental conditions in your growth chamber or greenhouse for each experiment. | |
| Inconsistent preparation of the this compound spray solution. | Follow a standardized protocol for preparing the herbicide solution for every experiment. | |
| Crop or Non-Target Plant Injury | Off-target spray drift. | Use spray shields and apply when wind speeds are low to prevent drift. |
| Incorrect application rate (too high). | Accurately calibrate all application equipment to ensure the correct dosage. | |
| Contaminated spray equipment. | Thoroughly clean spray equipment before and after each use, especially when switching between different chemicals. | |
| Precipitation in Spray Solution | Poor water quality (high pH, hard water).[14][15][16][17][18] | Use high-quality, purified water for preparing solutions. Test the pH and hardness of your water source. Consider using a water conditioner or ammonium (B1175870) sulfate (B86663) (AMS) as an adjuvant.[15][18] |
| Incompatibility with tank-mix partners. | Always conduct a jar test to check for physical compatibility before mixing this compound with other herbicides or adjuvants. |
Data Summary
Table 1: Influence of Weed Growth Stage on Post-Emergence Herbicide Efficacy (General)
| Weed Growth Stage | General Efficacy | Rationale |
| Seedling (2-4 leaves) | High | Thinner cuticle and more active growth allow for better herbicide absorption and translocation.[6] |
| Tillering/Rosette | Moderate | Increased plant size may require higher application rates for complete coverage. |
| Flowering/Mature | Low | Weeds are more tolerant, and energy is directed towards reproduction, reducing translocation to roots.[6] |
Table 2: Impact of Environmental Factors on Post-Emergence Herbicide Performance (General)
| Factor | Optimal Condition | Impact of Sub-Optimal Conditions |
| Temperature | Warm (consult product label) | Too High: Increased volatilization and potential for crop injury. Too Low: Reduced herbicide activity and slower weed control. |
| Humidity | High | Slower droplet drying allows for increased absorption. Thinner weed cuticles enhance uptake. |
| Soil Moisture | Adequate | Drought-stressed weeds have thicker cuticles and reduced translocation, leading to decreased efficacy. |
| Sunlight | Bright | Enhances the activity of many herbicides, but some may be susceptible to photodegradation. |
Table 3: Effect of Water Quality on the Performance of Weak-Acid Herbicides (including HPPD inhibitors)
| Water Quality Parameter | Issue | Potential Impact on Efficacy | Mitigation Strategy |
| pH | Too high (alkaline) or too low (acidic) | Can lead to herbicide degradation (hydrolysis) in the spray tank.[14][16] | Use a buffering agent to adjust the pH to the optimal range for the specific herbicide. For some HPPD inhibitors like mesotrione, a near-neutral pH is optimal.[15] |
| Hardness | High levels of Ca²⁺, Mg²⁺, Fe²⁺ | Positively charged cations can bind to negatively charged herbicide molecules, reducing their absorption and translocation by the plant.[15][17] | Use a water conditioning adjuvant, such as ammonium sulfate (AMS), to counteract the negative effects of hard water.[15][18] |
| Turbidity | Presence of suspended soil or organic matter | Herbicide molecules can bind to suspended particles, reducing their availability for weed uptake.[14][17] | Use clean water for preparing spray solutions. If necessary, filter the water source. |
Experimental Protocols
Protocol 1: Determining the Optimal Application Timing of this compound
-
Objective: To identify the weed growth stage at which this compound provides maximum efficacy.
-
Materials: this compound, target weed seeds (e.g., Echinochloa crus-galli), pots, soil, growth chamber or greenhouse, calibrated sprayer.
-
Method:
-
Sow weed seeds in pots and grow them under controlled conditions.
-
Group the pots based on the weed growth stage to be tested (e.g., 2-leaf, 4-leaf, 6-leaf/early tillering).
-
Prepare the this compound spray solution at the desired concentration.
-
Apply the herbicide to each group of weeds at their respective growth stages using a calibrated sprayer to ensure uniform coverage.
-
Include an untreated control group for each growth stage.
-
Return the pots to the controlled environment.
-
Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete death).
-
Harvest the above-ground biomass at 21 DAT and measure the dry weight to quantify the reduction in growth.
-
Analyze the data to determine the growth stage that resulted in the highest level of weed control.
-
Protocol 2: Evaluating the Influence of Environmental Temperature on this compound Efficacy
-
Objective: To assess the performance of this compound under different temperature regimes.
-
Materials: this compound, target weed seedlings at a uniform growth stage (e.g., 3-leaf), growth chambers with adjustable temperature settings, calibrated sprayer.
-
Method:
-
Grow a uniform batch of weed seedlings to the 3-leaf stage.
-
Acclimate groups of plants to different temperature settings (e.g., 15°C, 25°C, 35°C) in separate growth chambers for 48 hours prior to treatment.
-
Prepare the this compound spray solution.
-
Apply the herbicide to the plants within their respective temperature-controlled environments.
-
Maintain an untreated control group at each temperature.
-
Continue to grow the plants under their assigned temperature conditions.
-
Conduct visual assessments and biomass measurements as described in Protocol 1.
-
Compare the efficacy of this compound across the different temperature treatments.
-
Visualizations
Caption: Workflow for optimizing this compound application.
Caption: Troubleshooting guide for poor weed control.
References
- 1. nissanchem.co.jp [nissanchem.co.jp]
- 2. Considerations for Postemergence Herbicides [extension.sdstate.edu]
- 3. Best practices for postemergence weed control [blog-crop-news.extension.umn.edu]
- 4. Successful post-emergence herbicide applications and adjuvant use | Agronomy [chsagronomy.com]
- 5. researchgate.net [researchgate.net]
- 6. lawnlove.com [lawnlove.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future [ouci.dntb.gov.ua]
- 10. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 11. Herbicide Injury | USU [extension.usu.edu]
- 12. HPPD Inhibitor Herbicides & Growing Weed Resistance — BASF [agriculture.basf.us]
- 13. UPDATED: Weeds found resistant to HPPD inhibitor herbicides - AgWeb [agweb.com]
- 14. canadianagronomist.ca [canadianagronomist.ca]
- 15. Spray water quality: An overlooked factor in herbicide performance [blog-crop-news.extension.umn.edu]
- 16. Spray water quality and herbicide performance: a review | Weed Technology | Cambridge Core [cambridge.org]
- 17. parrishandheimbecker-ag.com [parrishandheimbecker-ag.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Iptriazopyrid Application and Off-Target Effect Mitigation
Disclaimer: Iptriazopyrid is a novel herbicide active ingredient with a global launch anticipated in 2027.[1] As such, specific experimental data on its spray drift and off-target effects are not yet widely available in the public domain. The following guidance is based on established principles of pesticide application and drift management for herbicides. Researchers are advised to consult the manufacturer's guidelines and conduct small-scale trials to determine optimal application parameters for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is a novel herbicide active ingredient for paddy rice, discovered by Nissan Chemical Corporation.[1] It functions as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1][2] HPPD is an essential enzyme in the biosynthesis of plastoquinone (B1678516) and carotenoids in plants.[3] Inhibition of this enzyme leads to chlorosis and ultimately plant death.[3] this compound has a novel azole carboxamide structure and is classified under Group 27 of the Herbicide Resistance Action Committee (HRAC) classification.[1][2] It has been shown to be highly effective against major rice weeds like barnyard grass, while demonstrating high selectivity and safety for rice crops due to rapid metabolism in the rice plant.[1][2][4]
Q2: What are the primary factors that contribute to spray drift of herbicides like this compound?
A2: The primary factors influencing pesticide spray drift can be categorized into equipment, weather conditions, and application practices.[5][6][7]
-
Droplet Size: Smaller droplets are more susceptible to movement by wind.[6][8] Droplets smaller than 150 microns are considered highly driftable.[6]
-
Wind Speed and Direction: Higher wind speeds increase the distance spray particles can travel.[7][8] It is generally recommended to spray when wind speed is between 3 and 10 mph and blowing away from sensitive areas.[9]
-
Temperature and Humidity: High temperatures and low humidity lead to faster evaporation of spray droplets, making them smaller and more prone to drift.[5][8]
-
Boom Height: The greater the height of the spray boom above the target, the more time droplets have to be influenced by wind.[5][10]
-
Nozzle Type and Pressure: Nozzle design and operating pressure directly impact the droplet size spectrum.[5][9]
Q3: How can I minimize the off-target effects of this compound on non-target organisms and the environment?
A3: Minimizing off-target effects involves a multi-faceted approach:
-
Use Buffer Zones: Establish unsprayed buffer zones between the treated area and sensitive environments like water bodies or non-target crops.[6][11]
-
Adhere to Application Guidelines: Strictly follow the manufacturer's label instructions regarding application rates, timing, and approved adjuvants.
-
Integrated Pest Management (IPM): Incorporate IPM strategies to reduce the overall reliance on herbicides.[6]
-
Environmental Fate: Be aware of the environmental fate of the herbicide. Factors like soil type, microbial activity, and sunlight can affect its degradation.[12][13] While specific data for this compound is emerging, understanding these general principles is crucial.
-
Avoid Runoff: Do not apply before heavy rainfall to prevent runoff into waterways.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Observed damage to adjacent, non-target plants. | Particle Drift: Spray droplets physically moved from the target area due to wind.[7] | 1. Check Weather Records: Review wind speed and direction at the time of application. Avoid spraying when winds exceed 10 mph or are blowing towards sensitive areas.[7][9] 2. Evaluate Droplet Size: Use nozzles that produce a coarser droplet spectrum (larger droplets).[9][14] Consider using drift-reducing nozzles like air-induction nozzles.[9][15] 3. Lower Boom Height: Reduce the distance between the nozzle and the target to minimize droplet air time.[10][16] |
| Poor efficacy on target weeds in certain areas. | Uneven Application/Drift: Significant portion of the spray did not reach the intended target. | 1. Calibrate Sprayer: Ensure the sprayer is properly calibrated to deliver the correct volume. 2. Assess Nozzle Performance: Check for worn or clogged nozzles that can affect spray pattern and droplet size.[9] 3. Consider Application Speed: High speeds can cause boom instability and increase drift.[17] |
| Suspected contamination of nearby water source. | Runoff or Direct Overspray: Application too close to the water body or followed by a significant rainfall event. | 1. Establish Buffer Zones: Implement and respect no-spray buffer zones around all water bodies.[11] 2. Monitor Weather Forecasts: Avoid applications when heavy rain is predicted. 3. Consider Formulation: While not yet specified for this compound, some formulations have a lower potential for runoff. |
| Inconsistent results across different experimental days. | Variable Environmental Conditions: Changes in temperature, humidity, and wind affecting droplet behavior and plant uptake. | 1. Record Detailed Weather Data: For each application, log temperature, relative humidity, wind speed, and wind direction.[9][14] 2. Standardize Application Time: Apply at similar times of the day to minimize variability, avoiding the midday heat and windy conditions.[7] Be cautious of temperature inversions, which often occur in the early morning or evening under calm conditions.[9] |
Data Presentation
Table 1: Influence of Wind Speed on Horizontal Drift Distance of Spray Droplets
| Droplet Size (microns) | Time to Fall 10 feet in Still Air | Horizontal Drift in a 3 mph Wind | Horizontal Drift in a 10 mph Wind |
| 10 | 17 min | 4.2 miles | 14 miles |
| 20 | 4 min | 1.1 miles | 3.7 miles |
| 50 | 41 sec | 181 feet | 603 feet |
| 100 | 10 sec | 44 feet | 147 feet |
| 200 | 5 sec | 22 feet | 73 feet |
| 500 | 2 sec | 9 feet | 30 feet |
Source: Data adapted from industry standards and extension publications. This table illustrates the significant impact of droplet size and wind speed on potential drift.
Table 2: Recommended Operating Parameters to Minimize Spray Drift
| Parameter | Recommendation | Rationale |
| Wind Speed | 3-10 mph[9] | Minimizes off-target movement while providing some directional airflow. |
| Temperature | Below 82-85°F (28-29°C)[6] | Reduces droplet evaporation. |
| Relative Humidity | Above 50%[6] | Reduces droplet evaporation. |
| Boom Height | As low as possible while maintaining spray pattern overlap.[9][10] | Decreases time for droplets to be affected by wind. |
| Spray Pressure | Lower end of the nozzle's recommended range.[9][11] | Produces larger droplets. |
| Nozzle Type | Air-induction or other drift-reduction nozzles.[9][15] | Engineered to produce a coarser droplet spectrum. |
Experimental Protocols
Protocol: Field Assessment of this compound Spray Drift
Objective: To quantify the downwind deposition of this compound under specific application and environmental conditions.
Materials:
-
This compound formulation
-
Calibrated research sprayer with adjustable boom height and nozzles
-
Weather station to record wind speed and direction, temperature, and relative humidity
-
Mylar sheets, petri dishes, or similar passive collectors
-
Stakes or frames to hold collectors at various heights and distances
-
High-Performance Liquid Chromatography (HPLC) system for residue analysis
-
Appropriate solvents for extraction
-
Personal Protective Equipment (PPE)
Methodology:
-
Site Selection: Choose a test site with a predominant wind direction and a large, open downwind area free of obstructions.
-
Collector Placement:
-
Establish a spray line perpendicular to the predominant wind direction.
-
Place passive collectors at set intervals downwind from the spray line (e.g., 1m, 2.5m, 5m, 10m, 20m, 50m).
-
At each distance, place collectors at different heights (e.g., ground level, 0.5m, 1m) to assess vertical drift profile.
-
Place control collectors upwind of the spray area to measure background levels.
-
-
Weather Monitoring: Set up the weather station in a representative location. Record weather data continuously throughout the experiment, specifically just before, during, and after the spray application.
-
Sprayer Calibration: Calibrate the sprayer to the desired application rate, pressure, and speed according to the experimental design. Use the specific nozzle type being evaluated.
-
Application:
-
Fill the sprayer tank with the this compound solution.
-
Conduct the spray run along the designated spray line, maintaining constant speed and boom height.
-
Record all application parameters (speed, pressure, nozzle type, boom height).
-
-
Sample Collection: After allowing droplets to settle (e.g., 30-60 minutes), carefully collect all passive collectors. Place them in labeled, sealed bags to prevent contamination.
-
Extraction and Analysis:
-
In the laboratory, wash the collectors with a known volume of an appropriate solvent to extract the this compound residue.
-
Analyze the solvent using HPLC to quantify the amount of this compound deposited on each collector.
-
-
Data Interpretation:
-
Calculate the deposition at each downwind distance and height.
-
Correlate the deposition data with the recorded weather and application parameters to determine the factors with the most significant impact on drift.
-
Visualizations
Caption: Key factors influencing the potential for herbicide spray drift.
Caption: Simplified signaling pathway for this compound's herbicidal action.
Caption: Decision workflow for minimizing off-target spray application.
References
- 1. nissanchem.co.jp [nissanchem.co.jp]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [dr.lib.iastate.edu]
- 6. vtpp.ento.vt.edu [vtpp.ento.vt.edu]
- 7. Pesticide Drift -- Kentucky Pesticide Safety Education [uky.edu]
- 8. sciencesocieties.org [sciencesocieties.org]
- 9. striptillfarmer.com [striptillfarmer.com]
- 10. wssa.net [wssa.net]
- 11. corn-states.com [corn-states.com]
- 12. uludag.edu.tr [uludag.edu.tr]
- 13. gcsaa.org [gcsaa.org]
- 14. grdc.com.au [grdc.com.au]
- 15. uaex.uada.edu [uaex.uada.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. fbn.com [fbn.com]
Technical Support Center: Enhancing Iptriazopyrid Rainfastness in Field Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the rainfastness of Iptriazopyrid in field experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel herbicide belonging to the azole carboxamide chemical class.[1][2] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for carotenoid biosynthesis in plants.[3][4][5] Inhibition of HPPD leads to the bleaching of new growth and ultimately, weed death.[3] this compound is being developed for use in rice paddies to control grass weeds that have developed resistance to other herbicides.[3]
Q2: What is "rainfastness" and why is it critical for this compound's field performance?
Rainfastness is the ability of a pesticide to resist being washed off by rainfall or irrigation after it has been applied to a plant surface. It is a critical factor for the field performance of foliar-applied herbicides like this compound because the loss of the active ingredient from the plant surface can lead to reduced efficacy and the need for re-application, which increases costs and the potential for environmental impact.
Q3: My this compound application was followed by unexpected rain. Do I need to reapply?
The decision to reapply depends on several factors:
-
Drying Time: The time between application and rainfall is crucial. A longer drying period generally leads to better absorption and adhesion to the plant surface.
-
Rainfall Intensity and Duration: A heavy downpour is more likely to wash off the product than a light drizzle.
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Formulation: this compound has been studied as a 10% suspension concentrate (SC) formulation.[4] SC formulations generally have better rainfastness than soluble powders or emulsifiable concentrates.
-
Adjuvants: The use of adjuvants, such as stickers or penetrants, can significantly improve rainfastness.
Q4: How can I improve the rainfastness of my this compound formulation in field trials?
Several strategies can be employed to enhance the rainfastness of this compound:
-
Optimize Application Timing: Apply this compound during periods with a low probability of rain to allow for adequate drying time.
-
Utilize Adjuvants: Incorporate a suitable adjuvant into your spray solution. Sticker adjuvants help the product adhere to the leaf surface, while penetrant adjuvants can facilitate its absorption into the plant tissue.
-
Select the Right Formulation: While you may be working with a specific formulation, understanding its properties is key. Suspension concentrates (SC) are designed for better adhesion.
-
Monitor Weather Conditions: Pay close to attention to weather forecasts and avoid application when rain is imminent.
Q5: What type of adjuvants are most effective for improving the rainfastness of herbicides like this compound?
While specific data for this compound is not yet widely available, general research on herbicide rainfastness suggests that:
-
Stickers (Adhesion agents): These adjuvants form a film on the leaf surface, physically protecting the herbicide from being washed off.
-
Penetrants (Absorption enhancers): These help the active ingredient move into the plant tissue more quickly, making it less susceptible to wash-off.
-
Oil Concentrates (Crop Oil Concentrates - COC or Methylated Seed Oils - MSO): These can improve both the spreading and penetration of the herbicide.
The choice of adjuvant will depend on the specific formulation of this compound, the target weed species, and the environmental conditions. It is crucial to conduct small-scale trials to determine the most effective adjuvant for your specific experimental setup.
Data Presentation: Efficacy of this compound Under Simulated Rainfall Conditions (Hypothetical Data)
Since this compound is a relatively new active ingredient, publicly available, peer-reviewed data on its rainfastness is limited. The following table presents hypothetical data based on typical rainfastness performance for a suspension concentrate (SC) herbicide formulation. This data is for illustrative purposes only and should not be considered as actual experimental results for this compound.
| Rain-Free Period (Hours) | Rainfall Intensity (mm/hr) | Rainfall Duration (minutes) | Adjuvant Type | Hypothetical Weed Control (%) |
| 1 | 10 | 30 | None | 65 |
| 1 | 10 | 30 | Sticker | 75 |
| 1 | 10 | 30 | Penetrant | 80 |
| 4 | 10 | 30 | None | 85 |
| 4 | 10 | 30 | Sticker | 90 |
| 4 | 10 | 30 | Penetrant | 95 |
| 1 | 25 | 15 | None | 50 |
| 1 | 25 | 15 | Sticker | 65 |
| 1 | 25 | 15 | Penetrant | 70 |
| 4 | 25 | 15 | None | 75 |
| 4 | 25 | 15 | Sticker | 85 |
| 4 | 25 | 15 | Penetrant | 90 |
| 24 | - | - | None | 98 |
Note: This table is intended to demonstrate how to structure and present rainfastness data. Researchers are strongly encouraged to conduct their own experiments to determine the actual rainfastness of this compound under their specific field conditions.
Experimental Protocols
Protocol for Evaluating the Rainfastness of this compound in a Controlled Environment
This protocol outlines a method for assessing the impact of simulated rainfall on the efficacy of this compound.
1. Plant Material and Growth Conditions:
- Grow a susceptible weed species (e.g., barnyardgrass, Echinochloa crus-galli) in pots under controlled greenhouse conditions (e.g., 25°C, 16-hour photoperiod).
- Ensure uniform growth of plants to the 3-4 leaf stage.
2. This compound Application:
- Prepare a stock solution of the this compound formulation (e.g., 10% SC) in deionized water to achieve the desired application rate.
- If testing adjuvants, prepare separate spray solutions containing the adjuvant at the manufacturer's recommended concentration.
- Apply the this compound solution uniformly to the foliage of the test plants using a laboratory spray chamber to ensure consistent coverage.
- Include an untreated control group for comparison.
3. Rain-Free Interval:
- After application, allow the plants to dry for a predetermined "rain-free" period (e.g., 1, 2, 4, 8, and 24 hours) under controlled conditions.
4. Simulated Rainfall:
- Use a rainfall simulator to apply a known intensity and duration of "rain" (e.g., 10 mm/hr for 30 minutes).
- Ensure the rainfall simulator produces droplets of a realistic size and velocity.
- Include a treated control group that does not receive simulated rainfall.
5. Post-Rainfall Evaluation:
- After the simulated rainfall, return the plants to the greenhouse.
- Assess weed control efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment).
- Efficacy can be determined by visual assessment of bleaching/necrosis (on a scale of 0-100%) and by measuring the reduction in plant biomass compared to the untreated control.
6. (Optional) Residue Analysis:
- To quantify the amount of this compound washed off, leaf samples can be collected immediately after the simulated rainfall.
- Wash the leaf surfaces with a suitable solvent (e.g., acetonitrile).
- Analyze the concentration of this compound in the wash solution using an appropriate analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amount of active ingredient remaining on the leaf can then be calculated.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound rainfastness.
Caption: Troubleshooting logic for poor this compound rainfastness.
References
- 1. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nissanchem.co.jp [nissanchem.co.jp]
- 4. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nissan Chemical's New Herbicide this compound: First HPPD Inhibitor for Foliar Application in Rice, to Be Launched in 2027 [tridge.com]
Technical Support Center: Troubleshooting Unexpected Crop Injury from Iptriazopyrid Application
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected crop injury during experiments with Iptriazopyrid. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is a novel azole carboxamide herbicide.[1][2] Its primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] HPPD is a key enzyme in the biochemical pathway responsible for synthesizing plastoquinone (B1678516) and tocopherols. Inhibition of this enzyme disrupts the production of carotenoid pigments.[4] Carotenoids are essential for protecting chlorophyll (B73375) from photo-oxidation. Without them, chlorophyll is destroyed by sunlight, leading to the characteristic bleaching or whitening of plant tissues.[3]
Q2: What are the typical symptoms of this compound injury on susceptible plants?
A2: As an HPPD inhibitor, this compound injury manifests as bleaching or whitening of the foliage, particularly in new growth.[1][2][5] Other symptoms may include chlorosis (yellowing) and stunted growth.[2] In severe cases, the bleaching can be followed by necrosis (tissue death).[5]
Q3: Is this compound safe for all crops?
A3: this compound has been developed for high selectivity in rice, meaning rice plants can rapidly metabolize the compound into non-toxic substances.[1] However, other crop species may be susceptible to injury. Unexpected injury can occur in non-target crops due to factors like spray drift, herbicide carryover in the soil, or improper application.
Q4: Can environmental conditions influence the severity of crop injury from this compound?
A4: Yes, environmental factors can significantly impact crop response to HPPD inhibitors. Conditions such as cool and wet weather can slow the crop's ability to metabolize the herbicide, potentially increasing the risk of injury.[4][6] Conversely, warm and humid conditions can sometimes increase herbicide uptake, which may also lead to greater injury in sensitive species.[7]
Troubleshooting Guide
Problem 1: My non-target crops are showing bleaching and whitening of new leaves after an this compound application in a nearby experimental plot.
Possible Cause: Herbicide Drift
Troubleshooting Steps:
-
Observe the Pattern of Injury: Does the injury appear most severe on the edge of the field closest to the this compound application and lessen with distance?[8][9] Injury patterns that follow wind direction at the time of application are a strong indicator of spray drift.
-
Document Symptoms: Photograph the symptoms on the affected plants, noting the gradient of injury across the field.
-
Collect Plant Samples: For confirmation, collect samples of both injured and uninjured plant tissue for residue analysis. (See Experimental Protocol 2).
-
Review Application Records: Check the wind speed and direction, sprayer settings, and nozzle types used during the this compound application. Applications during windy conditions (>10 mph) increase the risk of drift.[5]
Problem 2: Crops planted in a field previously treated with this compound are emerging with bleached or chlorotic cotyledons and early leaves.
Possible Cause: Herbicide Carryover
Troubleshooting Steps:
-
Examine Injury Distribution: Is the injury patchy and inconsistent across the field, often appearing in areas with different soil characteristics like sandy knolls or areas with low organic matter?[8] This pattern can be indicative of herbicide carryover.
-
Consult Application History: Review the this compound application rate and timing from the previous season. Late-season applications and dry conditions following application can slow the breakdown of the herbicide in the soil, increasing the risk of carryover.[3]
-
Soil and Plant Analysis: Collect soil samples from both affected and unaffected areas for residue analysis. Additionally, plant tissue analysis can confirm the uptake of this compound. (See Experimental Protocol 2).
-
Check Crop Rotation Restrictions: Review the product label for any crop rotation restrictions, which provide guidance on safe intervals before planting susceptible crops.
Problem 3: I observed crop injury after applying this compound in a tank mix with another pesticide or adjuvant.
Possible Cause: Tank Mix Incompatibility
Troubleshooting Steps:
-
Physical Incompatibility: Did you observe any issues during mixing, such as the formation of clumps, gels, or precipitates in the spray tank?[10] This indicates physical incompatibility.
-
Chemical Incompatibility: Even if the mixture appeared uniform, a chemical reaction could have occurred, potentially increasing the phytotoxicity of this compound.[6]
-
Perform a Jar Test: Before future applications, conduct a jar test to check for physical compatibility between this compound and other planned tank mix partners.[6] (See Experimental Protocol 4).
-
Review Product Labels: Check the labels of all products in the tank mix for any statements regarding compatibility or prohibitions.[6]
Data Presentation
Table 1: Factors Influencing Crop Injury from HPPD Inhibitor Herbicides
| Factor | Influence on Crop Injury | Reference |
| Application Rate | Higher rates increase the risk and severity of injury. | [11][12][13] |
| Crop Growth Stage | Younger, actively growing plants are often more susceptible. | [11] |
| Environmental Conditions | Cool, wet soils can slow herbicide metabolism in the crop, increasing injury potential. | [6] |
| High humidity and temperature can increase herbicide absorption. | ||
| Soil Type | Sandy soils with low organic matter may have higher herbicide availability, increasing injury risk. | |
| Tank Mixing | Mixing with certain insecticides (e.g., organophosphates) or adjuvants can increase phytotoxicity. | [1] |
| Herbicide Carryover | Dry conditions and late-season applications can increase the persistence of soil residues. | [3] |
Table 2: Documented Injury from Other HPPD Herbicides at Various Rates
| Herbicide | Crop | Application Rate (g a.i./ha) | Observed Injury Symptoms | Reference |
| Mesotrione | Sugar Beet | Residues from previous applications | Up to 100% injury, plant dry weight reduction, and yield loss. | [14] |
| Topramezone | Legumes | 4.0 L/ha (overdosed rate) | High phytotoxicity, including whitish, pale germinated plants that dried after 3-5 days. | [15] |
| Isoxaflutole | Oilseed Rape | 15.0 µg a.i./kg soil | 51.0% reduction in height, 84.6% in fresh weight, and 91.7% in dry weight. | [16] |
| QYM201 (novel HPPD) | Wheat | 360 g a.i./ha | Some sensitive wheat hybrids showed 12-17% dry weight reduction and 12-17% visible injury. | [12] |
Mandatory Visualizations
References
- 1. quora.com [quora.com]
- 2. agrion.com.au [agrion.com.au]
- 3. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. weedsmart.org.au [weedsmart.org.au]
- 6. Pesticide Tank Mix Incompatibility [exactoinc.com]
- 7. mdpi.com [mdpi.com]
- 8. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]
- 9. web.mit.edu [web.mit.edu]
- 10. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 11. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Greenhouse and field evaluation of a novel HPPD-inhibiting herbicide, QYM201, for weed control in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Graphviz [graphviz.org]
- 15. colourcontrast.cc [colourcontrast.cc]
- 16. ilgmforum.com [ilgmforum.com]
refinement of Iptriazopyrid synthesis process for higher yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Iptriazopyrid. The information is designed to address common challenges and refine the synthesis process for a higher yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a novel azole carboxamide herbicide, is detailed in patent WO2014192936.[1] The core structure is a triazolopyridine ring system. The overall strategy involves the synthesis of two key intermediates: a substituted triazolopyridine carboxylic acid and an amino-oxadiazole, followed by their coupling to form the final this compound molecule.
Q2: What are the critical starting materials for the synthesis?
A2: The synthesis relies on two main precursors:
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A functionalized pyridine (B92270) derivative to construct the triazolopyridine core.
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A small, nitrogen-rich heterocycle, 2-amino-5-methyl-1,3,4-oxadiazole, which forms the amide portion of the final product.
Q3: What are the major challenges in achieving a high yield of this compound?
A3: Potential challenges include:
-
Incomplete cyclization during the formation of the triazolopyridine ring.
-
Side reactions leading to the formation of impurities that are difficult to separate.
-
Low efficiency in the final amide coupling step between the triazolopyridine carboxylic acid and the amino-oxadiazole.
-
Suboptimal reaction conditions, such as temperature, solvent, and catalyst choice.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and related triazolopyridine compounds.
| Problem | Potential Cause | Recommended Solution |
| Low yield in triazolopyridine ring formation | Incomplete reaction or side product formation. | - Ensure anhydrous reaction conditions as moisture can inhibit the cyclization. - Optimize the reaction temperature and time. Prolonged high temperatures can lead to decomposition. - Experiment with different catalysts or stoichiometric amounts of reagents to drive the reaction to completion. |
| Formation of hard-to-remove impurities | - Side reactions due to reactive intermediates. - Impure starting materials. | - Purify starting materials before use. - Monitor the reaction closely using techniques like TLC or LC-MS to minimize side product formation by stopping the reaction at the optimal time. - Employ alternative purification methods such as column chromatography with a different solvent system or recrystallization from a suitable solvent. |
| Poor yield in the final amide coupling step | - Inefficient activation of the carboxylic acid. - Low nucleophilicity of the amino-oxadiazole. | - Use a more effective coupling agent (e.g., HATU, HOBt/EDC). - Add a non-nucleophilic base (e.g., DIPEA) to neutralize any acid formed during the reaction. - Ensure the reaction is performed in an appropriate aprotic solvent like DMF or DCM. |
| Product decomposition during workup or purification | The triazolopyridine core may be sensitive to acidic or basic conditions. | - Use neutral or buffered solutions during the aqueous workup. - Avoid unnecessarily high temperatures during solvent evaporation. - Consider alternative purification techniques that do not involve harsh conditions, such as flash chromatography. |
Experimental Protocols
While the specific, detailed protocol for this compound is proprietary and found within patent WO2014192936, a general procedure for the key steps, based on the synthesis of similar triazolopyridine derivatives, is provided below.
1. Synthesis of a Triazolopyridine Carboxylic Acid Intermediate
This step typically involves the cyclization of a substituted pyridine derivative.
-
Reaction: A substituted 2-hydrazinopyridine (B147025) is reacted with an appropriate reagent to form the fused triazole ring.
-
Reagents and Solvents: Common reagents include orthoesters or acid chlorides in a high-boiling solvent like toluene (B28343) or xylene.
-
Procedure:
-
Dissolve the substituted 2-hydrazinopyridine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the cyclizing agent and a catalytic amount of acid (e.g., p-toluenesulfonic acid) if required.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Synthesis of 2-amino-5-methyl-1,3,4-oxadiazole
-
Reaction: This intermediate can be synthesized from semicarbazide (B1199961) and acetic anhydride.
-
Procedure:
-
React semicarbazide with acetic anhydride.
-
The resulting acylsemicarbazide is then cyclized, often with a dehydrating agent like sulfuric acid or polyphosphoric acid, to yield the desired oxadiazole.
-
3. Amide Coupling to Form this compound
-
Reaction: The triazolopyridine carboxylic acid is coupled with 2-amino-5-methyl-1,3,4-oxadiazole.
-
Reagents and Solvents: A peptide coupling agent (e.g., HATU, EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent such as DMF or CH2Cl2.
-
Procedure:
-
Dissolve the triazolopyridine carboxylic acid in the solvent.
-
Add the coupling agent and the base, and stir for a short period to activate the carboxylic acid.
-
Add the 2-amino-5-methyl-1,3,4-oxadiazole to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.
-
Purify the final product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Optimization of Amide Coupling Reaction Conditions (Hypothetical Data)
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC/HOBt | DIPEA | DMF | 25 | 12 | 65 |
| 2 | HATU | DIPEA | DMF | 25 | 8 | 85 |
| 3 | DCC/DMAP | None | CH2Cl2 | 25 | 12 | 50 |
| 4 | T3P | Pyridine | Acetonitrile | 50 | 6 | 75 |
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Iptriazopyrid Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Iptriazopyrid.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for the cyclization step when moving from a 1L to a 50L reactor. What are the potential causes?
A1: A decrease in yield during scale-up of cyclization reactions is a common issue. Several factors could be at play:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.
-
Reagent Addition Rate: The rate of addition of key reagents, which may have been rapid in the lab, often needs to be carefully controlled on a larger scale to manage the reaction exotherm and minimize impurity formation.
-
Purity of Starting Materials: The quality of raw materials can vary between batches, and impurities that were insignificant at the lab scale can have a pronounced effect on larger-scale reactions.
-
Headspace Atmosphere: Inadequate inert atmosphere control in a large reactor can allow for oxidative side reactions that were not prevalent in a well-sealed lab flask.
Q2: What are the critical process parameters to monitor during the final crystallization of this compound to ensure consistent polymorphic form?
A2: Controlling polymorphism is crucial for the final active pharmaceutical ingredient (API). The key parameters to monitor and control during crystallization are:
-
Solvent System: The choice of solvent, anti-solvent, and their ratio is critical.
-
Temperature Profile: The cooling rate during crystallization directly influences nucleation and crystal growth, which in turn affects the polymorphic form.
-
Supersaturation: The level of supersaturation at which nucleation occurs is a key determinant of the resulting crystal form.
-
Agitation Rate: The mixing speed affects crystal size distribution and can influence the transformation between different polymorphic forms.
-
Seeding Strategy: The use of seed crystals of the desired polymorph, their quantity, and the point of addition are vital for consistent results.
Q3: We are struggling with the removal of a persistent process-related impurity. What are some effective strategies?
A3: Managing impurities is a central challenge in API manufacturing. Consider the following strategies:
-
Impurity Identification: The first step is to identify the structure of the impurity. This can be done using techniques like LC-MS and NMR. Understanding the impurity's origin can guide its removal.
-
Reaction Optimization: Re-evaluate the reaction conditions (e.g., temperature, stoichiometry, catalyst) to minimize the formation of the impurity.
-
Recrystallization: Experiment with different solvent systems for recrystallization. A multi-solvent system might be more effective than a single solvent.
-
Chromatographic Purification: While often a last resort at large scale due to cost, flash chromatography or preparative HPLC can be used for impurity removal.
-
Wash Steps: Introducing specific wash steps during the work-up, targeting the solubility of the impurity, can be effective.
Troubleshooting Guides
Issue: Low Yield and Purity in the Final Step
This guide addresses common problems encountered during the final synthetic step of this compound, focusing on potential causes and solutions when scaling up from laboratory to pilot plant.
| Observation | Potential Cause | Recommended Action |
| Yield drops from 85% (lab) to 60% (pilot). | Inefficient heat transfer leading to side reactions. | Profile the reaction temperature carefully. Implement a controlled cooling/heating system. Consider a jacketed reactor with precise temperature control. |
| Purity decreases, with a new major impurity detected. | Slower reagent addition in the pilot plant, leading to different reaction kinetics. | Optimize the reagent addition rate at the pilot scale. Perform a Design of Experiments (DoE) to find the optimal rate. |
| Inconsistent results between batches. | Variation in the quality of the starting material. | Implement stricter quality control for incoming raw materials. Develop an analytical method to quantify critical impurities in the starting material. |
Issue: Inconsistent Crystal Form
This guide provides troubleshooting steps for achieving a consistent polymorphic form of this compound during crystallization.
| Observation | Potential Cause | Recommended Action |
| A mixture of polymorphs is obtained. | Uncontrolled nucleation due to rapid cooling or high supersaturation. | Implement a controlled cooling profile. Develop a seeding protocol with the desired polymorph. |
| The obtained polymorph is not the thermodynamically stable form. | Crystallization is occurring under kinetic control. | Experiment with different solvent systems and longer crystallization times to favor the stable form. Consider slurry experiments to determine the most stable polymorph. |
| Crystal size is too small, leading to filtration issues. | High degree of supersaturation causing rapid nucleation. | Reduce the cooling rate. Optimize the agitation speed. Consider an anti-solvent addition strategy to control supersaturation. |
Experimental Protocols
Protocol: Optimized Crystallization of this compound (Form I)
This protocol describes a robust method for obtaining the desired polymorphic form (Form I) of this compound at a 50L scale.
-
Dissolution: Charge the 50L reactor with crude this compound (5 kg) and a pre-mixed solvent system of isopropanol (B130326) (25 L) and water (5 L). Heat the mixture to 65°C with gentle agitation (100 RPM) until complete dissolution is observed.
-
Filtration: Perform a hot filtration of the solution through a 1 µm filter to remove any particulate matter.
-
Controlled Cooling: Cool the solution from 65°C to 50°C over 1 hour.
-
Seeding: At 50°C, add a slurry of Form I seed crystals (50 g in 500 mL of isopropanol). Hold at this temperature for 2 hours to allow for crystal growth.
-
Final Crystallization: Cool the mixture from 50°C to 10°C over 4 hours.
-
Isolation: Filter the resulting solid and wash with a cold (5°C) mixture of isopropanol/water (5:1, 10 L).
-
Drying: Dry the solid under vacuum at 45°C until the loss on drying is less than 0.5%.
Visualizations
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Technical Support Center: Mitigating Iptriazopyrid Resistance in Weed Populations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in studying and mitigating weed resistance to Iptriazopyrid, a novel Group 27 herbicide.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and how does it differ from other herbicides?
A1: this compound is a novel azole carboxamide herbicide that functions as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1][2][3][4][5][6] HPPD is a key enzyme in the carotenoid biosynthesis pathway in plants. By inhibiting this enzyme, this compound prevents the formation of essential pigments that protect chlorophyll (B73375) from photo-oxidation, leading to characteristic bleaching or whitening of the plant tissue (chlorosis) and subsequent plant death.[1][5]
Its novelty lies in its chemical structure, which is distinct from other existing HPPD inhibitors.[1][2][3][4][5][6] A key feature of this compound is its selectivity. For instance, rice plants can rapidly metabolize and detoxify the herbicide, whereas susceptible weeds like barnyard grass cannot, leading to high crop safety.[1]
Q2: What are the potential mechanisms by which weeds could develop resistance to this compound?
A2: While specific cases of resistance to this compound are yet to be widely documented due to its novelty, potential resistance mechanisms can be extrapolated from what is known about other HPPD inhibitors and herbicide resistance in general. These mechanisms fall into two main categories:
-
Target-Site Resistance (TSR): This involves modifications to the HPPD enzyme itself, preventing the herbicide from binding effectively. This can occur through:
-
Point mutations: Changes in the DNA sequence of the HPPD gene that result in an altered amino acid sequence of the enzyme, reducing the binding affinity of this compound.[7][8]
-
Gene amplification: An increase in the number of copies of the HPPD gene, leading to overproduction of the HPPD enzyme. This "dilutes" the effect of the herbicide.
-
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. For HPPD inhibitors, the most common NTSR mechanism is:
-
Enhanced metabolism: The resistant weed biotype may have an increased ability to metabolize and detoxify the herbicide before it can reach the HPPD enzyme. This is often mediated by enzymes such as cytochrome P450 monooxygenases.[9][10] Enhanced metabolism is a significant concern as it can lead to cross-resistance to other herbicides with different modes of action.[11]
-
Q3: How can I design an experiment to determine if a weed population is resistant to this compound?
A3: A dose-response assay is the standard method to confirm herbicide resistance and determine the level of resistance. This involves treating suspected resistant and known susceptible weed populations with a range of this compound doses and comparing their responses. A significant shift in the dose required to achieve 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) in the suspected population compared to the susceptible population indicates resistance.
Below is a generalized workflow for a dose-response assay.
References
- 1. Evolution of resistance to HPPD-inhibiting herbicides in a wild radish population via enhanced herbicide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. Identification and application of herbicide‐resistant 4‐hydroxyphenylpyruvate dioxygenase (HPPD) alleles via directed evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herbicide Resistance Detection in the Field [extension.sdstate.edu]
- 5. How to spot herbicide resistance | FMC Ag CA [ag.fmc.com]
- 6. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 7. Herbicide-resistant 4-hydroxyphenylpyruvate dioxygenase variants identified via directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Multisite Mutagenesis of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Enhances Rice Resistance to HPPD Inhibitors and Its Carotenoid Contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing Iptriazopyrid Selectivity in Rice Varieties
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the herbicide Iptriazopyrid in different rice varieties.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it achieve selectivity in rice?
A1: this compound is a novel azole carboxamide herbicide that functions as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1][2][3][4][5][6] By inhibiting the HPPD enzyme, it disrupts the carotenoid biosynthesis pathway in plants, leading to chlorosis (bleaching) and eventual death of susceptible weeds.[1][3][4][5][6] Its classification is Group 27 in the Global Herbicide Resistance Action Committee (HRAC).[1][4][5]
The selectivity of this compound in rice is primarily based on differential metabolism. Rice plants can rapidly metabolize and detoxify this compound, rendering it harmless.[1][4][5] In contrast, many common rice weeds, such as barnyard grass (Echinochloa crus-galli), lack the ability to metabolize the compound quickly, leading to its herbicidal effect.[1][4]
Q2: Are all rice varieties equally tolerant to this compound?
A2: Not necessarily. While this compound is designed for high selectivity in rice, studies on other HPPD-inhibiting herbicides have shown that different rice varieties can exhibit varying levels of tolerance.[7][8][9][10] For instance, research has indicated that some Indica x Japonica hybrid rice cultivars are more susceptible to certain HPPD inhibitors than Japonica varieties.[7][8][9] This differential sensitivity is often linked to the genetic capacity for herbicide metabolism.
Q3: What are the primary metabolic pathways in rice responsible for detoxifying HPPD inhibitors like this compound?
A3: The detoxification of herbicides in rice is a complex process involving several enzyme families. Key pathways include:
-
Cytochrome P450 monooxygenases (P450s): These enzymes are often involved in the initial modification of the herbicide molecule, making it less toxic and more susceptible to further breakdown.[11][12][13][14]
-
Glutathione (B108866) S-transferases (GSTs): GSTs catalyze the conjugation of glutathione to the herbicide or its metabolites, which is a crucial step in detoxification and sequestration.[13][15][16][17][18][19]
-
Glycosyltransferases: These enzymes can also be involved in the detoxification process.
-
Specific Genes: For some HPPD inhibitors like benzobicyclon (B1666587), the gene HPPD INHIBITOR SENSITIVE 1 (HIS1) has been identified as a key factor in conferring tolerance in Japonica rice by metabolizing the herbicide.[13][20][21]
The efficiency of these metabolic pathways can vary among different rice cultivars, leading to differences in selectivity.
Q4: What environmental factors can influence the selectivity of this compound in rice?
A4: Environmental conditions can significantly impact herbicide performance and selectivity.[22][23][24][25] Key factors include:
-
Temperature: Low temperatures can slow down the metabolic processes in rice plants, potentially reducing their ability to detoxify this compound and leading to increased phytotoxicity.[22][24]
-
Soil Type: Soil composition can affect the availability and uptake of soil-applied herbicides, although this compound is intended for foliar application.[25]
-
Plant Growth Stage: The age and developmental stage of the rice plant can influence its metabolic rate and overall tolerance to herbicides.[23][25]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected phytotoxicity (chlorosis, stunting) in a specific rice variety after this compound application. | 1. Differential Varietal Sensitivity: The rice variety being tested may have a lower capacity to metabolize this compound. This is more likely in certain Indica or Indica x Japonica hybrids.[7][8][9] 2. Suboptimal Environmental Conditions: Low temperatures or other stressors at the time of application can reduce the rice plant's metabolic rate.[22][24] 3. Incorrect Application Rate or Timing: Applying the herbicide at a higher than recommended rate or at a sensitive growth stage can overwhelm the plant's detoxification mechanisms. | 1. Review Variety Information: Check available literature for data on the herbicide tolerance of the specific rice cultivar or related varieties. 2. Conduct a Dose-Response Experiment: Test a range of this compound concentrations on your rice variety to determine its specific tolerance level. 3. Monitor Environmental Conditions: Ensure that experiments are conducted under optimal temperature and growing conditions for rice. 4. Verify Application Protocol: Double-check the application rate, timing, and spray volume to ensure they align with recommended guidelines. |
| Inconsistent results across replicate experiments. | 1. Variability in Plant Growth: Inconsistent plant age, size, or health can lead to variable responses. 2. Environmental Fluctuations: Changes in temperature, light, or humidity between experiments can affect herbicide uptake and metabolism.[22][24] 3. Application Inconsistency: Variations in spray coverage or dosage can lead to differing results. | 1. Standardize Plant Material: Use seeds from a uniform lot and select plants of similar size and developmental stage for experiments. 2. Control Environmental Conditions: Conduct experiments in a controlled environment (growth chamber or greenhouse) with consistent conditions. 3. Calibrate Application Equipment: Ensure that spray equipment is properly calibrated to deliver a consistent and accurate dose. |
| Difficulty in detecting and quantifying this compound and its metabolites in rice tissue. | 1. Inadequate Extraction Method: The chosen solvent and extraction procedure may not be efficient for this compound and its metabolites. 2. Matrix Effects in Analysis: Co-extracted compounds from the rice matrix can interfere with analytical detection by LC-MS/MS or GC-MS.[26][27] 3. Low Analyte Concentration: The concentration of the parent compound or its metabolites may be below the limit of detection of the analytical instrument. | 1. Optimize Extraction Protocol: Test different extraction solvents and techniques (e.g., QuEChERS-based methods) to maximize recovery.[27][28] 2. Incorporate a Clean-up Step: Use solid-phase extraction (SPE) or other clean-up methods to remove interfering matrix components. 3. Use a Sensitive Analytical Method: Employ a validated LC-MS/MS or high-resolution mass spectrometry method for sensitive and specific detection. 4. Include Internal Standards: Use isotopically labeled standards to correct for matrix effects and variations in extraction efficiency. |
Data Presentation
Table 1: Expected Differential Sensitivity of Rice Ecotypes to HPPD-Inhibiting Herbicides
| Rice Ecotype | Expected Tolerance to HPPD Inhibitors | Key Metabolic Factors | Supporting Evidence |
| Japonica | Generally Higher | Often possess functional genes for rapid metabolism (e.g., HIS1 for benzobicyclon).[13][20][21] | Studies have shown greater tolerance of Japonica varieties to benzobicyclon and mesotrione (B120641) compared to Indica x Japonica hybrids.[7][8][9] |
| Indica | Can be Variable to Lower | May lack or have less efficient metabolic pathways for certain HPPD inhibitors compared to Japonica varieties. | Indica x Japonica hybrids have demonstrated higher susceptibility to phytotoxicity from some HPPD herbicides.[7][8][9] |
| Indica x Japonica Hybrids | Can be Variable to Lower | Metabolic capacity can be inherited differently from parent lines, sometimes resulting in lower tolerance than either parent.[10] | These hybrids have shown significant phytotoxicity, including chlorosis and reduced yield, with certain HPPD inhibitor treatments.[7][8][9] |
Note: This table provides a generalized expectation based on existing research with other HPPD inhibitors. Specific responses to this compound should be empirically determined for each rice variety.
Experimental Protocols
Protocol 1: Assessing Differential Selectivity of this compound in Rice Varieties
Objective: To determine and compare the tolerance levels of different rice varieties to this compound.
Materials:
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Seeds of selected rice varieties (e.g., a Japonica, an Indica, and an Indica x Japonica hybrid).
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Pots, soil mix, and greenhouse or growth chamber facilities.
-
This compound analytical standard and commercial formulation.
-
Research track sprayer calibrated for uniform application.
-
Deionized water, surfactant.
Methodology:
-
Plant Growth: Sow pre-germinated seeds of each rice variety in pots filled with a standard soil mix. Grow the plants in a controlled environment (e.g., 28°C/22°C day/night temperature, 12-hour photoperiod).
-
Herbicide Application: At the 3-4 leaf stage, treat the rice plants with a range of this compound doses (e.g., 0, 0.5X, 1X, 2X, 4X, where 1X is the recommended field rate). Include an untreated control for each variety.
-
Application Procedure: Use a research track sprayer to apply the herbicide solutions uniformly. Ensure consistent spray volume and pressure.
-
Data Collection:
-
Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no injury) to 100% (plant death).
-
Plant Height: Measure the height of the main tiller at each assessment point.
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Biomass Measurement: At 21 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis: Analyze the data using ANOVA to determine significant differences between varieties and treatments. Calculate the GR50 (the dose required to cause a 50% reduction in growth) for each variety.
Protocol 2: Analysis of this compound Metabolism in Rice Tissue
Objective: To quantify the rate of this compound metabolism in tolerant and susceptible rice varieties.
Materials:
-
Rice plants from tolerant and susceptible varieties (from Protocol 1).
-
This compound and any available metabolite standards.
-
Acetonitrile (B52724), water, formic acid (LC-MS grade).
-
Homogenizer, centrifuge, vortex mixer.
-
Syringe filters (0.22 µm).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Methodology:
-
Sample Collection: Treat rice plants with a 1X dose of this compound. Harvest leaf tissue at various time points (e.g., 0, 6, 24, 48, and 72 hours after treatment).
-
Extraction (QuEChERS-based approach):
-
Weigh 1-2 g of homogenized leaf tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add appropriate QuEChERS salts (e.g., MgSO4, NaCl), shake for 1 minute, and centrifuge.
-
-
Clean-up (optional but recommended):
-
Take an aliquot of the supernatant and perform a dispersive solid-phase extraction (d-SPE) clean-up step to remove interfering compounds.
-
-
Sample Preparation for LC-MS/MS:
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for the specific detection of this compound and its potential metabolites.
-
Inject the samples and quantify the analytes based on a standard curve.
-
-
Data Analysis: Plot the concentration of this compound and its metabolites over time for each rice variety to determine the rate of metabolism.
Visualizations
Caption: Mechanism of action of this compound via HPPD inhibition.
Caption: Workflow for assessing this compound selectivity in rice.
Caption: Basis of this compound selectivity in rice vs. weeds.
References
- 1. [PDF] Genome-wide association study reveals the genetic basis of rice resistance to three herbicides | Semantic Scholar [semanticscholar.org]
- 2. Some Factors Affecting Herbicide Selectivity in Upland Rice | Weed Science | Cambridge Core [cambridge.org]
- 3. Genome-wide association study reveals the genetic basis of rice resistance to three herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nissanchem.co.jp [nissanchem.co.jp]
- 5. Nissan Chemical's New Herbicide this compound: First HPPD Inhibitor for Foliar Application in Rice, to Be Launched in 2027 [tridge.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Response of Phytotoxicity on Rice Varieties to HPPD-inhibiting Herbicides in Paddy Rice Fields [agris.fao.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Tolerance of rice cultivars to herbicides. [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of different sensitivities to 4-hydroxyphenylpyruvate dioxygenase inhibitor benzobicyclon in weedy rice (Oryza sativa f. spontanea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Glutathione S-transferase activity facilitates rice tolerance to the barnyard grass root exudate DIMBOA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. scielo.br [scielo.br]
- 23. agriculturistmusa.com [agriculturistmusa.com]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. my.ucanr.edu [my.ucanr.edu]
- 26. 2024.sci-hub.se [2024.sci-hub.se]
- 27. biochemjournal.com [biochemjournal.com]
- 28. kspsjournal.or.kr [kspsjournal.or.kr]
troubleshooting poor performance of Iptriazopyrid in specific environmental conditions
Welcome to the technical support center for Iptriazopyrid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting poor performance during in-vitro experiments under specific environmental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel azole carboxamide herbicide.[1] Its primary mechanism of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD is a key enzyme in the carotenoid biosynthesis pathway in plants. By inhibiting this enzyme, this compound disrupts the production of essential molecules, leading to bleaching of plant tissues and ultimately, plant death.[2]
Q2: I am observing lower than expected potency of this compound in my cell-based assay. What could be the issue?
A2: Poor performance of this compound in a cell-based assay can stem from several factors. One common issue is the stability of the compound in your assay medium. The pH and temperature of the incubation conditions can significantly affect the stability and solubility of a compound. It is also crucial to ensure accurate preparation of your stock solutions and dilutions. Finally, the metabolic activity of your cell line could be a factor, as some cell types may metabolize this compound at different rates.
Q3: How does pH affect the stability and activity of this compound?
A3: While specific stability data for this compound across a range of pH values is not extensively published, the stability of many small molecules can be pH-dependent.[3][4] For example, some compounds undergo hydrolysis or other forms of degradation under acidic or alkaline conditions.[3] It is recommended to empirically test the stability of this compound in your specific assay buffer at its working pH. A general guideline is to prepare fresh dilutions of the compound from a stable stock solution just before each experiment.
Q4: Can temperature fluctuations impact the performance of this compound in my experiments?
A4: Yes, temperature can influence the stability of this compound. Elevated temperatures can accelerate the degradation of chemical compounds.[5] For consistent results, it is important to maintain a stable and controlled temperature throughout your experiment, from compound storage to the final assay readout. It is advisable to store stock solutions at -20°C or -80°C and minimize the time working solutions are kept at room temperature.
Q5: What are the best practices for preparing this compound stock solutions?
A5: Due to the lack of specific public data on this compound's solubility in various laboratory solvents, it is recommended to start with a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For experimental use, a 10% suspension concentrate (SC) formulation has been noted in the literature.[6] When diluting the stock solution into aqueous buffers, it is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all experimental conditions to avoid solvent-induced artifacts.
Troubleshooting Guide: Poor Performance of this compound
This guide provides a structured approach to identifying and resolving common issues that may lead to the poor performance of this compound in your experiments.
Problem 1: Inconsistent or No Inhibitory Activity
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize exposure of the compound to light and elevated temperatures. |
| Incorrect Concentration | Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution using an analytical method like HPLC. |
| Solubility Issues | Visually inspect your final dilutions for any precipitation. If precipitation is observed, consider adjusting the solvent system or using a gentle warming and vortexing step. However, be cautious as heat can also degrade the compound. |
| Assay Interference | Run appropriate controls, including a vehicle control (the solvent used to dissolve this compound) and a positive control (a known HPPD inhibitor), to ensure the assay is performing as expected. |
Problem 2: High Variability Between Replicates
| Potential Cause | Recommended Action |
| Pipetting Errors | Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in dispensing small volumes. |
| Incomplete Dissolution | Ensure this compound is fully dissolved in the stock solution and that dilutions are thoroughly mixed before being added to the assay. |
| Edge Effects in Plates | If using a multi-well plate format, be mindful of "edge effects" where wells on the perimeter of the plate behave differently. Consider not using the outer wells for critical experiments or filling them with a blank solution. |
| Temperature Gradients | Ensure uniform temperature across your incubation chamber or plate reader to avoid variability in reaction rates. |
Experimental Protocols
General HPPD Inhibition Assay Protocol (Spectrophotometric)
This protocol provides a general framework for an in-vitro HPPD inhibition assay. Optimization of specific parameters for this compound is recommended.
Materials:
-
Purified HPPD enzyme
-
This compound
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.0)
-
Iron(II) solution (e.g., (NH4)2Fe(SO4)2)
-
Microplate reader capable of measuring absorbance at a suitable wavelength for the reaction product.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations for the assay.
-
In a 96-well plate, add the assay buffer, iron(II) solution, and the diluted this compound or vehicle control.
-
Add the purified HPPD enzyme to all wells except for the negative control wells.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the HPP substrate to all wells.
-
Immediately begin monitoring the change in absorbance over time at the appropriate wavelength.
-
Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of HPPD inhibition by this compound.
References
- 1. nissanchem.co.jp [nissanchem.co.jp]
- 2. echemi.com [echemi.com]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
addressing inconsistencies in Iptriazopyrid field trial results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies in field trial results. Here you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during Iptriazopyrid field trials.
1. Issue: Reduced Efficacy on Target Weeds
Q1: We are observing lower than expected weed control in our field trials. What are the potential causes and how can we investigate this?
A1: Reduced efficacy can stem from several factors, including herbicide resistance, environmental conditions, or application errors.
Troubleshooting Steps:
-
Confirm Application Accuracy: Verify spray concentration, calibration of equipment, and uniformity of application.
-
Evaluate Environmental Conditions: Extreme temperatures, rainfall shortly after application, or drought stress can affect herbicide uptake and translocation.
-
Investigate Weed Growth Stage: this compound is most effective on young, actively growing weeds. Efficacy may be reduced on mature plants.
-
Assess for Herbicide Resistance: Collect weed seeds from areas with poor control and from areas with good control for comparative greenhouse studies.
Experimental Protocol: Weed Resistance Testing
A dose-response assay is crucial to determine if reduced efficacy is due to herbicide resistance.
-
Seed Collection: Collect mature seeds from the suspected resistant weed population in the field, as well as from a known susceptible population.
-
Plant Growth: Grow the seeds in a controlled greenhouse environment to the 2-3 leaf stage.
-
Herbicide Application: Apply this compound at a range of doses (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate) to both the suspected resistant and susceptible populations.
-
Evaluation: After a set period (e.g., 21 days), visually assess plant mortality and measure biomass reduction.
-
Data Analysis: Calculate the herbicide concentration required to inhibit growth by 50% (IC50) for both populations. A significantly higher IC50 for the suspected resistant population indicates resistance.
2. Issue: Inconsistent Crop Safety (Phytotoxicity)
Q2: We have observed unexpected phytotoxicity in our rice crop after this compound application in some trial plots. What could be the cause?
A2: While this compound is known for its high selectivity to rice, certain environmental stressors or tank-mix partners can potentially lead to crop injury.[1][2][3] Rice plants rapidly metabolize this compound, which ensures crop safety.[1][2][3][4]
Troubleshooting Steps:
-
Review Application Rate: Ensure the application rate was within the recommended range.
-
Analyze Environmental Conditions: High temperatures, humidity, or waterlogged soils can increase crop stress and potentially enhance herbicide uptake, leading to phytotoxicity.
-
Check Tank-Mix Compatibility: If this compound was tank-mixed with other pesticides or adjuvants, there may be an antagonistic or synergistic effect. Conduct a greenhouse study to evaluate the effects of the tank-mix partners on crop safety.
-
Examine Crop Growth Stage: The growth stage of the rice at the time of application can influence its tolerance.
Experimental Protocol: Tank-Mix Compatibility Test
-
Plant Growth: Grow rice plants in a greenhouse to the same growth stage as in the field trial.
-
Treatment Application: Apply this compound alone, the tank-mix partner(s) alone, and the full tank-mix combination at the field application rates. Include an untreated control.
-
Phytotoxicity Assessment: Visually score crop injury at regular intervals (e.g., 3, 7, and 14 days after application) using a standardized rating scale (e.g., 0% = no injury, 100% = plant death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground biomass and measure the dry weight to quantify any growth reduction.
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action of this compound?
A3: this compound is a Group 27 herbicide that works by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3] This enzyme is essential for the biosynthesis of plastoquinone (B1678516) and carotenoids in plants.[5] Inhibition of HPPD leads to chlorosis (bleaching) and subsequent death of susceptible weeds.[4][5][6]
Q4: Why is this compound selective for rice?
A4: The selectivity of this compound is due to differential metabolism between rice and target weeds.[1][2][3] Rice plants can rapidly metabolize and detoxify the this compound molecule, whereas susceptible weeds like barnyard grass cannot.[1][2][3] This metabolic difference ensures high crop safety.[1][2][3]
Q5: Can this compound be used in both pre- and post-emergence applications?
A5: this compound is positioned as the first foliar-applied Group 27 herbicide for rice fields, indicating its use in post-emergence applications.[1][2] It can be used for both soil and foliage treatment.[7]
Q6: What is the effect of soil type on this compound efficacy?
A6: Soil properties such as organic matter content and pH can influence the availability and degradation of soil-applied herbicides. For foliar-applied this compound, these factors are less likely to have a direct impact on initial efficacy but could affect residual activity. It is recommended to conduct trials on a range of soil types representative of the target agricultural areas.
Data Presentation
Table 1: Hypothetical Dose-Response Data for Suspected Resistant vs. Susceptible Barnyard Grass (Echinochloa crus-galli)
| This compound Dose (g a.i./ha) | Susceptible Population (% Biomass Reduction) | Suspected Resistant Population (% Biomass Reduction) |
| 0 | 0 | 0 |
| 7.5 | 52 | 15 |
| 15 | 85 | 35 |
| 30 | 98 | 60 |
| 60 | 100 | 82 |
| 120 | 100 | 95 |
| IC50 (g a.i./ha) | 7.2 | 28.5 |
Table 2: Hypothetical Rice Phytotoxicity Data for Tank-Mix Compatibility
| Treatment | Visual Injury at 7 DAA (%) | Biomass Reduction at 21 DAA (%) |
| Untreated Control | 0 | 0 |
| This compound (30 g a.i./ha) | 2 | 3 |
| Product X (Fungicide) | 1 | 2 |
| This compound + Product X | 15 | 25 |
| Product Y (Insecticide) | 0 | 1 |
| This compound + Product Y | 3 | 4 |
Visualizations
Caption: Mechanism of action of this compound via HPPD inhibition.
Caption: Troubleshooting workflow for reduced this compound efficacy.
Caption: Key factors influencing this compound field trial outcomes.
References
- 1. echemi.com [echemi.com]
- 2. nissanchem.co.jp [nissanchem.co.jp]
- 3. Nissan Chemical's New Herbicide this compound: First HPPD Inhibitor for Foliar Application in Rice, to Be Launched in 2027 [tridge.com]
- 4. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New ISO Candidate July 2022 Update – Japanese Nissan Chemical: this compound – New Herbicide Candidate Published – News & Updates [chemrobotics.in]
Validation & Comparative
Navigating Rice Crop Protection: A Comparative Safety Profile of Iptriazopyrid and Alternative Herbicides
A new selective herbicide, Iptriazopyrid, is poised for its market debut in 2027, offering a promising tool for weed management in rice cultivation.[1] This guide provides an objective comparison of the available safety data for this compound against established alternative herbicides used in rice crops. It is important to note that this compound is a herbicide, not a fungicide, and this guide will therefore focus on its safety profile in the context of weed control.
Developed by Nissan Chemical Corporation in collaboration with Japan's National Institute of Advanced Industrial Science and Technology (AIST), this compound is a novel herbicide active ingredient for paddy rice.[1] It has demonstrated excellent control of resistant grass weeds, such as barnyard grass and red sprangletop, for which existing herbicides are losing their efficacy.[2]
The Safety Profile of this compound: A Qualitative Overview
This compound's safety in rice crops stems from its selective action.[3][4] It functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for carotenoid synthesis in plants.[1][2] While it effectively targets and is not metabolized by major rice weeds, rice plants can rapidly metabolize and detoxify the compound.[1][2] This metabolic difference ensures high crop safety.[1][2]
As a newer herbicide, detailed quantitative toxicological data for this compound, such as LD50 and No Observed Adverse Effect Level (NOAEL) values, are not yet widely available in the public domain. The available information emphasizes its high selectivity and safety for rice crops based on its mechanism of action.[1][2]
Quantitative Safety Comparison of Alternative Rice Herbicides
For a comprehensive understanding of the safety landscape, this section presents a quantitative comparison of commonly used herbicides in rice cultivation.
| Herbicide | Acute Oral LD50 (Rat) | Acute Dermal LD50 (Rat/Rabbit) | Chronic NOAEL (Rat) |
| Mesotrione | >5000 mg/kg bw[5][6] | >2000 mg/kg bw[5][6] | 20 mg/kg bw/day (2-year, rat)[7] |
| Penoxsulam | >5000 mg/kg[8][9] | >5000 mg/kg[8] | 5 mg/kg/day[10] |
| Quinclorac | 2680 mg/kg bw | >2000 mg/kg bw | 70 mg/kg/day |
| Propanil | >2500 mg/kg of body weight[7] | >5000 mg/kg (rabbit)[1] | 20 mg/kg of body weight per day[7] |
Note: A higher LD50 value indicates lower acute toxicity. The NOAEL is the highest dose at which no adverse effects are observed in long-term studies.
Experimental Protocols for Herbicide Safety Assessment
The safety evaluation of herbicides follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability.
Acute Oral Toxicity Testing (Based on OECD Guideline 423)
This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.
-
Principle: A stepwise procedure is used where a single sex (typically females) of rodent is dosed. The presence or absence of mortality at one dose level determines the next step.
-
Animal Selection: Healthy, young adult rats are typically used.
-
Dosing: The test substance is administered in a single dose via gavage. Animals are fasted before dosing.
-
Observation: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)
This study provides information on the possible health hazards likely to arise from repeated exposure over a prolonged period.
-
Principle: The test substance is administered orally in graduated doses to several groups of experimental animals, one dose level per group, for a period of 90 days.
-
Animal Selection: Typically, rats are used.
-
Dosing: The substance is administered daily, seven days a week, mixed in the diet or drinking water, or by gavage.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, and hematological and clinical biochemistry examinations are conducted.
-
Pathology: At the end of the study, all animals are subjected to a full gross necropsy and histopathological examination of major organs and tissues.
Environmental Fate Assessment
Understanding the environmental behavior of a herbicide is crucial for its overall safety profile.
-
Degradation Studies: These studies assess the persistence of the herbicide in soil and water under various conditions (e.g., aerobic, anaerobic). Half-life (DT50) is a key parameter measured.
-
Mobility Studies: Adsorption-desorption experiments are conducted to determine the herbicide's potential to leach into groundwater or move into surface water. The Groundwater Ubiquity Score (GUS) index is often calculated to estimate leaching potential.
-
Field Dissipation Studies: These are conducted under real-world conditions in rice paddies to monitor the decline of the herbicide and its metabolites in soil and water over time.
Visualizing Mechanisms and Workflows
This compound's Mechanism of Action
Caption: Mechanism of this compound as an HPPD inhibitor in weeds.
General Experimental Workflow for Herbicide Safety Assessment
References
- 1. nissanchem.co.jp [nissanchem.co.jp]
- 2. New ISO Candidate July 2022 Update – Japanese Nissan Chemical: this compound – New Herbicide Candidate Published – News & Updates [chemrobotics.in]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. Federal Register :: Pesticide Product Registration; Receipt of Applications for New Active Ingredients [federalregister.gov]
- 5. This compound (Ref: NC-656) [sitem.herts.ac.uk]
- 6. Peer review of the pesticide risk assessment of the active substance fat distillation residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2023127806A1 - Aryl tetrahydropyridine derivative or salt thereof, pest control agent containing same, and method for use thereof - Google Patents [patents.google.com]
- 8. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound – News & Updates [chemrobotics.in]
- 10. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
Unraveling the Cross-Resistance Profile of Iptriazopyrid: A Comparative Guide
A new frontier in herbicide technology, Iptriazopyrid, a novel azole carboxamide-based inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), has shown significant promise in controlling problematic weeds, particularly in rice cultivation.[1][2] As with any new herbicide, understanding its potential for cross-resistance with existing herbicide classes is paramount for sustainable weed management strategies. This guide provides a comprehensive overview of the current understanding of cross-resistance related to HPPD inhibitors and outlines the experimental frameworks necessary for evaluating the specific profile of this compound.
While direct experimental data on the cross-resistance of this compound with other herbicide classes is not yet publicly available, extensive research on other HPPD inhibitors provides a foundation for understanding potential interactions. Resistance to HPPD inhibitors, such as mesotrione (B120641) and tembotrione, has been documented in several weed species, including Amaranthus tuberculatus (waterhemp), Amaranthus palmeri (Palmer amaranth), and Raphanus raphanistrum (wild radish).[3][4][5][6]
A critical finding in the study of HPPD inhibitor resistance is the prevalence of non-target-site resistance (NTSR), primarily through enhanced herbicide metabolism.[4][7] This mechanism can lead to broad cross-resistance, where resistance to one herbicide class confers resistance to others with different modes of action. For instance, a wild radish population in Australia developed resistance to HPPD-inhibiting herbicides without prior exposure, as a result of resistance evolution to other herbicides.[4][7] This underscores the importance of proactive and thorough cross-resistance studies for new active ingredients like this compound.
Comparative Data on HPPD Inhibitor Cross-Resistance
The following tables summarize existing data on cross-resistance patterns observed in weeds resistant to HPPD inhibitors, providing a comparative context for the potential performance of this compound.
Table 1: Documented Cross-Resistance of HPPD Inhibitor-Resistant Weeds to Other Herbicide Classes
| Weed Species | Resistant to HPPD Herbicide(s) | Cross-Resistance Observed with | Resistance Mechanism |
| Raphanus raphanistrum (Wild Radish) | Mesotrione, Tembotrione, Isoxaflutole | ALS Inhibitors, Auxinic Herbicides | Enhanced Metabolism (Non-Target-Site)[4][7] |
| Amaranthus tuberculatus (Waterhemp) | Mesotrione | Photosystem II Inhibitors (e.g., Atrazine) | Enhanced Metabolism (Non-Target-Site) |
| Amaranthus palmeri (Palmer Amaranth) | Tembotrione | ALS Inhibitors, EPSPS Inhibitors (Glyphosate) | Target-Site and Non-Target-Site Resistance |
Table 2: Resistance Levels of a Wild Radish Population to HPPD-Inhibiting Herbicides
| Herbicide | Class | Resistance Index (RI) |
| Mesotrione | HPPD Inhibitor | 4.0 - 6.5 |
| Tembotrione | HPPD Inhibitor | 4.0 - 6.5 |
| Isoxaflutole | HPPD Inhibitor | 4.0 - 6.5 |
| Data adapted from Pest Management Science, 2020.[4] |
Experimental Protocols for Assessing Cross-Resistance
To ascertain the specific cross-resistance profile of this compound, rigorous experimental protocols are necessary. The following outlines a detailed methodology for conducting such studies, based on established practices in herbicide resistance research.[8][9][10][11]
Objective: To determine the level of cross-resistance of this compound with other major herbicide classes (ALS inhibitors, ACCase inhibitors, Photosystem II inhibitors) in selected weed biotypes with known resistance profiles.
Materials:
-
Seeds of susceptible and confirmed resistant weed biotypes (e.g., Lolium rigidum, Amaranthus palmeri).
-
Technical grade this compound and commercial formulations of representative herbicides from other classes.
-
Potting medium, pots, and controlled environment growth chambers or greenhouses.
-
Herbicide spray chamber calibrated for precise application.
-
Analytical equipment for residue analysis (optional, for metabolism studies).
Methodology:
-
Plant Growth:
-
Germinate seeds of each biotype and transplant uniform seedlings into pots at a specific growth stage (e.g., 2-3 leaf stage).
-
Grow plants under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Treatment:
-
Prepare a range of herbicide concentrations for each tested herbicide, including a non-treated control.
-
Apply herbicides at a defined growth stage using a calibrated spray chamber to ensure uniform coverage.
-
-
Data Collection:
-
Assess plant mortality and biomass reduction at a set time point after treatment (e.g., 21 days).
-
Determine the herbicide dose required to cause 50% growth reduction (GR₅₀) for each biotype and herbicide.
-
-
Data Analysis:
-
Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype. An RI greater than 1 indicates resistance.
-
-
Mechanism Investigation (Optional):
-
For biotypes showing significant cross-resistance, further studies can be conducted to elucidate the mechanism, such as enzyme assays to detect target-site mutations or metabolism studies using radiolabeled herbicides.
-
Visualizing Experimental and Logical Frameworks
To better illustrate the concepts and processes involved in cross-resistance studies, the following diagrams are provided.
Caption: Metabolic cross-resistance to herbicides.
Caption: Workflow for a cross-resistance study.
References
- 1. nissanchem.co.jp [nissanchem.co.jp]
- 2. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hracglobal.com [hracglobal.com]
- 4. Evolution of resistance to HPPD-inhibiting herbicides in a wild radish population via enhanced herbicide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 6. Group 27 - HPPD-inhibitor Resistance | Herbicide Resistance Action Committee [hracglobal.com]
- 7. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hracglobal.com [hracglobal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Differential Metabolism of Iptriazopyrid Underpins its Selectivity as a Rice Herbicide
A comparative analysis of the metabolic pathways of the novel herbicide Iptriazopyrid in rice (Oryza sativa) versus the problematic weed, barnyard grass (Echinochloa crus-galli), reveals a distinct metabolic discrepancy that is the cornerstone of its crop safety and herbicidal efficacy. Rice possesses the ability to rapidly metabolize this compound into a non-toxic form, while this metabolic pathway is largely absent in barnyard grass, leading to the accumulation of the active herbicide and subsequent plant death.
This compound, a novel azole carboxamide compound, functions as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4] This enzyme is critical in the biosynthesis of plastoquinone (B1678516) and tocopherol in plants; its inhibition leads to chlorosis and ultimately, plant death.[4] The selectivity of this compound for rice over weeds like barnyard grass is not due to differential uptake of the herbicide but rather to the differential metabolic capabilities of the two species.[1][5]
Comparative Metabolic Fate of this compound
Studies have demonstrated that upon foliar application, the amount of this compound remaining on the leaf surface of both rice and barnyard grass is comparable.[1][5] However, the internal concentration of this compound and its primary metabolite, 656Ox-1, diverges significantly between the two species over time.
In rice, this compound is rapidly absorbed and converted to 656Ox-1.[3][5] This rapid metabolism prevents the accumulation of the active herbicidal compound, thus ensuring the safety of the rice crop.[3][6] Conversely, in barnyard grass, the metabolism of this compound is negligible.[3][6] The herbicide accumulates within the plant, leading to the inhibition of HPPD and the observed potent herbicidal effect.[3]
The primary enzymes responsible for herbicide metabolism in plants are cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[7][8][9][10][11] While the specific enzymes responsible for this compound metabolism in rice have not been fully elucidated in the provided information, the rapid conversion to 656Ox-1 is indicative of an efficient enzymatic detoxification process, likely involving one or both of these enzyme families.[9]
Quantitative Analysis of this compound and Metabolite Levels
The following table summarizes the quantitative data on the residual amounts of this compound and the formation of its metabolite 656Ox-1 in rice and barnyard grass after foliar application.
| Time After Treatment | Plant Species | This compound on Leaf Surface (ng) | This compound within Plant (ng) | 656Ox-1 within Plant (ng) |
| Initial | Oryza sativa | ~1000 | 0 | 0 |
| Echinochloa crus-galli | ~1000 | 0 | 0 | |
| Later Time Point | Oryza sativa | Significantly Decreased | Low and Decreasing | High and Increasing |
| Echinochloa crus-galli | Significantly Decreased | High and Persistent | Not Detected or Very Low |
Comparison with an Alternative HPPD Inhibitor: Mesotrione
This compound has demonstrated significantly higher phytotoxicity to Echinochloa crus-galli compared to the commercial HPPD inhibitor, mesotrione. The concentration of this compound required to induce chlorosis is approximately 10 times lower than that of mesotrione.[1][4] Furthermore, the half-maximal inhibitory concentration (IC50) of this compound for barnyard grass is substantially lower than that of mesotrione, indicating greater potency.[1] this compound also exhibits a higher selectivity index for rice compared to mesotrione.[4]
| Herbicide | IC50 for E. crus-galli (g ai ha⁻¹) | Selectivity Index (Rice vs. E. crus-galli) |
| This compound | 6.3 | > 64 |
| Mesotrione | 100 | 4 |
Experimental Protocols
Metabolite Analysis of this compound in Oryza sativa and Echinochloa crus-galli
1. Plant Growth and Treatment:
-
Oryza sativa and Echinochloa crus-galli plants are grown to the third leaf stage.
-
A solution of this compound (e.g., a suspension concentrate formulation) is applied to the foliage of the plants at a specified concentration (e.g., 1000 ng per plant).[5]
2. Sample Collection:
-
At various time points post-application, leaf samples are collected from both species.
-
The leaf surface is washed with a suitable solvent (e.g., acetone) to collect the unabsorbed this compound.
-
The washed leaf tissue is then homogenized to extract the absorbed this compound and any metabolites.
3. Sample Analysis:
-
The extracts from the leaf wash and the homogenized tissue are analyzed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify the amounts of this compound and its metabolite, 656Ox-1.
-
The amount of 656Ox-1 is often converted to this compound equivalents based on the molecular weight ratio for direct comparison.[5]
4. Data Interpretation:
-
The amounts of this compound on the leaf surface, inside the plant, and the amount of metabolite 656Ox-1 inside the plant are plotted over time for both species to visualize the differences in absorption and metabolism.
Visualizing the Metabolic Pathways and Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nissanchem.co.jp [nissanchem.co.jp]
- 4. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A role for glutathione S-transferases in resistance to herbicides in grasses | Weed Science | Cambridge Core [cambridge.org]
Comparative Transcriptomics of Weeds Treated with Iptriazopyrid: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and analyzing comparative transcriptomic studies on weeds treated with Iptriazopyrid, a novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide. While direct, publicly available comparative transcriptomic data for this compound is currently limited, this document outlines established methodologies and expected outcomes based on research into other HPPD inhibitors and mechanisms of herbicide resistance in weeds.
This compound is a novel azole carboxamide compound that has demonstrated potent herbicidal activity.[1][2][3] It functions as a slow-binding inhibitor of the HPPD enzyme, a key component in the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for photosynthesis and antioxidant defense in plants.[1][2][3][4] Disruption of this pathway leads to the characteristic bleaching of new leaf tissues and eventual plant death.[4] Studies have shown that this compound is significantly more effective at lower concentrations than other commercial HPPD inhibitors like mesotrione (B120641) on certain weeds, such as Echinochloa crus-galli (barnyard grass).[1][2][3]
Performance Comparison: this compound vs. Other HPPD Inhibitors
While transcriptomic data specific to this compound is not yet widely published, we can infer potential molecular responses by examining studies on other HPPD inhibitors and general herbicide resistance mechanisms. The following tables present a hypothetical comparison based on typical findings in such research, which would be the goal of a comparative transcriptomic study involving this compound.
Table 1: Differentially Expressed Gene (DEG) Categories in Susceptible vs. Resistant Weeds Following HPPD Inhibitor Treatment
| Gene Category | Expected Expression Change in Resistant Biotype (vs. Susceptible) | Putative Function in Resistance |
| Herbicide Metabolism | ||
| Cytochrome P450s (CYPs) | Upregulated | Detoxification of the herbicide through oxidation. |
| Glutathione S-Transferases (GSTs) | Upregulated | Detoxification via conjugation of the herbicide to glutathione. |
| ABC Transporters | Upregulated | Sequestration of the herbicide and its metabolites into the vacuole. |
| Glycosyltransferases (GTs) | Upregulated | Detoxification through glycosylation of the herbicide. |
| Target Pathway & Stress Response | ||
| Carotenoid Biosynthesis Genes | Less affected or upregulated | Maintenance of protection against photo-oxidative stress. |
| Phytohormone Signaling (e.g., ABA, ethylene) | Altered (often upregulated in defense pathways) | Regulation of stress responses and growth inhibition. |
| Redox Homeostasis Genes (e.g., peroxidases, catalases) | Upregulated | Management of oxidative stress induced by the herbicide. |
Table 2: Hypothetical Quantitative Comparison of Transcriptomic Response in Echinochloa crus-galli
| Herbicide | Dose (g ai/ha) | Time Point (Hours After Treatment) | Total DEGs (Resistant vs. Susceptible) | Key Upregulated Genes in Resistant Biotype (Fold Change) |
| This compound | 10 | 24 | Data Not Available | CYP81A, GSTF1, ABCC1 |
| Mesotrione | 100 | 24 | Data Not Available | CYP81A, GSTU3, ABCB2 |
| Topramezone | 25 | 24 | Data Not Available | CYP71C, GSTF2, ABCG4 |
Note: The data in this table is hypothetical and serves to illustrate the expected format of results from a comparative transcriptomics study. Actual gene names and fold changes would be determined experimentally.
Experimental Protocols
Detailed methodologies are crucial for reproducible transcriptomic studies. The following outlines a standard workflow for a comparative RNA-seq experiment.
Plant Material and Growth Conditions
-
Weed Species: Utilize both susceptible and confirmed resistant biotypes of the target weed (e.g., Alopecurus myosuroides, Amaranthus tuberculatus, or Echinochloa crus-galli).
-
Growth: Cultivate plants in a controlled environment (e.g., growth chamber or greenhouse) with standardized conditions for light, temperature, and humidity.[5] Grow plants to a specific developmental stage (e.g., the three- to four-leaf stage) before treatment.
Herbicide Treatment
-
Application: Apply this compound and other comparative herbicides (e.g., mesotrione) at their recommended field rates and potentially at sub-lethal doses to observe transcriptomic changes without causing immediate cell death. Use a laboratory spray chamber for uniform application.
-
Control Groups: Include a mock-treated control group (sprayed with water and any adjuvant used in the herbicide formulation) for each biotype.
-
Time-Course Sampling: Harvest leaf tissue from treated and control plants at multiple time points (e.g., 3, 6, 12, 24, and 48 hours after treatment) to capture both early and late gene expression responses.[6] Immediately flash-freeze collected tissue in liquid nitrogen and store at -80°C.
RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction: Isolate total RNA from the collected leaf tissues using a reputable kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate a sufficient number of reads per sample for robust statistical analysis.
Bioinformatic Analysis
-
Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.
-
Transcriptome Assembly: For non-model weed species without a reference genome, perform a de novo transcriptome assembly using all high-quality reads.[6]
-
Gene Expression Quantification: Align the reads from each sample to the reference genome or the de novo assembled transcriptome to quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between different conditions (e.g., resistant vs. susceptible, treated vs. control) using statistical packages like DESeq2 or edgeR.
-
Functional Annotation and Enrichment Analysis: Annotate the DEGs to understand their putative functions. Perform Gene Ontology (GO) and pathway enrichment (e.g., KEGG) analyses to identify biological processes and pathways that are significantly affected by the herbicide treatment.
Visualizations
Experimental Workflow
Caption: Workflow for a comparative transcriptomics (RNA-seq) study.
Putative Signaling Pathway of HPPD Inhibitor Action and Resistance
Caption: HPPD inhibitor action and potential resistance pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Using RNA-seq to characterize responses to 4 hydroxyphenylpyruvate dio" by Daniel R. Kohlhase, Jamie A. O’Rourke et al. [digitalcommons.unl.edu]
Iptriazopyrid: A New Frontier in Rice Weed Management Compared to Traditional Herbicides
A comprehensive analysis of the performance, mechanism, and experimental validation of the novel HPPD inhibitor herbicide, Iptriazopyrid, in comparison to established traditional herbicides for rice cultivation.
Introduction
Effective weed management is a critical determinant of rice yield, with traditional herbicides forming the backbone of control strategies for decades. However, the emergence of herbicide-resistant weeds and the demand for more sustainable and efficient solutions have driven the development of new active ingredients. This compound, a novel herbicide from Nissan Chemical Corporation, is poised to enter the market in 2027 and represents a significant advancement in this field.[1] This guide provides a detailed comparison of this compound's performance against a range of traditional rice herbicides, supported by available experimental data and detailed methodologies, to offer researchers and agricultural scientists a clear perspective on its potential.
Mechanism of Action: A Novel Approach to Weed Control
This compound operates through a distinct mechanism of action compared to many traditional rice herbicides. It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is crucial for the biosynthesis of plastoquinone (B1678516) and tocopherol in plants, which are essential components for photosynthesis and protection against oxidative damage. By inhibiting HPPD, this compound disrupts these vital processes, leading to chlorosis (bleaching) and ultimately, the death of susceptible weeds.[3]
This mode of action classifies this compound as a Group 27 herbicide according to the Herbicide Resistance Action Committee (HRAC), making it a valuable tool for managing weeds that have developed resistance to other herbicide groups.[1][2]
In contrast, traditional rice herbicides employ a variety of mechanisms:
-
ALS inhibitors (e.g., Penoxsulam, Bispyribac-sodium): Inhibit the acetolactate synthase enzyme, crucial for the synthesis of branched-chain amino acids.
-
ACCase inhibitors (e.g., Fenoxaprop-p-ethyl): Block the acetyl-CoA carboxylase enzyme, essential for fatty acid synthesis.
-
Synthetic auxins (e.g., 2,4-D, Quinclorac): Mimic the plant hormone auxin, causing uncontrolled and disorganized growth.
-
Photosystem II inhibitors (e.g., Propanil): Interfere with the electron transport chain in photosynthesis.
The unique mode of action of this compound provides an alternative to these established mechanisms, offering a solution for weed populations that have evolved resistance to traditional herbicides.
Mechanism of action of this compound.
Performance Comparison: Efficacy and Selectivity
Quantitative data from a greenhouse-scale experiment highlights the high potency of this compound, particularly against problematic grass weeds like barnyard grass (Echinochloa crus-galli).
| Herbicide | Target Weed | IC50 (g a.i./ha) | Selectivity Index (Rice) | Reference |
| This compound | Echinochloa crus-galli | 6.3 | >64 | [3][4] |
| Mesotrione | Echinochloa crus-galli | 100 | 4 | [3][4] |
IC50: The concentration of a herbicide required to inhibit the growth of a target weed by 50%. A lower IC50 value indicates higher herbicidal activity.
The data clearly demonstrates that this compound is approximately 15 times more active on Echinochloa crus-galli than mesotrione, another HPPD inhibitor.[4] Furthermore, its high selectivity index indicates a wide margin of safety for rice, a critical attribute for any herbicide used in this crop.[3] This high selectivity is attributed to the rapid metabolism of this compound by rice plants, while it remains unmetabolized in susceptible weeds like barnyard grass.[2][3]
While direct comparative field trial data for this compound against a broad spectrum of traditional herbicides is not yet widely published, the following table summarizes the typical performance of commonly used traditional rice herbicides based on existing literature.
| Herbicide Class | Active Ingredient | Typical Application Rate (g a.i./ha) | Key Weeds Controlled | General Efficacy |
| HPPD Inhibitor | This compound | ~15 (projected field rate) | Barnyard grass, Sprangletop | Very High |
| ALS Inhibitor | Penoxsulam | 20 - 30 | Barnyard grass, Sedges, Broadleaf weeds | High |
| ALS Inhibitor | Bispyribac-sodium | 20 - 40 | Barnyard grass, Sedges, Broadleaf weeds | High |
| Synthetic Auxin | Quinclorac | 250 - 560 | Barnyard grass, Broadleaf weeds | Moderate to High |
| Synthetic Auxin | 2,4-D | 500 - 1000 | Broadleaf weeds, Sedges | High (on broadleaves) |
| Photosystem II Inhibitor | Propanil | 3000 - 6000 | Barnyard grass, Broadleaf weeds | Moderate to High |
It is important to note that the efficacy of traditional herbicides can be highly variable depending on factors such as weed species and growth stage, environmental conditions, and the presence of herbicide-resistant biotypes. The projected low application rate of this compound, combined with its novel mode of action, suggests a favorable profile for modern, sustainable rice production systems, including direct-seeded rice.[5]
Experimental Protocols
To ensure the validity and reproducibility of herbicide efficacy studies, standardized experimental protocols are essential. The following outlines a typical methodology for a field trial evaluating rice herbicides, based on common practices in the field.
Objective
To evaluate the efficacy of this compound in comparison to traditional herbicides for the control of major weeds in a rice cropping system and to assess its impact on rice crop safety and yield.
Experimental Design
-
Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.
-
Plot Size: Typically 10 to 25 square meters to allow for accurate application and sampling while minimizing edge effects.
-
Treatments:
-
This compound at various application rates.
-
Standard recommended rates of traditional herbicides (e.g., Penoxsulam, Bispyribac-sodium, Quinclorac, 2,4-D, Propanil).
-
A weed-free control (manual weeding).
-
An untreated (weedy) control.
-
Agronomic Practices
-
Rice Variety: A locally adapted and commonly grown rice variety should be used.
-
Sowing/Transplanting: Follow standard local practices for either direct seeding or transplanting.
-
Fertilization and Irrigation: Apply fertilizers and manage water according to local recommendations to ensure optimal crop growth.
Herbicide Application
-
Timing: Apply herbicides at the recommended growth stage of the weeds and the crop (e.g., pre-emergence, early post-emergence).
-
Equipment: Use a calibrated backpack sprayer with appropriate nozzles to ensure uniform coverage.
-
Carrier Volume: Typically 150-400 liters per hectare, depending on the herbicide and application method.
Data Collection
-
Weed Control Efficacy: Visually assess the percentage of weed control at specific intervals after application (e.g., 7, 14, 28, and 42 days after treatment) on a scale of 0% (no control) to 100% (complete control).
-
Weed Density and Biomass: At a specified time point, collect weed samples from a quadrat (e.g., 0.25 m²) in each plot to determine the number of weeds per unit area and their dry weight.
-
Crop Phytotoxicity: Visually assess any injury to the rice crop (e.g., stunting, chlorosis, necrosis) at regular intervals after herbicide application on a 0% (no injury) to 100% (crop death) scale.
-
Rice Yield and Yield Components: At maturity, harvest the grain from a designated area within each plot to determine the grain yield ( kg/ha ). Yield components such as the number of panicles per plant, number of grains per panicle, and 1000-grain weight may also be measured.
Statistical Analysis
All collected data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments. Mean separation tests (e.g., Tukey's HSD) can be used to compare individual treatment means.
Experimental workflow for herbicide field trials.
Conclusion
This compound emerges as a highly promising herbicide for rice cultivation, distinguished by its novel HPPD-inhibiting mode of action, exceptional potency at low application rates, and high selectivity for the rice crop. The available data indicates a significant performance advantage over at least one other HPPD inhibitor and suggests it will be a valuable tool for managing difficult-to-control and herbicide-resistant weeds. While comprehensive field data comparing this compound to the full spectrum of traditional rice herbicides is anticipated closer to its commercial launch, the current evidence strongly supports its potential to become a cornerstone of modern rice weed management programs. Its unique characteristics offer a much-needed solution for sustainable and effective weed control, contributing to global food security.
References
- 1. tridge.com [tridge.com]
- 2. nissanchem.co.jp [nissanchem.co.jp]
- 3. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
A Comparative Guide to the Slow-Binding Inhibition of HPPD by Iptriazopyrid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iptriazopyrid, a novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, with other commercially available HPPD inhibitors. The focus is on the validation of its slow-binding inhibition mechanism, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a new-generation herbicide belonging to the azole carboxamide chemical class.[1] It has demonstrated potent, slow-binding inhibition of the HPPD enzyme, a critical component in the carotenoid biosynthesis pathway in plants.[2][3] Inhibition of HPPD leads to the depletion of plastoquinone (B1678516) and tocopherols, ultimately causing bleaching and plant death.[4] Notably, this compound is the first HPPD inhibitor developed for foliar application in paddy rice, offering a new tool for weed management.[4][5]
Comparative Analysis of HPPD Inhibitors
This section details the comparative performance of this compound against other HPPD inhibitors, including Mesotrione and Fenquinotrione (B1443749). The data is presented to highlight the inhibitory potency and selectivity of these compounds.
In Vitro HPPD Inhibition
The inhibitory activity of this compound and other HPPD inhibitors was assessed using in vitro enzyme assays. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key metrics for comparing the potency of these inhibitors.
| Inhibitor | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | Arabidopsis thaliana HPPD (AtHPPD) | 24.3 ± 0.3 | - |
| Oryza sativa HPPD (OsHPPD) | 33.3 ± 3.3 | - | |
| Mesotrione | Arabidopsis thaliana HPPD (AtHPPD) | 22.1 ± 4.5 | - |
| Oryza sativa HPPD (OsHPPD) | 26.5 ± 10.8 | - | |
| Fenquinotrione | Arabidopsis thaliana HPPD (AtHPPD) | - | 44.7 |
| Oryza sativa HPPD (OsHPPD) | - | 27.2[2][6] | |
| Pyrazolate (active metabolite) | HPPD | - | 13[7] |
| Pyrazolate | HPPD | - | 52[7] |
Note: Kᵢ values for this compound and Mesotrione were determined through nonlinear regression analysis of reaction progress curves, characteristic of slow-binding inhibitors. A lower Kᵢ or IC₅₀ value indicates a higher inhibitory potency.
In Vivo Phytotoxicity
The herbicidal efficacy and crop selectivity of this compound were evaluated through phytotoxicity assays on the common rice weed, Echinochloa crus-galli (barnyard grass), and rice (Oryza sativa).
| Inhibitor | Test Species | IC₅₀ (g ai ha⁻¹) | Selectivity Index (SI) |
| This compound | Echinochloa crus-galli | 6.3 | >64 |
| Oryza sativa | >400 | ||
| Mesotrione | Echinochloa crus-galli | 100 | 4 |
| Oryza sativa | 400 |
Note: The IC₅₀ value represents the concentration of the herbicide required to cause 50% inhibition of plant growth. The Selectivity Index (SI) is the ratio of the IC₅₀ for the crop to the IC₅₀ for the weed; a higher SI indicates greater crop safety. This compound demonstrated significantly higher phytotoxicity to E. crus-galli (approximately 15 times more potent than mesotrione) and superior selectivity for rice.[5]
Experimental Protocols
In Vitro HPPD Inhibition Assay (Slow-Binding Kinetics)
This protocol is used to determine the inhibitory constant (Kᵢ) for slow-binding inhibitors of HPPD.
-
Enzyme and Substrate Preparation:
-
Recombinant AtHPPD and OsHPPD are expressed and purified.
-
A stock solution of the substrate, 4-hydroxyphenylpyruvate (HPPA), is prepared.
-
Inhibitor stock solutions (e.g., this compound, Mesotrione) are prepared in DMSO.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate.
-
The reaction mixture contains buffer (e.g., HEPES), a reducing agent (e.g., ascorbate), and purified HPPD enzyme.
-
The reaction is initiated by adding HPPA to the mixture containing the enzyme and various concentrations of the inhibitor.
-
The enzyme activity is monitored continuously by measuring the decrease in absorbance at a specific wavelength (e.g., 310 nm) as HPPA is consumed.
-
-
Data Analysis:
-
The progress curves (absorbance vs. time) at different inhibitor concentrations are fitted to the equation for slow-binding inhibition to determine the observed rate constant (kₒₒₒₒ) for the onset of inhibition.
-
The Kᵢ is then determined by plotting kₒₒₒₒ against the inhibitor concentration.
-
Phytotoxicity Assay
This protocol assesses the herbicidal effect of HPPD inhibitors on whole plants.
-
Plant Material and Growth Conditions:
-
Seeds of the target weed (Echinochloa crus-galli) and crop (Oryza sativa) are sown in pots containing a suitable growth medium.
-
Plants are grown under controlled greenhouse conditions (temperature, light, humidity).
-
-
Herbicide Application:
-
Herbicides are applied at various concentrations to plants at a specific growth stage (e.g., 2-3 leaf stage).
-
Application can be done as a foliar spray to simulate field conditions.
-
-
Assessment of Phytotoxicity:
-
Visual assessment of plant injury (e.g., chlorosis, necrosis, growth inhibition) is conducted at regular intervals after treatment (e.g., 7, 14, and 21 days).
-
Plant biomass (fresh or dry weight) is measured at the end of the experiment.
-
-
Data Analysis:
-
The dose-response data is used to calculate the IC₅₀ value for each herbicide on each plant species.
-
The Selectivity Index is calculated from the IC₅₀ values.
-
Visualizations
Caption: The HPPD inhibition pathway and the mechanism of action of this compound.
Caption: The experimental workflow for validating the slow-binding inhibition of HPPD.
Conclusion
This compound is a highly potent, slow-binding inhibitor of the HPPD enzyme with a distinct advantage in its mode of application for rice cultivation. The experimental data clearly demonstrates its superior herbicidal activity against Echinochloa crus-galli and excellent selectivity for rice compared to the established HPPD inhibitor, Mesotrione. Its novel chemical structure and foliar application method make it a valuable new tool for managing weed resistance in rice paddies. Further comparative studies with other HPPD inhibitors used in rice, such as Benzobicyclone and Tefuryltrione, would provide a more complete picture of its relative performance.
References
- 1. xenotech.com [xenotech.com]
- 2. Development of a rice herbicide, fenquinotrione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies of benzoxazinones and related compounds. Phytotoxicity on Echinochloa crus-galli (L.) P. Beauv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Comparative Environmental Impact Assessment of Iptriazopyrid and Alternative Rice Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative environmental impact assessment of the novel herbicide Iptriazopyrid against three commonly used herbicides in rice cultivation: Propanil, Butachlor, and Penoxsulam. Due to the limited availability of public data on the environmental fate and ecotoxicity of this compound, this comparison relies on its known mode of action and qualitative statements, contrasted with the available quantitative data for the selected alternatives.
Executive Summary
This compound is a novel azole carboxamide herbicide that acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a mechanism distinct from many older herbicides.[1][2][3] This mode of action is effective at lower concentrations than some common herbicides, suggesting a potential for reduced environmental loading.[1] However, a comprehensive public dataset on its environmental persistence, mobility, and toxicity to non-target organisms is not yet available.
In contrast, extensive research has been conducted on Propanil, Butachlor, and Penoxsulam. Propanil is known for its moderate toxicity to aquatic organisms and potential risk to birds.[4][5] Butachlor is a persistent and toxic herbicide with known negative impacts on soil and aquatic ecosystems.[6][7] Penoxsulam shows variable persistence with mobile degradates that can potentially leach into groundwater, and it is particularly toxic to aquatic plants.[8][9]
This guide presents the available data to aid in a preliminary assessment and to highlight the data gaps that need to be addressed for a complete environmental risk profile of this compound.
Data Presentation: Comparative Environmental Impact
The following tables summarize the available quantitative data for the selected herbicides. A lack of publicly available data for this compound prevents a direct quantitative comparison.
Table 1: Environmental Fate of Selected Rice Herbicides
| Parameter | This compound | Propanil | Butachlor | Penoxsulam |
| Soil Half-life (DT50) | Data not available | Not usually persistent[10] | 11 - 18 days[11] | 7.32 - 10.4 days[9] |
| Aquatic Half-life | Data not available | Rapid degradation[12] | Data not available | 12 - 38 days (photolysis)[8] |
| Leaching Potential | Data not available | Not expected to leach[10] | Low leaching potential[6] | Leaching into groundwater is likely[8] |
| Persistence of Degradates | Data not available | 3,4-dichloroaniline is a major persistent metabolite[4][12] | Data not available | Some degradation products are more persistent than the parent compound[8] |
Table 2: Ecotoxicity of Selected Rice Herbicides
| Organism | Endpoint | This compound | Propanil | Butachlor | Penoxsulam |
| Fish (Rainbow Trout) | 96h LC50 | Data not available | 2.3 mg/L[5] | Moderately toxic[13] | 31.1 mg/L[14] |
| Aquatic Invertebrate (Daphnia magna) | 48h EC50 | Data not available | 6.7 mg/L[5] | Moderately toxic[13] | Slightly toxic[8] |
| Aquatic Plants (Lemna minor) | 14d EbC50 | Data not available | Data not available | Data not available | 0.00329 mg/L[14] |
| Birds (Bobwhite Quail) | Acute Oral LD50 | Data not available | 196 mg/kg[15] | Data not available | Practically non-toxic[8] |
| Honeybees | Contact LC50 | Data not available | Non-toxic[15] | Low toxicity[13] | Data not available |
| Earthworms | - | Data not available | Data not available | Data not available | Toxicity observed at 0.05 mg/kg[9] |
Experimental Protocols
The data presented in this guide are derived from studies following standardized ecotoxicological and environmental fate testing protocols. Key experimental methodologies are summarized below.
Soil Persistence Studies
-
Methodology: Laboratory incubation studies are conducted using various soil types under controlled temperature and moisture conditions. Field dissipation studies are performed under natural environmental conditions to monitor the herbicide's degradation, transport, and transformation over time.
-
Analysis: Herbicide concentrations in soil samples are typically quantified using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
-
Key Parameters: The soil half-life (DT50), the time required for 50% of the applied herbicide to degrade, is a primary endpoint. The soil adsorption coefficient (Koc) is also determined to assess the herbicide's mobility.[16]
Aquatic Ecotoxicity Testing
-
Methodology: Acute and chronic toxicity tests are performed on a range of aquatic organisms, including fish, invertebrates (e.g., Daphnia magna), and aquatic plants (e.g., Lemna minor), following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).[17][18][19]
-
Analysis: The median lethal concentration (LC50) or median effective concentration (EC50) is determined, representing the concentration that causes mortality or a specific sublethal effect in 50% of the test population over a defined period.
-
Key Parameters: For fish, the 96-hour LC50 is a standard measure of acute toxicity. For aquatic invertebrates, the 48-hour EC50 is commonly used. For aquatic plants, growth inhibition over a period of 7 to 14 days is assessed.
Signaling Pathway and Experimental Workflow Diagrams
HPPD Inhibition Pathway
This compound functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial in the catabolism of the amino acid tyrosine, which is a precursor for the synthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants.[20] The inhibition of HPPD leads to a depletion of these essential compounds, ultimately causing the bleaching of plant tissues and cell death.[20][21] The HPPD enzyme is also present in animals, including mammals, raising the potential for off-target effects.[21]
Caption: Mode of action of this compound via HPPD inhibition.
Experimental Workflow for Environmental Impact Assessment
The assessment of a new pesticide's environmental impact follows a structured workflow, beginning with laboratory studies and progressing to more complex field evaluations.
References
- 1. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nissanchem.co.jp [nissanchem.co.jp]
- 3. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 9. researchgate.net [researchgate.net]
- 10. Propanil (Ref: FW 734) [sitem.herts.ac.uk]
- 11. Butachlor | C17H26ClNO2 | CID 31677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Butachlor (Ref: CP 53619) [sitem.herts.ac.uk]
- 14. corteva.in [corteva.in]
- 15. EXTOXNET PIP - PROPANIL [extoxnet.orst.edu]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. acis.famic.go.jp [acis.famic.go.jp]
- 18. Resources for Ecotoxicity Testing Protocols [contamsites.landcareresearch.co.nz]
- 19. epa.gov [epa.gov]
- 20. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 21. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to Analytical Standards for Iptriazopyrid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Iptriazopyrid, a novel triazole herbicide. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document outlines detailed experimental protocols, presents comparative performance data, and discusses the critical importance of certified reference materials for accurate quantification.
The Critical Role of Certified Reference Materials
Accurate and reproducible quantification of any analyte relies on the availability of a high-purity, well-characterized analytical standard, ideally a Certified Reference Material (CRM). A CRM provides a known concentration or purity value with a stated uncertainty, ensuring the traceability and comparability of analytical results across different laboratories and methods.
As of late 2025, a commercially available CRM for this compound from major suppliers such as Sigma-Aldrich, AccuStandard, or LGC Standards has not been identified. However, a research-grade standard is available from suppliers like MedChemExpress, though this is intended for qualitative or exploratory research and not for quantitative method validation under regulatory guidelines. For researchers requiring a fully validated quantitative method, custom synthesis of a high-purity this compound standard from a specialized laboratory is a recommended alternative. Companies like FB Pharmtech and EPP Ltd offer custom synthesis of pesticide and impurity reference standards, which can be produced with a comprehensive certificate of analysis.[1][2]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Experimental Protocol: HPLC-UV
1. Sample Preparation (for soil and water matrices):
-
Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is recommended for its efficiency and broad applicability.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake for another minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18) to remove interfering matrix components.
-
Vortex for 30 seconds and centrifuge.
-
-
Final Solution: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 260 nm is likely to provide good sensitivity.[3]
-
Injection Volume: 20 µL.
3. Calibration:
-
Prepare a series of calibration standards of this compound (using a custom synthesized or well-characterized standard) in a relevant solvent (e.g., acetonitrile) at concentrations bracketing the expected sample concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration.
Analytical Workflow: HPLC-UV
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV, making it the preferred method for trace-level quantification of pesticides in complex matrices. A validated method for a structurally similar triazole antifungal can be adapted for this compound.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
The same QuEChERS extraction and d-SPE cleanup procedure as described for the HPLC-UV method can be employed.
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-7 min: Hold at 5% A
-
7.1-10 min: Return to 95% A
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. For a compound with a molecular weight of 432.38 g/mol , a potential precursor ion would be [M+H]⁺ at m/z 433.4. Product ions would be determined from fragmentation experiments.
3. Calibration:
-
Prepare matrix-matched calibration standards to compensate for matrix effects. This involves spiking blank matrix extracts with known concentrations of the this compound analytical standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.
Analytical Workflow: LC-MS/MS
Caption: Workflow for this compound quantification by LC-MS/MS.
Performance Comparison
The following tables summarize the expected performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound. The values for the HPLC-UV method are based on typical performance for triazole herbicides, while the LC-MS/MS data is adapted from a validated method for a similar triazole compound.
Table 1: Method Performance Characteristics
| Parameter | HPLC-UV (Expected) | LC-MS/MS (Adapted from similar triazole) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 85 - 110% | 90 - 110% |
| Precision (% RSD) | < 10% | < 5% |
| Limit of Detection (LOD) | 10 - 50 µg/L | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 50 - 150 µg/L | 0.05 - 0.5 µg/L |
Table 2: Comparison of Analytical Techniques
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate | High |
| Sensitivity | Moderate | High |
| Cost | Lower | Higher |
| Complexity | Simpler | More Complex |
| Matrix Effect | Less Susceptible | More Susceptible |
| Confirmation | Limited (Retention Time) | High (MRM Transitions) |
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not a primary concern. Its simplicity makes it an attractive option for quality control laboratories.
-
LC-MS/MS is the superior technique for trace-level quantification and for analyses requiring a high degree of certainty in identification, such as in regulatory compliance and environmental monitoring. Its high selectivity and sensitivity allow for the detection of this compound at very low concentrations, even in complex matrices.
Regardless of the chosen method, the use of a well-characterized analytical standard is paramount for obtaining accurate and reliable results. Given the current lack of a commercially available CRM for this compound, researchers should consider custom synthesis to ensure the quality and validity of their quantitative data.
References
The Dawn of a New Weed Control Era: A Cost-Effectiveness Analysis of Iptriazopyrid-Based Solutions
For Immediate Release
A groundbreaking development in herbicide technology, Iptriazopyrid, is poised to offer a novel solution for weed management, particularly in rice cultivation. Developed by Nissan Chemical, this new active ingredient represents the first foliar-applied Group 27 herbicide specifically for rice fields, with a global launch anticipated around 2027.[1][2] This guide provides a comparative analysis of the potential cost-effectiveness of this compound, using established herbicides from the same class as a proxy, against widely used alternative weed control agents. The data presented is synthesized from multiple field studies to offer a comprehensive overview for researchers and agricultural scientists.
Introduction to this compound: A Novel HPPD Inhibitor
This compound (also known as NC-656) is an azole carboxamide herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][4] This enzyme is critical for carotenoid biosynthesis in plants. By blocking this pathway, this compound prevents the production of pigments that protect chlorophyll (B73375) from photo-oxidation, leading to characteristic bleaching or chlorosis of weed foliage, followed by plant death.[3][4]
A key advantage of this compound is its high selectivity. It demonstrates potent herbicidal effects on major rice weeds like barnyard grass (Echinochloa crus-galli) while exhibiting high crop safety.[1][4] This selectivity is attributed to the rapid metabolism of the compound within rice plants, a process that does not occur in susceptible weed species.[1][4] As a new tool for managing herbicide-resistant weeds, its unique foliar application for a Group 27 herbicide in rice makes it a significant innovation.[1][2]
Comparative Analysis of Weed Control Efficacy
As this compound is not yet commercially available, direct field trial data on its cost-effectiveness is limited. However, its efficacy has been shown to be approximately 10 times higher than the common commercial HPPD inhibitor, mesotrione, in phytotoxic tests on Echinochloa crus-galli.[5] To provide a robust comparison, this guide uses data from other HPPD-inhibiting herbicides (e.g., Topramezone, Mesotrione) as a proxy for this compound and compares them against established rice herbicides such as Propanil (Photosystem II inhibitor) and Bispyribac-sodium (ALS inhibitor).
Table 1: Comparative Efficacy and Yield Impact of Different Herbicide Classes in Rice
| Herbicide Class | Active Ingredient (Example) | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Rice Grain Yield ( kg/ha ) | Data Source(s) |
| HPPD Inhibitor (Proxy) | Topramezone | 37.5 - 50 | ~85-95 (Grasses) | Not specified in trials | [5] |
| ALS Inhibitor | Bispyribac-sodium | 25 | 96.5 - 97.1 | 6,510 - 6,840 | [2] |
| ALS Inhibitor | Bispyribac-sodium (in combo) | 25 | 84.8 | 5,400 | [6][7] |
| PSII Inhibitor | Propanil | 3,000 - 4,000 | ~81-94 (Barnyardgrass) | 4,500 - 5,500 | [8] |
| Manual Weeding | Two Hand Weedings | N/A | ~95-100 | 5,415 | [9] |
| Untreated Check | N/A | N/A | 0 | 2,568 - 2,900 | [7][10] |
Note: Data is synthesized from multiple studies and locations. Yield and efficacy can vary significantly based on weed pressure, environmental conditions, and specific farming practices.
Economic Analysis: A Look at Cost-Effectiveness
The ultimate value of a herbicide program is determined not just by its efficacy but by its economic return. This involves balancing the cost of the herbicide and its application against the value of the protected crop yield. While the final price of this compound is unknown, the economic performance of its proxy class and alternatives provides a valuable benchmark.
Table 2: Economic Comparison of Weed Management Strategies in Rice
| Herbicide/Method | Cost of Weed Control (USD/ha) | Net Return (USD/ha) | Benefit-Cost (B:C) Ratio | Data Source(s) |
| Bispyribac-sodium (25 g a.i./ha) | ~25-35* | ~630 | 2.61 - 2.89 | [2] |
| Bispyribac-sodium + 2,4-D | Not specified | Not specified | 2.62 | [9] |
| Propanil-based program | ~40-60** | ~103 (increase over single app) | Not specified | |
| Pendimethalin fb Bispyribac-sodium | Not specified | ~550 | Not specified | [11] |
| Manual Weeding (Twice) | ~100-150*** | ~600 | 2.47 | [9] |
*Herbicide cost estimated from retail prices and application rates. Labor and equipment costs are additional. **Cost can vary based on formulation and if used in a mixture. ***Labor costs are highly variable by region.
The data indicates that while manual weeding is highly effective, its high labor cost can result in a lower benefit-cost ratio compared to efficient chemical control methods.[9] Herbicide programs, particularly those involving ALS inhibitors like Bispyribac-sodium, have demonstrated high B:C ratios, making them economically attractive for farmers.[2][9] The potential for HPPD inhibitors like this compound lies in achieving superior weed control, especially for resistant species, which could justify a competitive price point by securing higher yields and net returns.
Visualizing the Science
To better understand the mechanisms and processes discussed, the following diagrams illustrate the biochemical pathway targeted by this compound and a standard workflow for herbicide efficacy trials.
Experimental Protocols: Field Efficacy Evaluation
The data synthesized in this guide is derived from studies employing standardized field trial methodologies. A representative protocol for evaluating herbicide efficacy in transplanted rice is detailed below.
Objective: To evaluate the efficacy, crop phytotoxicity, and economic viability of a test herbicide compared to standard treatments and untreated controls.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).[4]
-
Plot Size: Typically between 10 m² to 20 m² (e.g., 4m x 3m).[12]
2. Crop Establishment:
-
Variety: A locally adapted and popular rice variety is used (e.g., 'Shatabdi', 'Khumal 11').[3][12]
-
Method: Seedlings are raised in a nursery and transplanted into the main field at an age of 25-35 days.
-
Spacing: A standard spacing is maintained, for example, 20 cm x 15 cm between rows and plants.[12]
3. Treatment Application:
-
Treatments: Include the test herbicide at various application rates, one or more standard herbicide checks (e.g., Propanil, Bispyribac-sodium), a weed-free check (maintained by manual weeding), and a weedy (untreated) check.[2][6]
-
Application Timing: Herbicides are applied at the recommended stage, such as post-emergence 15-20 Days After Transplanting (DAT), when weeds are at the 2-4 leaf stage.
-
Equipment: A calibrated knapsack sprayer with a specific nozzle type (e.g., flat fan) is used to ensure uniform coverage, typically with a spray volume of 300-500 liters per hectare.[12]
4. Data Collection and Assessment:
-
Weed Data: Weed density (number of weeds/m²) and dry biomass (g/m²) are recorded at set intervals (e.g., 30, 60, and 90 DAT) from randomly placed quadrats (e.g., 1m x 1m) within each plot.[12]
-
Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.
-
Crop Phytotoxicity: Visual assessment of crop injury (e.g., stunting, chlorosis, necrosis) is recorded at intervals after application, often using a 0-100% scale.
-
Yield Parameters: At harvest, data is collected on the number of productive tillers, panicle length, number of grains per panicle, and 1000-grain weight from a sample of selected plants.
-
Grain and Straw Yield: The net plot area is harvested, threshed, cleaned, and the grain yield is recorded and adjusted to a standard moisture content (e.g., 14%).[13]
5. Economic Analysis:
-
Cost of Cultivation: All costs, including land preparation, inputs, labor, and the specific cost of each weed control treatment (herbicide price + application cost), are recorded.
-
Gross Return: Calculated based on the grain and straw yield multiplied by the current local market price.
-
Net Return: Calculated by subtracting the total cost of cultivation from the gross return.
-
Benefit-Cost Ratio: Calculated by dividing the gross return by the total cost of cultivation.
Conclusion
The introduction of this compound has the potential to be a valuable tool for rice farmers, particularly in managing difficult-to-control and resistant weeds. While its market price will be a determining factor in its adoption, the high efficacy of the HPPD-inhibitor class suggests a strong potential for a favorable cost-benefit ratio. By providing effective weed control, protecting yield, and offering a new mode of action for resistance management, this compound-based weed control could prove to be a highly cost-effective strategy. Further field research upon its commercial release will be necessary to validate these projections with precise economic data.
References
- 1. researchgate.net [researchgate.net]
- 2. isws.org.in [isws.org.in]
- 3. ijcmas.com [ijcmas.com]
- 4. journalijecc.com [journalijecc.com]
- 5. "Evaluation of Topramezone for Use in Rice (Oryza sativa L.) Production" by Matthew Moore [scholarworks.uark.edu]
- 6. pub.isa-india.in [pub.isa-india.in]
- 7. isws.org.in [isws.org.in]
- 8. Propanil | Weed Killer Manufacturer [weedcontrolproduct.com]
- 9. ijcmas.com [ijcmas.com]
- 10. agronomyjournals.com [agronomyjournals.com]
- 11. isws.org.in [isws.org.in]
- 12. nepjol.info [nepjol.info]
- 13. researchgate.net [researchgate.net]
Iptriazopyrid: A Peer-Reviewed Performance Analysis Against Mesotrione
A comparative guide for researchers and drug development professionals on the herbicidal efficacy and mechanism of action of Nissan Chemical's Iptriazopyrid.
This guide provides an objective comparison of this compound and Mesotrione, two herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. The data presented is derived from peer-reviewed research, offering a comprehensive overview of their respective performance and selectivity.
Quantitative Performance Comparison
The following tables summarize the key performance indicators of this compound in comparison to the commercially available HPPD inhibitor, Mesotrione.
Table 1: In Vitro HPPD Inhibition
| Compound | Target Enzyme | Ki Value (nM) |
| This compound | Arabidopsis thaliana HPPD (AtHPPD) | 24.3[1][2] |
| Mesotrione | Arabidopsis thaliana HPPD (AtHPPD) | 22.1[1][2] |
| This compound | Oryza sativa HPPD (OsHPPD) | 33.3[1][2] |
| Mesotrione | Oryza sativa HPPD (OsHPPD) | 26.5[1][2] |
Table 2: Herbicidal Activity and Selectivity
| Compound | Target Weed | Phytotoxicity (Concentration for Chlorosis) | Target Crop | Selectivity Index (Si) |
| This compound | Echinochloa crus-galli | ~10x lower than Mesotrione[1][3] | Oryza sativa | >64[1] |
| Mesotrione | Echinochloa crus-galli | Baseline | Oryza sativa | 4[1] |
Experimental Protocols
The data presented in this guide is based on the following key experimental methodologies:
-
In Vitro HPPD Inhibition Assay: The inhibitory activity of this compound and Mesotrione against AtHPPD and OsHPPD was determined using a coupled enzyme method.[1] The assay was conducted in triplicate with varying concentrations of the substrate, 4-hydroxyphenylpyruvic acid (HPPA), to determine the inhibition constant (Ki).[1][2]
-
Phytotoxicity Tests: Greenhouse-scale experiments were conducted to evaluate the herbicidal effects of this compound and Mesotrione on the weed Echinochloa crus-galli and the crop Oryza sativa.[1] The concentration required to cause chlorosis was used as a measure of phytotoxicity.[1][3]
-
X-ray Crystallography: The binding mechanism of this compound to the active pocket of the HPPD enzyme was determined through X-ray crystallography.[1][3]
-
Compound Synthesis and Procurement: this compound (NC-656) was synthesized by Nissan Chemical Corporation.[1][2] Mesotrione was purchased from FUJIFILM Wako Pure Chemical Corporation.[1][2]
Mechanism of Action and Signaling Pathway
This compound is a novel azole carboxamide compound that functions as a slow-binding inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][3][4] HPPD is a key enzyme in the carotenoid biosynthesis pathway in plants.[5][6] By inhibiting HPPD, this compound disrupts the production of plastoquinone (B1678516) and tocopherols, which are essential for photoprotection. This leads to the bleaching of photosynthetic tissues (chlorosis) and ultimately, plant death.[1][3]
Caption: this compound inhibits the HPPD enzyme in the carotenoid biosynthesis pathway.
Experimental Workflow
The validation of this compound's performance involved a multi-step experimental process.
Caption: Experimental workflow for the comparative analysis of this compound.
Conclusion
The peer-reviewed data indicates that this compound is a potent and highly selective HPPD inhibitor. Its herbicidal activity against the significant weed Echinochloa crus-galli is approximately ten times more potent than that of Mesotrione.[1][3] Furthermore, this compound demonstrates a significantly higher selectivity for the crop Oryza sativa (rice), with a selectivity index over 16 times greater than that of Mesotrione.[1] This high selectivity is attributed to the rapid metabolism of this compound in rice plants, a characteristic not observed in the target weed species.[5] The in vitro inhibition data shows that while both compounds have comparable inhibitory effects on the HPPD enzyme at a molecular level, the in vivo performance of this compound is markedly superior in terms of both efficacy and crop safety.[1][2] These findings suggest that this compound represents a valuable alternative for weed management, particularly in rice cultivation.[5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Mechanism of Herbicidal Action and Rice Selectivity of this compound: A Novel Azole Carboxamide-Based Inhibitor of 4âHydroxyphenylpyruvate Dioxygenase - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 5. nissanchem.co.jp [nissanchem.co.jp]
- 6. echemi.com [echemi.com]
Comparative Study on the Persistence of Iptriazopyrid in Soil and Water
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental persistence of the novel herbicide Iptriazopyrid against other 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides. Due to the recent development of this compound, publicly available data on its environmental fate is limited. This guide, therefore, presents a comparison based on available data for other herbicides in the same class, outlining the standard methodologies used for such assessments and highlighting the current data gaps for this compound.
Data Presentation: Persistence of HPPD Inhibitor Herbicides
The persistence of a pesticide in the environment is a critical factor in its overall risk assessment. It is often measured by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize the available data on the persistence of selected HPPD inhibitor herbicides in soil and water.
Table 1: Persistence of HPPD Inhibitor Herbicides in Soil
| Herbicide | Soil Half-life (DT50) in days | Conditions | Reference |
| This compound | No data available | - | - |
| Mesotrione (B120641) | 4.5 - 32 | Field studies in silt-loam soils; degradation is pH-dependent, being shorter at higher pH.[1][2][3] | [1][2][3] |
| Topramezone | 10.8 - 69.3 (field); >125 (aerobic lab) | Field conditions and aerobic laboratory conditions.[4][5] | [4][5] |
| Isoxaflutole | 2.4 | Aerobic conditions.[6] Degrades rapidly to its active metabolite, diketonitrile. | [6] |
| Cypyrafluone (B1532948) | 1.47 - 1.55 | Field conditions.[7] | [7] |
Table 2: Persistence of HPPD Inhibitor Herbicides in Water
| Herbicide | Water Half-life (DT50) | Conditions | Reference |
| This compound | No data available | - | - |
| Mesotrione | Rapid degradation in plant-available water (<2 days) | Microbial degradation in plant available water.[8] | [8] |
| Topramezone | 269 - 475 days (aerobic aquatic); 13 - 47 days (anaerobic aquatic) | Aerobic and anaerobic aquatic environments.[9] | [9] |
| Isoxaflutole | 20.1 hours (hydrolysis at pH 7); 6.7 days (photolysis) | Hydrolysis and photolysis in water.[6] | [6] |
Experimental Protocols
The determination of pesticide persistence in soil and water is guided by standardized international protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable and comparable across different studies and compounds.
Persistence in Soil (Following OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil)
This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[10][11][12][13][14]
1. Test System:
-
Soil Selection: Representative agricultural soils are used, characterized by their texture (e.g., sandy loam, clay loam), organic carbon content, pH, and microbial biomass.
-
Test Substance: Typically, a radiolabeled (e.g., ¹⁴C) test substance is used to trace its fate and transformation products.
-
Application: The test substance is applied to the soil samples at a concentration relevant to its intended field application rate.
2. Incubation:
-
Aerobic Conditions: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.
-
Anaerobic Conditions: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
3. Sampling and Analysis:
-
Sampling: Soil samples are taken at regular intervals over a period of up to 120 days.
-
Extraction: The parent compound and its transformation products are extracted from the soil using appropriate solvents.
-
Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Mass Spectrometry (MS) to identify and quantify the parent compound and its metabolites.
-
Mineralization: The amount of ¹⁴CO₂ evolved is trapped and measured to determine the extent of mineralization (complete breakdown) of the test substance.
-
Bound Residues: Non-extractable (bound) residues remaining in the soil are quantified by combustion analysis.
4. Data Evaluation:
-
The dissipation half-life (DT50) of the parent compound is calculated from the decline in its concentration over time.
-
The formation and decline of major transformation products are also quantified.
Persistence in Water (Following OECD Guideline 309: Aerobic Mineralisation in Surface Water)
This guideline is used to assess the biodegradation of a chemical in a natural surface water environment.[15][16][17][18]
1. Test System:
-
Water Samples: Natural surface water from two different sources is used, characterized by pH, dissolved organic carbon, and microbial activity.
-
Test Substance: A low concentration of the radiolabeled test substance is used.
2. Incubation:
-
The test is conducted in the dark in flasks containing the water samples, incubated at a constant temperature (e.g., 20-25°C) with gentle shaking or stirring to maintain aerobic conditions.
3. Sampling and Analysis:
-
Water samples are taken at various time points over a period of up to 60 days.
-
The concentration of the parent compound and its transformation products are determined by methods such as HPLC with radiometric detection.
-
Mineralization is assessed by trapping and quantifying the evolved ¹⁴CO₂.
4. Data Evaluation:
-
The rate of degradation and the half-life (DT50) in the aquatic environment are calculated.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the persistence of a pesticide in soil, based on the principles of OECD Guideline 307.
Caption: Experimental workflow for determining pesticide persistence in soil.
References
- 1. Adsorption and degradation of the weak acid mesotrione in soil and environmental fate implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. newtonma.gov [newtonma.gov]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. Method validation and dissipation kinetics of the novel HPPD-inhibiting herbicide cypyrafluone in winter wheat using QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. labscorps.co.uk [labscorps.co.uk]
- 15. OECD 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test | ibacon GmbH [ibacon.com]
- 16. OECD 309: Aerobic Mineralisation in Surface Water - Simulation Biodegradation - Situ Biosciences [situbiosciences.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Iptriazopyrid
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Iptriazopyrid, a novel azole carboxamide herbicide. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals who may handle this compound in laboratory settings.
I. Understanding the Compound: this compound Profile
This compound is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). While specific toxicity and environmental fate data are not widely available in public literature, its classification as a herbicide necessitates handling it as a potentially hazardous substance. All disposal procedures should be conducted under the assumption that this compound may be harmful if inhaled, swallowed, or absorbed through the skin, and potentially toxic to aquatic life.
II. Personal Protective Equipment (PPE) - A Non-Negotiable First Step
Before handling this compound for any purpose, including disposal, the following minimum Personal Protective Equipment (PPE) must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Waterproof gloves, such as nitrile or neoprene.
-
Protective Clothing: A long-sleeved lab coat and long pants.
-
Respiratory Protection: For handling powders or creating aerosols, a NIOSH-approved particulate respirator is recommended.
III. Step-by-Step this compound Disposal Protocol
The proper disposal route for this compound depends on the quantity and form of the waste (e.g., pure compound, contaminated materials, or dilute solutions).
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated materials such as gloves, bench paper, and weigh boats should be collected in a designated, sealed plastic bag or container labeled "this compound Hazardous Waste."
-
-
Liquid Waste:
Step 2: Container Management
-
Empty Containers:
-
An empty container can be as hazardous as a full one due to residual chemicals.
-
Triple-rinse empty this compound containers with a suitable solvent (e.g., water or as indicated for the formulation).
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated plastics or glass. Never reuse pesticide containers for other purposes.
-
Step 3: Final Disposal
-
Primary Recommended Method: Licensed Hazardous Waste Contractor
-
The safest and most compliant method for disposing of this compound waste is through a licensed hazardous waste disposal company.
-
Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of chemical waste.
-
-
Alternative Method (for very small quantities, if permitted by local regulations):
-
In some jurisdictions, very small quantities of certain pesticides may be disposed of through a household hazardous waste collection program.[1] However, for a research compound like this compound, this is not the preferred route. Always consult with your EHS office first.
-
-
Incineration:
-
High-temperature incineration in a specialized facility is a common and effective method for destroying organic hazardous waste, including many pesticides.[2] This is typically handled by the hazardous waste contractor.
-
IV. Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with quantitative data for this compound is not publicly available, the following table outlines the types of information that are critical for a full safety assessment. Researchers should consult the supplier's SDS for specific values.
| Data Point | Expected Information | Significance |
| LD50 (Oral, Rat) | Milligrams of substance per kilogram of body weight that is lethal to 50% of the test population. | Indicates acute toxicity if swallowed. |
| LD50 (Dermal, Rabbit) | Milligrams of substance per kilogram of body weight that is lethal to 50% of the test population upon skin contact. | Indicates acute toxicity from skin exposure. |
| LC50 (Inhalation, Rat) | Concentration of the substance in air that is lethal to 50% of the test population. | Indicates acute toxicity if inhaled. |
| Aquatic Toxicity | Concentration that is toxic to fish and other aquatic organisms (e.g., EC50 for Daphnia magna). | Informs on the environmental hazard, particularly the risk of water contamination. |
| Persistence in Soil | The half-life of the compound in soil (DT50). | Indicates how long the substance will remain in the environment, with longer persistence posing a greater risk. |
V. Experimental Protocols Cited
The disposal procedures outlined above are based on established best practices for chemical laboratory safety and hazardous waste management. Specific experimental protocols for the degradation or detoxification of this compound are not available in the reviewed literature. The recommended protocol is therefore centered on the safe collection and transfer of the waste to a certified disposal facility.
VI. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Iptriazopyrid
FOR RESEARCH AND DEVELOPMENT PURPOSES ONLY. This document provides general guidance on the safe handling of Iptriazopyrid based on established protocols for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound is not yet publicly available. Always consult the manufacturer-provided SDS for definitive safety procedures before handling this substance.
This compound is a novel azole carboxamide herbicide.[1][2] As with any chemical substance, particularly one designed to be biologically active, proper handling and safety precautions are paramount to protect researchers, scientists, and drug development professionals from potential hazards. This guide outlines essential personal protective equipment (PPE), safe handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for herbicides and pesticides.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Avoid latex, leather, paper, or fabric gloves as they can absorb chemicals.[3][4][5] For extended tasks, consider double-gloving with a lighter disposable glove underneath.[5] |
| Eyes | Safety glasses with side shields or goggles | For mixing or where splashing is a risk, chemical splash goggles are essential.[4][5] A face shield worn over safety glasses provides additional protection.[5] |
| Body | Laboratory coat or chemical-resistant coveralls | Long-sleeved garments are mandatory to protect the skin.[3][4] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit should be worn.[6][7] |
| Respiratory | Fume hood or respirator | All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
| Feet | Closed-toe shoes | Chemical-resistant boots or shoe covers should be worn, especially when handling larger quantities or during spill cleanup.[4][5] Do not wear leather footwear as it can absorb chemicals.[5] |
Standard Operating Procedure for Handling this compound
Adherence to a strict experimental protocol is crucial for safety and for the integrity of the research.
1. Preparation and Precaution:
- Before beginning any work, ensure that a copy of the manufacturer's Safety Data Sheet (SDS) is readily available and has been reviewed by all personnel involved.
- Verify that all necessary PPE is available, in good condition, and fits correctly.
- Ensure that a functioning chemical fume hood is available and has been recently certified.
- Locate the nearest safety shower and eyewash station and confirm they are unobstructed.
2. Weighing and Solution Preparation:
- Conduct all weighing of solid this compound within a chemical fume hood or a ventilated balance enclosure.
- Use a disposable weighing paper or boat to avoid contamination of the balance.
- When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
- Keep containers of this compound closed when not in use.
3. Handling and Transfer:
- Use appropriate laboratory glassware and equipment designed for chemical handling.
- When transferring solutions, use a funnel or a pipette to minimize the risk of spills.
- Avoid working alone. It is recommended to have another person aware of the work being conducted.
4. Post-Handling Procedures:
- After handling, remove gloves and wash hands thoroughly with soap and water.
- Clean all contaminated surfaces with an appropriate solvent and then with soap and water.
- Decontaminate all non-disposable equipment used.
Spill and Disposal Management
Immediate and appropriate response to spills and proper disposal of waste are critical components of laboratory safety.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant inhalation exposure.
-
Contain: If safe to do so, contain the spill using absorbent materials such as chemical spill pads or vermiculite.
-
Neutralize (if applicable): Follow specific instructions in the SDS for neutralization.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.
Disposal Plan:
-
All this compound waste, including unused product, contaminated materials, and empty containers, must be disposed of as hazardous waste.
-
Never pour this compound waste down the drain or dispose of it in the regular trash.[8]
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8][9]
Visual Safety Workflows
The following diagrams illustrate the logical flow for selecting PPE and responding to a chemical spill.
Caption: PPE Selection Workflow for this compound.
Caption: Spill Response Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nissanchem.co.jp [nissanchem.co.jp]
- 3. solutionsstores.com [solutionsstores.com]
- 4. myhometurf.com.au [myhometurf.com.au]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 6. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 7. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 8. epa.gov [epa.gov]
- 9. sodsolutions.com [sodsolutions.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
